molecular formula C₈H₁₀Br₂O₂ B1141879 Deltamethric acid CAS No. 72691-18-0

Deltamethric acid

Cat. No.: B1141879
CAS No.: 72691-18-0
M. Wt: 297.97
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Description

Deltamethrinic acid is a synthetic cyclopropanecarboxylic acid whose structure is inspired by the pyrethrin components found in the flower heads of Chrysanthemum cinerariifolium . It is the key acidic precursor to the potent pyrethroid insecticide deltamethrin, an ester that exhibits extremely high insecticidal activity alongside very low mammalian toxicity . As a Type II pyrethroid precursor, its mechanism of action is characterized by its effect on the nervous system. It interferes with voltage-gated sodium channels, delaying their closure and leading to prolonged sodium influx, which results in repetitive nerve discharges and ultimately paralysis in target insects . This compound is critical for research in developing and optimizing novel insecticidal agents. It also serves as a fundamental tool for investigating the growing global issue of pyrethroid resistance, particularly in malaria vectors like Anopheles gambiae and pests such as bed bugs . Studying this acid and its derivatives helps scientists understand metabolic resistance involving cytochrome P450 mono-oxygenases and target-site resistance, such as knockdown resistance (kdr) mutations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQXIJPQWLFSD-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873159
Record name (1R-cis)-Decamethrinic acid
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Molecular Weight

297.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53179-78-5, 63597-73-9
Record name Deltamethrinic acid
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R-cis)-Decamethrinic acid
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Record name (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid
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Record name DELTAMETHRINIC ACID
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Foundational & Exploratory

deltamethric acid synthesis pathway from chrysanthemic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Deltamethric Acid from Chrysanthemic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for converting chrysanthemic acid into this compound, a key intermediate in the production of deltamethrin and other pyrethroid insecticides. The document outlines the primary chemical reactions, provides experimental details, and includes visualizations of the synthesis workflow.

Introduction

This compound, chemically known as 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a crucial building block in the synthesis of deltamethrin, a potent and widely used insecticide.[1] Its structure is derived from chrysanthemic acid, a natural product found in the flowers of Chrysanthemum cinerariifolium.[2] The synthesis of this compound from chrysanthemic acid involves the modification of the isobutenyl side chain to a dibromovinyl group, a key transformation that enhances the insecticidal activity of the final pyrethroid. This guide focuses on the chemical pathways, experimental protocols, and quantitative data associated with this synthesis.

Primary Synthesis Pathway: Ozonolysis and Wittig-type Reaction

A common and effective method for the synthesis of this compound from chrysanthemic acid proceeds through the ozonolysis of a chrysanthemic acid ester to form an aldehyde, followed by a Wittig-type reaction to introduce the dibromovinyl group, and subsequent hydrolysis. The stereochemistry of the starting chrysanthemic acid is crucial for obtaining the desired stereoisomer of this compound, typically the (1R, cis)-isomer.

Step 1: Ozonolysis of Methyl (1R)-cis-Chrysanthemate

The first step in this pathway is the oxidative cleavage of the isobutenyl double bond of a chrysanthemic acid ester, such as methyl (1R)-cis-chrysanthemate, to yield the corresponding aldehyde, methyl-(1R)-cis-caronaldehyde. Ozonolysis is a highly efficient method for this transformation.

Experimental Protocol:

  • Dissolve methyl (1R)-cis-chrysanthemate in a suitable solvent, such as dichloromethane or methanol, and cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Purge the solution with an inert gas, such as nitrogen or oxygen, to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to quench the ozonide and form the desired aldehyde.

  • Allow the reaction mixture to warm to room temperature.

  • Purify the resulting methyl-(1R)-cis-caronaldehyde using standard techniques, such as column chromatography.

Step 2: Wittig-type Reaction with Carbon Tetrabromide

The aldehyde obtained from the ozonolysis step is then converted to the dibromovinyl derivative using a Wittig-type reaction with triphenylphosphine and carbon tetrabromide.

Experimental Protocol: [3]

  • In a dry reaction vessel under an inert atmosphere, dissolve triphenylphosphine (2.0 equivalents) in dry dichloromethane.

  • Add carbon tetrabromide (1.3 equivalents) to the solution.

  • To this mixture, add methyl-(1R)-cis-caronaldehyde (1.0 equivalent).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

  • The reaction product, methyl (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylate, can be purified by filtration and evaporation of the solvent.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to yield the free carboxylic acid, this compound.

Experimental Protocol: [3]

  • Reflux the crude product from the previous step in a mixture of acetic acid, concentrated hydrobromic acid, and water. A typical ratio is 3:2:1 by volume.

  • Continue refluxing for several hours (e.g., 3 hours) to ensure complete hydrolysis.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent, such as ether.

  • Wash the organic extract with dilute sodium hydroxide to extract the acidic product into the aqueous phase.

  • Acidify the aqueous extract and then extract the this compound with ether.

  • Evaporate the ether to obtain the final product, (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid.

Quantitative Data

The following table summarizes the reactant quantities for a specific laboratory-scale synthesis as described in the literature. Yields can vary depending on the precise reaction conditions and purification methods.

StepReactant 1QuantityReactant 2QuantityReactant 3QuantitySolvent
2Methyl-(1R)-cis-caronaldehyde1.5 gTriphenylphosphine5.3 gCarbon tetrabromide3.36 gDichloromethane
3Methyl (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylateReaction ProductAcetic Acid9 mLConcentrated HBr6 mLWater (3 mL)

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound from methyl (1R)-cis-chrysanthemate.

Deltamethric_Acid_Synthesis Chrysanthemate Methyl (1R)-cis-Chrysanthemate Caronaldehyde Methyl-(1R)-cis-caronaldehyde Chrysanthemate:e->Caronaldehyde:w 1. O₃ 2. (CH₃)₂S Deltamethrate Methyl (1R)cis-2,2-dimethyl-3- (2,2-dibromovinyl)-cyclopropane carboxylate Caronaldehyde:e->Deltamethrate:w PPh₃, CBr₄ CH₂Cl₂ DeltamethricAcid (1R)cis-Deltamethric Acid Deltamethrate:e->DeltamethricAcid:w H₃O⁺ (HBr, AcOH)

Caption: Synthesis pathway of this compound from Methyl (1R)-cis-Chrysanthemate.

Alternative Synthetic Approaches

While the ozonolysis-Wittig pathway is a primary route, other methods have been explored for the synthesis of this compound and its precursors. One notable alternative involves the haloform reaction.

Haloform Reaction

The haloform reaction can be used to convert a methyl ketone into a carboxylic acid.[4][5] In the context of this compound synthesis, a precursor containing a methyl ketone group in the appropriate position on the cyclopropane ring could be subjected to a haloform reaction with bromine or iodine in the presence of a base to generate the carboxylic acid functionality. This route is particularly useful for the oxidative demethylation of methyl ketones when other enolizable protons are absent.[6] The reaction proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by the base.[7]

Conclusion

The synthesis of this compound from chrysanthemic acid is a critical process in the production of highly effective pyrethroid insecticides. The pathway involving ozonolysis and a Wittig-type reaction represents a robust and well-documented method for achieving this transformation. Understanding the intricacies of the experimental protocols and the stereochemical considerations is paramount for researchers and professionals in the field of agrochemical development. Further research into optimizing reaction conditions and exploring alternative, more sustainable synthetic routes continues to be an area of active investigation.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Deltamethrin Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrin acid, formally known as (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a key chemical intermediate and a primary metabolite of the potent synthetic pyrethroid insecticide, deltamethrin.[1][2] Understanding the chemical and physical properties of deltamethrin acid is crucial for a variety of scientific disciplines, including toxicology, environmental science, and drug development. As a metabolite, its characteristics influence the pharmacokinetic and toxicological profile of the parent insecticide. This guide provides a comprehensive overview of the known chemical and physical properties of deltamethrin acid, details on experimental protocols for their determination, and a visualization of its role in the metabolic pathway of deltamethrin.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of deltamethrin acid are summarized in the tables below. These properties are essential for its handling, analysis, and understanding its behavior in biological and environmental systems.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₁₀Br₂O₂[3]
Molecular Weight 297.97 g/mol [4]
Appearance Colorless solid[5]
Melting Point 108-111 °C[3]
Boiling Point (Predicted) 326.4 ± 32.0 °C[3]
Density (Predicted) 1.993 ± 0.06 g/cm³[3]
pKa (Predicted) 3.94 ± 0.42[6]
Water Solubility Slightly soluble (1.3 g/L at 25 °C)[7]
Spectroscopic Data
PropertyDescriptionReference(s)
¹H NMR Spectra available, detailed experimental conditions not fully specified.[8][9]
¹³C NMR Spectra available, detailed experimental conditions not fully specified.[8][9]
Infrared (IR) Spectroscopy Spectra available, detailed experimental conditions not fully specified. A broad absorption at ~3000 cm⁻¹ (O-H stretch) and a peak around 1700 cm⁻¹ (C=O stretch) are characteristic of carboxylic acids.[9][10]
Mass Spectrometry (MS) GC-MS data available.[10]

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of scientific findings. Below are generalized methodologies for determining the key physical and chemical properties of deltamethrin acid, based on standard laboratory practices.

Melting Point Determination

The melting point of deltamethrin acid can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of deltamethrin acid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

The solubility of deltamethrin acid in various solvents can be determined using the shake-flask method.

Methodology:

  • An excess amount of solid deltamethrin acid is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of deltamethrin acid in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of deltamethrin acid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: ¹H and ¹³C NMR spectra are recorded on a spectrometer. The chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample like deltamethrin acid, the KBr pellet method is commonly used. A small amount of the acid is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disc.

  • Analysis: The IR spectrum is obtained using an FTIR spectrometer. The absorption bands are correlated to the specific functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Deltamethrin acid may require derivatization (e.g., esterification to a more volatile methyl ester) to improve its chromatographic behavior.[11]

  • Analysis: The derivatized sample is injected into a gas chromatograph, where it is separated based on its volatility and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for identification.

Metabolic Pathway of Deltamethrin

Deltamethrin undergoes metabolic transformation in organisms, primarily through hydrolysis of its ester linkage, a reaction often catalyzed by carboxylesterases in the liver.[1][12] This process yields deltamethrin acid and 3-phenoxybenzaldehyde.[1] The resulting deltamethrin acid can be further metabolized, for instance, through conjugation with glucuronic acid, to facilitate its excretion from the body.[4]

Deltamethrin_Metabolism Metabolic Pathway of Deltamethrin to Deltamethrin Acid Deltamethrin Deltamethrin Hydrolysis Ester Hydrolysis (Carboxylesterases) Deltamethrin->Hydrolysis Deltamethrin_Acid Deltamethrin Acid ((1R,3R)-3-(2,2-dibromovinyl)-2,2- dimethylcyclopropanecarboxylic acid) Hydrolysis->Deltamethrin_Acid Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Hydrolysis->Phenoxybenzaldehyde Conjugation Conjugation (e.g., Glucuronidation) Deltamethrin_Acid->Conjugation Excreted_Metabolite Excreted Metabolite (Deltamethrin Acid Glucuronide) Conjugation->Excreted_Metabolite

Metabolic conversion of deltamethrin to deltamethrin acid.

Synthesis and Experimental Workflow

The synthesis of deltamethrin involves the esterification of deltamethrin acid with α-cyano-3-phenoxybenzyl alcohol.[2] Conversely, deltamethrin acid can be obtained for analytical purposes through the controlled hydrolysis of deltamethrin.

Synthesis_Workflow Synthesis and Analysis Workflow for Deltamethrin Acid cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Deltamethrin Deltamethrin Hydrolysis Alkaline or Enzymatic Hydrolysis Deltamethrin->Hydrolysis Deltamethrin_Acid Deltamethrin Acid Hydrolysis->Deltamethrin_Acid Purification Purification (e.g., Recrystallization, Chromatography) Deltamethrin_Acid->Purification MP Melting Point Determination Purification->MP Solubility Solubility Testing Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR GCMS GC-MS Analysis (after derivatization) Purification->GCMS

General workflow for synthesis and analysis of deltamethrin acid.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of deltamethrin acid. The data presented in a structured format, along with generalized experimental protocols and visual representations of its metabolic context, are intended to support the work of researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental properties is essential for future research into the environmental fate, toxicology, and potential applications of this important molecule. Further research to delineate specific, validated experimental protocols for deltamethrin acid will continue to enhance its scientific characterization.

References

Deltamethric Acid's Mechanism of Action in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethrin, a potent synthetic Type II pyrethroid insecticide, exerts its primary neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the insect nervous system.[1][2][3] Its mechanism of action involves the modification of channel gating kinetics, leading to prolonged channel opening, membrane depolarization, and eventual paralysis.[1][3][4] This technical guide provides an in-depth analysis of deltamethrin's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows. It also explores the key mechanisms of insecticide resistance, a critical consideration in the development of novel pest control strategies.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary target of deltamethrin and other pyrethroids is the voltage-gated sodium channel (VGSC), an integral membrane protein essential for the generation and propagation of action potentials in insect neurons.[1][5][6]

Normal VGSC Function

In a resting neuron, VGSCs are in a closed state. Upon membrane depolarization, the channels rapidly open (activate), allowing an influx of sodium ions (Na+) that further depolarizes the membrane, creating the rising phase of an action potential. Immediately following activation, the channels enter a fast-inactivated state, which terminates the Na+ influx. Upon repolarization of the membrane, the channels recover from inactivation and return to the closed state, ready to be activated again.[5][7]

Deltamethrin-Induced Channel Modification

Deltamethrin binds with high affinity to the open state of the insect VGSC.[8][9] This binding event physically impairs the conformational changes required for the channel to close, specifically by inhibiting both deactivation (the return to the closed state upon repolarization) and fast inactivation.[1][4][10]

The key consequences of this modification are:

  • Prolonged Channel Opening: The sodium channel is locked in an open conformation for an extended period, leading to a persistent influx of Na+.[1][5]

  • Large Tail Currents: In electrophysiological recordings, this prolonged opening is observed as a large, slowly decaying "tail current" upon repolarization of the neuronal membrane.[7][11][12][13] The decay of tail currents induced by Type II pyrethroids like deltamethrin is significantly slower—often by an order of magnitude—than that caused by Type I pyrethroids.[9][13]

  • Membrane Depolarization and Hyperexcitability: The sustained Na+ influx causes persistent membrane depolarization, leading to repetitive, uncontrolled firing of action potentials.[7]

  • Paralysis and Death: Ultimately, the persistent depolarization leads to a complete block of action potential generation, resulting in nerve failure, paralysis (known as "knockdown"), and the death of the insect.[2][14]

Deltamethrin binds to a hydrophobic pocket formed by several regions of the sodium channel α-subunit.[12] Research has identified two primary receptor sites, termed PyR1 and PyR2, which involve residues from multiple domains, including helices in domains I, II, and III (specifically IS5, IS6, IIS5, IIS6, and IIIS6) and the intracellular linkers between them.[6][8][15]

Secondary and Off-Target Effects

While the action on VGSCs is the primary mechanism, some studies suggest that Type II pyrethroids like deltamethrin can have secondary effects. These may include antagonism of GABAa receptors, which would further neuronal excitation by inhibiting chloride-mediated inhibition.[16] There is also evidence for disruption of other neurotransmitter systems, including serotonergic and catecholaminergic pathways, though these effects are considered less significant to its insecticidal activity than the direct modification of VGSCs.[16][17]

Quantitative Data Summary

The following tables summarize key quantitative data related to deltamethrin's action and the impact of resistance mutations.

Table 1: Electrophysiological Effects of Deltamethrin on Wild-Type and Mutant Insect VGSCs

Channel Type Insecticide Parameter Value Reference
Wild-Type (Heliothis virescens) Deltamethrin EC₅₀ (Tail Current) 0.043 µM [18]
Wild-Type (Heliothis virescens) Permethrin EC₅₀ (Tail Current) 0.40 µM [18]
Wild-Type (Heliothis virescens) DDT EC₅₀ (Tail Current) 65 µM [18]
Wild-Type (Drosophila) Deltamethrin Modification <10 nM can modify all channels [11][19]
L1014F (kdr) mutant Deltamethrin Resistance Ratio 30-fold [11][19]

| L1014F+M918T (super-kdr) | Deltamethrin | Resistance Ratio | 500-fold |[11][19] |

Table 2: In Vivo Toxicity of Deltamethrin

Organism Assay Type Parameter Value Reference
Rat (Female) Oral LD₅₀ (in oil) LD₅₀ ~30 mg/kg bw [20]
Rat (Male) Oral LD₅₀ (in oil) LD₅₀ ~50 mg/kg bw [20]
Rat Oral LD₅₀ LD₅₀ 129.7 mg/kg [21]
Spodoptera litura (Resistant) Topical LD₅₀ Resistance Ratio 63-fold (vs. susceptible) [22]
Musca domestica (Jeddah) Topical LD₅₀ Resistance Ratio 625-fold [23]
Hermetia illucens Dietary CED₁₀ CED₁₀ 0.04 mg/kg [24]

Note: LD₅₀ (Median Lethal Dose) is the dose required to kill 50% of a test population. EC₅₀ (Half Maximal Effective Concentration) is the concentration that induces a response halfway between the baseline and maximum. Resistance Ratio is the LD₅₀ of the resistant strain divided by the LD₅₀ of the susceptible strain. CED₁₀ (Critical Effect Dose, 10%) is the dose causing a 10% reduction in yield.

Key Experimental Protocols

Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol is used to characterize the effects of deltamethrin on insect sodium channels expressed heterologously in Xenopus laevis oocytes.

I. Oocyte Preparation and Channel Expression:

  • Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.

  • Inject oocytes with cRNA encoding the insect VGSC α-subunit (e.g., para from Drosophila) and any necessary auxiliary subunits (e.g., TipE).

  • Incubate the oocytes for 2-4 days at 18-20°C to allow for channel expression.

II. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

  • Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl, one for voltage sensing and one for current injection.[11]

  • Using a two-microelectrode voltage-clamp amplifier, clamp the oocyte's membrane potential at a holding potential of -90 mV to -120 mV.[11][12]

  • Record baseline sodium currents by applying depolarizing voltage steps (e.g., 5-20 ms pulses to potentials between -80 mV and +70 mV).

III. Deltamethrin Application and Data Acquisition:

  • Establish a stable baseline recording.

  • Perfuse the chamber with the bath solution containing the desired concentration of deltamethrin (e.g., 1 nM to 10 µM). Due to its lipophilicity, a solvent like ethanol or DMSO is used, with a final concentration typically ≤0.1%.

  • To measure deltamethrin-induced tail currents, apply a train of short depolarizing pulses (e.g., 100 pulses of 5 ms duration to -10 mV).[12][13] This protocol maximizes the number of channels in the open state, which is the preferred binding state for deltamethrin.[9][12]

  • Record the large, slowly decaying tail current immediately following the pulse train at a very negative potential (e.g., -110 mV).[11] The amplitude and decay kinetics of this tail current are the primary measures of channel modification.

  • Analyze data to determine EC₅₀ values, changes in channel activation and inactivation kinetics, and the percentage of modified channels.

Protocol: In Vivo Topical Application Bioassay

This protocol is a standard method for determining the contact toxicity (LD₅₀) of deltamethrin against a target insect species.

I. Insect Rearing and Preparation:

  • Rear the target insect species (e.g., Musca domestica, Aedes aegypti) under controlled conditions (temperature, humidity, photoperiod) to ensure uniformity.

  • Use adult insects of a specific age and sex (e.g., 3-5 day old non-blood-fed female mosquitoes) for testing.

  • Anesthetize the insects briefly using CO₂ or by chilling.

II. Insecticide Dilution and Application:

  • Prepare a stock solution of technical-grade deltamethrin in a high-purity solvent, such as acetone.

  • Create a serial dilution of the stock solution to generate a range of at least 5-7 concentrations expected to produce mortality between 10% and 90%. A solvent-only control group must be included.

  • Using a microapplicator, apply a precise volume (e.g., 0.5-1.0 µL) of each dilution to the dorsal thorax of each anesthetized insect.

III. Observation and Data Analysis:

  • Place the treated insects in recovery containers with access to a food source (e.g., a sugar solution).

  • Hold the insects under controlled environmental conditions.

  • Assess mortality at a predetermined time point, typically 24 hours post-application. Insects unable to move or stand are considered dead.

  • Analyze the dose-response data using probit analysis to calculate the LD₅₀, LD₉₀, and their corresponding 95% confidence intervals.

  • Resistance ratios can be calculated by comparing the LD₅₀ of a field-collected (potentially resistant) population to that of a known susceptible laboratory strain.

Mechanisms of Insecticide Resistance

The widespread use of deltamethrin has led to the evolution of resistance in many insect populations through two primary mechanisms.[25]

Target-Site Insensitivity (kdr)

This is a major mechanism of resistance where mutations in the VGSC gene reduce the binding affinity of deltamethrin for its target.

  • kdr (knockdown resistance): The most common kdr mutation is a single nucleotide polymorphism (SNP) leading to an amino acid substitution, L1014F (leucine to phenylalanine), in the IIS6 transmembrane segment of the sodium channel.[11][19] This mutation alone can confer significant levels of resistance.[11] Other substitutions at this position, such as L1014H and L1014S, have also been identified and are associated with resistance to deltamethrin and DDT.[18]

  • super-kdr: Some insect populations possess an additional mutation, such as M918T, in combination with the L1014F mutation.[11][19] This double mutation, known as super-kdr, confers a much higher level of resistance by further reducing channel affinity for pyrethroids.[11][19] These mutations appear to reduce the number of deltamethrin binding sites on the channel from two to one.[5][19]

Metabolic Resistance

This mechanism involves the enhanced detoxification of deltamethrin by metabolic enzymes before it can reach the nervous system.[25] Resistant insects often exhibit higher levels or more efficient forms of these enzymes.[26]

  • Cytochrome P450 Monooxygenases (P450s): This is a large family of enzymes that play a critical role in metabolizing a wide range of foreign compounds, including pyrethroids.[25][27] Overexpression of specific P450 genes (e.g., CYP6 family) is strongly correlated with deltamethrin resistance.[25][27]

  • Esterases (ESTs): Carboxylesterases can hydrolyze the ester bond in deltamethrin, rendering it inactive.[22][25]

  • Glutathione S-Transferases (GSTs): These enzymes are also implicated in the detoxification of pyrethroids, although their role can be secondary to that of P450s and esterases.[25]

Mandatory Visualizations

Deltamethrin_MoA cluster_Neuron Insect Neuron cluster_Effect Physiological Effect VGSC_closed Voltage-Gated Sodium Channel (VGSC) State: Closed VGSC_open VGSC State: Open VGSC_closed->VGSC_open Depolarization VGSC_open->VGSC_closed  Inhibits Deactivation VGSC_inactivated VGSC State: Inactivated VGSC_open->VGSC_inactivated Fast Inactivation VGSC_open->VGSC_inactivated  Inhibits Inactivation Na_ion Na+ Influx VGSC_open->Na_ion VGSC_inactivated->VGSC_closed Repolarization Hyperexcitation Repetitive Firing & Hyperexcitation Na_ion->Hyperexcitation Prolonged Influx Paralysis Nerve Block & Paralysis (Knockdown) Hyperexcitation->Paralysis Death Insect Death Paralysis->Death Deltamethrin Deltamethrin Deltamethrin->VGSC_open Binds to open state

Caption: Primary mechanism of action of deltamethrin on insect voltage-gated sodium channels.

TEVC_Workflow cluster_prep Preparation cluster_record Recording Protocol cluster_analysis Analysis A Inject Oocyte with VGSC cRNA B Incubate 2-4 Days (Channel Expression) A->B C Mount Oocyte & Voltage Clamp (-100mV) B->C D Record Baseline Na+ Currents C->D E Apply Deltamethrin D->E F Apply Pulse Train (to open channels) E->F G Record Tail Current (Measure Modification) F->G H Analyze Data: EC50, Kinetics G->H

Caption: Simplified experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Deltamethrin Deltamethrin Applied Target Nervous System (VGSC Target Site) Deltamethrin->Target Reaches Target Metabolic Metabolic Resistance (P450s, Esterases) Deltamethrin->Metabolic Degradation Effect Toxic Effect Target->Effect Binds & Modifies TargetSite Target-Site Insensitivity (kdr / super-kdr mutations) Target->TargetSite Reduced Binding

Caption: Logical relationship of the two primary mechanisms of deltamethrin resistance in insects.

References

Stereoisomers of Deltamethric Acid: A Technical Guide to Biological Activity and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethrin, a potent synthetic pyrethroid insecticide, owes its high efficacy to a specific stereochemical configuration. The molecule contains three chiral centers, giving rise to eight possible stereoisomers. However, the biological activity is almost exclusively associated with a single isomer, the (αS, 1R, cis)-ester of deltamethric acid and α-cyano-3-phenoxybenzyl alcohol. This technical guide provides an in-depth analysis of the stereoisomers of deltamethrin, their differential biological activities, and the experimental protocols for their separation and evaluation. The stereospecific interaction with the voltage-gated sodium channel, the primary target site, is also detailed, offering insights for the development of more selective and effective insecticides.

Introduction: The Importance of Chirality in Insecticidal Activity

Stereoisomerism plays a critical role in the biological activity of many agrochemicals and pharmaceuticals.[1] Molecules with the same chemical formula and connectivity of atoms but different spatial arrangements can exhibit vastly different potencies and toxicological profiles.[1] Deltamethrin is a prime example of this principle. It is a synthetic pyrethroid insecticide derived from the esterification of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (this compound) and cyano(3-phenoxyphenyl)methanol.[2] The presence of three chiral centers—two in the cyclopropanecarboxylic acid moiety and one in the α-cyano alcohol moiety—results in a total of eight possible stereoisomers.[3]

Commercial deltamethrin is produced as a single, highly active isomer: (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-carboxylate.[4] The other seven stereoisomers exhibit minimal to no insecticidal effects.[3] This high degree of stereospecificity underscores the importance of understanding the three-dimensional structure of these molecules in their interaction with the target site in insects. This guide will delve into the specifics of each stereoisomer's biological activity, the methods used to assess this activity, and the molecular basis for the observed differences.

Stereoisomers of Deltamethrin and Their Biological Activity

The insecticidal potency of deltamethrin is predominantly determined by the stereochemistry at the C1 and C3 positions of the cyclopropane ring and the α-carbon of the alcohol moiety. The (1R, cis) configuration of the acid is crucial for high activity. The cis isomers are generally more toxic to insects than the trans isomers.[5] Furthermore, the (S)-configuration at the α-cyano carbon of the alcohol moiety is essential for potent insecticidal action.[5]

Quantitative Biological Activity Data

Comprehensive quantitative data on the biological activity of all eight stereoisomers of deltamethrin against a wide range of insect species is not extensively available in the public literature. However, studies on individual isomers and mixtures have consistently demonstrated the superior efficacy of the (αS, 1R, cis) isomer. The following tables summarize the available quantitative and qualitative data.

Table 1: Insecticidal Activity of Deltamethrin Stereoisomers against Houseflies (Musca domestica)

Stereoisomer ConfigurationCommon Name/DesignationRelative ToxicityLD50 (ng/fly)Reference(s)
(αS, 1R, cis)Deltamethrin (active isomer)Very High15.87 (for a resistant field strain)[6]
Other 7 stereoisomersInactive isomersVery Low / InactiveData not widely available[3]

Note: The LD50 value is for a deltamethrin-resistant field population and serves as a baseline for the active isomer's potency. The toxicity to susceptible strains would be significantly higher.

Table 2: Comparative Acute Toxicity of Deltamethrin Isomers to Aquatic Invertebrates (Daphnia magna)

Isomer DesignationExposure Time (hours)EndpointValue (µg/L)Relative ToxicityReference(s)
1-deltamethrin (parent)4-48EC500.05 - 1.75High[7]
2-, 3-, and 4-deltamethrin4-48EC502 to 10-fold less toxic than parentLow to Moderate[7]

Note: The specific stereochemical configurations for "2-, 3-, and 4-deltamethrin" are not explicitly defined in the source material but represent other isomers.

Experimental Protocols

Synthesis and Separation of Stereoisomers

The synthesis of deltamethrin's active isomer involves the esterification of (1R, cis)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid with (S)-α-cyano-3-phenoxybenzyl alcohol.[4] The synthesis of other stereoisomers can be achieved by using the corresponding stereoisomers of the acid and alcohol precursors.

Protocol for Chiral Separation by High-Performance Liquid Chromatography (HPLC):

The analytical and preparative separation of deltamethrin stereoisomers is typically achieved using chiral HPLC.

  • Principle: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the enantiomers and diastereomers of deltamethrin, leading to their separation.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD, or Pirkle-type columns).

  • Mobile Phase: A non-polar mobile phase is commonly used for normal-phase chromatography. A typical mobile phase consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.[8][9] For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.[9]

  • General Procedure:

    • Prepare a standard solution of the deltamethrin isomer mixture in the mobile phase.

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.[8]

    • Inject the sample onto the column.

    • Monitor the elution of the isomers using a UV detector at an appropriate wavelength (e.g., 280 nm).[8]

    • Identify the peaks corresponding to the different stereoisomers based on their retention times and comparison with known standards.

  • Optimization: The separation can be optimized by varying the composition of the mobile phase (e.g., the percentage of the alcohol modifier), the flow rate, and the column temperature.

Bioassay for Insecticidal Activity

The insecticidal activity of the separated stereoisomers can be determined using standard bioassay protocols, such as the WHO tube test or topical application.

Protocol for Topical Application Bioassay:

This method allows for the precise application of a known dose of insecticide to individual insects.[1][10]

  • Principle: A measured micro-droplet of the insecticide solution in a suitable solvent (e.g., acetone) is applied directly to the insect's body.

  • Materials:

    • Micro-applicator capable of delivering precise volumes (e.g., 1 µL).

    • Solutions of each deltamethrin stereoisomer at various concentrations in a volatile solvent like acetone.

    • Test insects (e.g., 3-5 day old adult female houseflies, Musca domestica, or mosquitoes, Aedes aegypti).[1][11]

    • Holding containers with access to food and water.

  • Procedure:

    • Anesthetize the insects lightly (e.g., with CO2 or by chilling).

    • Using the micro-applicator, apply a 1 µL droplet of a specific concentration of the insecticide solution to the dorsal thorax of each insect.[10]

    • A control group should be treated with the solvent alone.

    • Place the treated insects in holding containers at a controlled temperature (e.g., 25 ± 2°C) and humidity.[11]

    • Assess mortality at a specified time point, typically 24 hours post-treatment.[1] Moribund insects that are unable to move are often counted as dead.

    • Repeat the procedure for each stereoisomer at a range of concentrations to determine the dose-response relationship.

  • Data Analysis: The results are analyzed using probit analysis to calculate the LD50 (the dose that is lethal to 50% of the test population) for each stereoisomer.[11]

Mechanism of Action: Stereospecific Interaction with Sodium Channels

The primary target of pyrethroid insecticides is the voltage-gated sodium channel in the nerve cell membranes of insects.[12] Pyrethroids bind to the channel and modify its gating properties, causing the channel to remain open for an extended period. This disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect.[13]

The high stereospecificity of deltamethrin's activity arises from the precise fit of the (αS, 1R, cis) isomer into a specific binding site on the sodium channel protein. Molecular modeling and mutagenesis studies have identified two putative pyrethroid binding sites, termed PyR1 and PyR2, located at the interfaces of different domains of the channel protein.[14][15]

The insecticidal potency is dependent on the ability of the molecule to adopt a specific conformation that allows for optimal interaction with the amino acid residues within these binding pockets. The spatial arrangement of the dibromovinyl group, the gem-dimethyl group on the cyclopropane ring, and the α-cyano group and phenoxybenzyl moiety of the alcohol all contribute to the binding affinity. Inactive stereoisomers are unable to achieve this optimal fit, resulting in significantly reduced or no interaction with the sodium channel.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis & Separation cluster_bioassay Biological Activity Assessment cluster_mechanism Mechanism of Action Study synthesis Synthesis of Deltamethrin Isomer Mixture hplc Chiral HPLC Separation synthesis->hplc isomers Isolated Stereoisomers (e.g., αS, 1R, cis) hplc->isomers bioassay Topical Application Bioassay isomers->bioassay electrophysiology Electrophysiology (e.g., Patch Clamp) isomers->electrophysiology mortality Mortality Assessment (24h) bioassay->mortality insects Test Insects (e.g., Musca domestica) insects->bioassay ld50 LD50 Calculation (Probit Analysis) mortality->ld50 channel_modification Analysis of Sodium Current Modification ld50->channel_modification Correlate electrophysiology->channel_modification na_channel Insect Voltage-Gated Sodium Channel na_channel->electrophysiology sodium_channel_interaction cluster_membrane Nerve Cell Membrane na_channel Voltage-Gated Sodium Channel Extracellular Pore Intracellular channel_open Prolonged Channel Opening na_channel:f1->channel_open active_isomer Active Stereoisomer (αS, 1R, cis) binding_site PyR1 / PyR2 Binding Sites active_isomer->binding_site High Affinity Binding inactive_isomer Inactive Stereoisomer inactive_isomer->binding_site Low/No Affinity no_effect No Significant Effect inactive_isomer->no_effect paralysis Nerve Hyperexcitation & Paralysis channel_open->paralysis

References

deltamethric acid CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethric acid, a key intermediate in the synthesis of the potent pyrethroid insecticide deltamethrin, is a compound of significant interest in the fields of agrochemistry and neurotoxicology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and analytical methodologies. Furthermore, this document elucidates the synthetic pathway from a key precursor to deltamethrin, offering valuable insights for researchers and professionals involved in the development and analysis of pyrethroid-based compounds.

Chemical Identity and Properties

This compound, systematically known as (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is the carboxylic acid moiety of the insecticide deltamethrin.[1] Understanding its fundamental properties is crucial for its synthesis, handling, and analysis.

Table 1: Chemical Identifiers and Nomenclature for this compound

IdentifierValue
CAS Number 53179-78-5
IUPAC Name (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Synonyms Decamethrinic acid, Br2CA
Molecular Formula C₈H₁₀Br₂O₂
Molecular Weight 297.97 g/mol [2]

Table 2: Physicochemical Properties of this compound (Computed)

PropertyValueReference
XLogP3-AA 3.4--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Exact Mass 295.90475 g/mol --INVALID-LINK--
Monoisotopic Mass 295.90475 g/mol --INVALID-LINK--
Topological Polar Surface Area 37.3 Ų--INVALID-LINK--
Heavy Atom Count 12--INVALID-LINK--
Complexity 241--INVALID-LINK--

Synthesis of Deltamethrin: A Workflow Overview

The industrial synthesis of deltamethrin is a multi-step process that hinges on the preparation of this compound and its subsequent esterification. The following diagram illustrates a common synthetic route.

Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of Deltamethrin Methyl_Chrysanthemate Methyl (1R)-cis-chrysanthemate Ozonolysis Ozonolysis Methyl_Chrysanthemate->Ozonolysis Methyl_Caronaldehyde Methyl-(1R)-cis-caronaldehyde Ozonolysis->Methyl_Caronaldehyde Wittig_Reaction Wittig Reaction (CBr4, PPh3) Methyl_Caronaldehyde->Wittig_Reaction Intermediate_Ester Methyl (1R)-cis-3-(2,2-dibromovinyl)- 2,2-dimethylcyclopropanecarboxylate Wittig_Reaction->Intermediate_Ester Hydrolysis Hydrolysis (HBr, AcOH, H2O) Intermediate_Ester->Hydrolysis Deltamethric_Acid This compound Hydrolysis->Deltamethric_Acid Acid_Chloride_Formation Acid Chloride Formation (SOCl2 or (COCl)2) Deltamethric_Acid->Acid_Chloride_Formation Deltamethric_Acid_Chloride This compound Chloride Acid_Chloride_Formation->Deltamethric_Acid_Chloride Esterification Esterification Deltamethric_Acid_Chloride->Esterification Deltamethrin Deltamethrin Esterification->Deltamethrin Alpha_Cyano_Alcohol (S)-α-cyano-3-phenoxybenzyl alcohol Alpha_Cyano_Alcohol->Esterification

Figure 1: A representative synthetic workflow for the production of deltamethrin, highlighting the key intermediate, this compound.

Experimental Protocols

Synthesis of (1R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid (this compound)[3]

This protocol is based on the synthesis starting from methyl-(1R)-cis-caronaldehyde.

Materials:

  • Methyl-(1R)-cis-caronaldehyde

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (CH₂Cl₂), dry

  • Acetic acid (AcOH)

  • Concentrated hydrobromic acid (HBr)

  • Water (H₂O)

  • Diethyl ether

  • Dilute sodium hydroxide (NaOH) solution

Procedure:

  • Wittig Reaction: In a reaction vessel, dissolve triphenylphosphine (5.3 g) and carbon tetrabromide (3.36 g) in dry dichloromethane (60 mL).

  • To this solution, add methyl-(1R)-cis-caronaldehyde (1.5 g).

  • Allow the reaction to proceed, monitoring for the formation of the intermediate methyl ester.

  • Hydrolysis: Upon completion of the Wittig reaction, add acetic acid (9 mL), concentrated hydrobromic acid (6 mL), and water (3 mL) to the reaction mixture.

  • Reflux the mixture for 3 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Extract the organic layer with a dilute sodium hydroxide solution.

  • Acidify the aqueous extract and then extract with diethyl ether.

  • Evaporate the ether to yield the final product, (1R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid.

Conversion of this compound to Deltamethrin[1]

This protocol describes the esterification of this compound with (S)-α-cyano-3-phenoxybenzyl alcohol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • (S)-α-cyano-3-phenoxybenzyl alcohol

  • Anhydrous inert solvent (e.g., toluene)

  • Pyridine or other suitable base

Procedure:

  • Acid Chloride Formation: Convert this compound to its more reactive acid chloride derivative by reacting it with a slight excess of thionyl chloride or oxalyl chloride in an anhydrous inert solvent. This reaction is typically performed at room temperature or with gentle heating.

  • Esterification: In a separate reaction vessel, dissolve (S)-α-cyano-3-phenoxybenzyl alcohol and a base (e.g., pyridine) in an anhydrous inert solvent.

  • Slowly add the freshly prepared this compound chloride to the alcohol solution at a controlled temperature (often 0-5 °C) to manage the exothermic reaction.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with dilute acid to remove the base, followed by a wash with water and brine.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude deltamethrin.

  • Purification: The crude product can be further purified by recrystallization or chromatography to obtain high-purity deltamethrin.

Analytical Methodologies

The quantification of this compound, often as a metabolite of deltamethrin in environmental and biological samples, requires sensitive and specific analytical methods.

Table 3: Analytical Methods for the Determination of this compound

TechniqueSample MatrixSample PreparationDetectionKey ParametersReference
GC-QTOF-MS Pine needles, Pine nutsSolvent extraction (pine needles), Modified QuEChERS (pine nuts), followed by cleanup.Quadrupole Time-of-Flight Mass SpectrometryLOD: 0.2–26 μg kg⁻¹, LOQ: 0.6–79 μg kg⁻¹, Recoveries: 82–102%[3]
GC-ECD SoilSolvent extraction, derivatization to a pentafluorobenzyl ester.Electron Capture Detector (ECD)Not specified[4]
HPLC-UV Biological fluids (urine)Acidification, liquid-liquid extraction with hexane, evaporation, and reconstitution.UV DetectorNot specified[5]

Biological Significance and Metabolism

This compound itself is not the primary active insecticidal compound. Instead, it serves as a crucial building block for deltamethrin. In biological systems, deltamethrin undergoes metabolism, primarily through ester hydrolysis, which cleaves the molecule into this compound and 3-phenoxybenzyl alcohol derivatives.[1] The presence of this compound in urine is often used as a biomarker for exposure to deltamethrin.[5] Further metabolism of this compound can occur, leading to the formation of more polar conjugates that are then excreted.

Conclusion

This technical guide has provided a detailed overview of this compound, a compound of central importance in the synthesis of deltamethrin. The information presented, from its fundamental properties to detailed synthetic and analytical protocols, is intended to be a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries. A thorough understanding of this compound is essential for the continued development and safe use of pyrethroid-based insecticides.

References

solubility of deltamethric acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Deltamethrin in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deltamethrin is a potent synthetic pyrethroid insecticide widely utilized in agriculture and public health for its high efficacy against a broad spectrum of pests. Chemically, deltamethrin is an ester of a dibromo-substituted chrysanthemic acid analogue and an α-cyano-3-phenoxybenzyl alcohol.[1] It is crucial to note that while derived from a carboxylic acid, the active compound is deltamethrin, an ester, and not "deltamethrin acid." This guide focuses on the solubility of deltamethrin, as the vast majority of scientific literature pertains to this form.

The solubility of deltamethrin in various solvents is a critical physical property that dictates its formulation, bioavailability, environmental fate, and the design of analytical methods. For researchers and professionals in drug development and crop protection, a thorough understanding of its solubility profile is essential for creating effective and stable formulations, as well as for conducting toxicological and environmental impact studies. This document provides a comprehensive overview of deltamethrin's solubility in common organic solvents, details established experimental protocols for its determination, and visualizes key workflows and mechanisms.

Quantitative Solubility Data

The solubility of deltamethrin varies significantly across different organic solvents, reflecting its relatively nonpolar chemical structure. Generally, it exhibits high solubility in aromatic and chlorinated hydrocarbons and ketones, and lower solubility in alcohols. The following table summarizes the quantitative solubility data for technical grade deltamethrin in several organic solvents at a standard temperature.

Organic SolventTemperature (°C)Solubility (g/L)Reference
Dioxane20900[1]
Cyclohexanone20750[1][2]
Dichloromethane20700[2]
Acetone20500[1][2]
Benzene20450[2]
Dimethyl Sulphoxide20450[2]
Xylene20250[1][2]
Ethanol2015[1]
Isopropanol206[2]

Note: Deltamethrin is practically insoluble in water, with reported values typically less than 0.002 mg/L at 20-25°C.[1][2][3]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" or equilibrium solubility method is the most reliable and widely accepted technique, particularly for compounds with low to moderate solubility.[4]

Principle

An excess amount of the solid compound (deltamethrin) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After equilibrium is achieved, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated filtrate is then measured using a suitable analytical technique.

Key Methodologies

1. Materials and Equipment:

  • Solute: Technical grade deltamethrin (≥98% purity).[1][3]

  • Solvents: High-purity (e.g., HPLC grade) organic solvents.

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy).

    • Glass vials or flasks with screw caps.

    • Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator.

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE) compatible with the organic solvent.

    • Volumetric flasks and pipettes.

    • Analytical instrument for quantification (e.g., HPLC-UV, GC-ECD).

2. Experimental Procedure (Shake-Flask Method):

  • Preparation: Add an excess amount of crystalline deltamethrin to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 20°C or 25°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to achieve equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-rinsed with the same solution) into a clean vial to remove all undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of deltamethrin of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical instrument.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD) are common and highly sensitive methods for deltamethrin analysis.[5]

    • Construct a calibration curve from the standard solutions and determine the concentration of deltamethrin in the diluted sample.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of deltamethrin.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Quantification prep Preparation add_solute Add excess Deltamethrin to vial add_solvent Add known volume of organic solvent add_solute->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate equilibration Equilibration settle Settle undissolved solid agitate->settle separation Phase Separation filter Filter supernatant (e.g., 0.22 µm PTFE filter) settle->filter dilute Dilute saturated solution filter->dilute analysis Analysis & Quantification hplc Analyze via HPLC-UV or GC-ECD dilute->hplc result Calculate Solubility (g/L or mg/mL) hplc->result

Caption: Experimental workflow for deltamethrin solubility determination using the shake-flask method.

Simplified Signaling Pathway for Deltamethrin's Neurotoxicity

Deltamethrin is classified as a Type II pyrethroid, which produces a distinct neurotoxic effect. Its primary mode of action involves altering the function of voltage-gated sodium channels in nerve cells. The following diagram illustrates this logical relationship.

G delta Deltamethrin na_channel Voltage-Gated Sodium Channel delta->na_channel Binds to inhibit Inhibition of Deactivation (Keeps Channel Open) na_channel->inhibit Leads to na_influx Prolonged Influx of Na+ Ions inhibit->na_influx depol Persistent Membrane Depolarization na_influx->depol hyper Repetitive Firing & Nerve Hyperexcitability depol->hyper effect Neurotoxic Effect (CS Syndrome) hyper->effect

Caption: Simplified mode of action pathway for deltamethrin-induced neurotoxicity.

References

An In-depth Technical Guide to Deltamethric Acid: Molecular Structure and Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethric acid, systematically named cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a key synthetic intermediate in the production of deltamethrin and other pyrethroid insecticides. Understanding its molecular architecture and the interplay of its functional groups is paramount for the synthesis of stereochemically pure pyrethroids and the development of novel analogues with enhanced insecticidal activity and improved toxicological profiles. This guide provides a detailed examination of the molecular structure of this compound, a comprehensive analysis of its functional groups, and relevant physicochemical data.

Molecular Structure

This compound possesses a compact and rigid cyclopropane core, which is crucial for its biological activity when incorporated into the final pyrethroid structure. The molecule's chemical formula is C₈H₁₀Br₂O₂.[1][2]

The stereochemistry of the cyclopropane ring is of particular importance, with the cis isomer being the precursor to the most potent insecticidal esters. The IUPAC name for this specific isomer is (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid or its enantiomer.

Below is a two-dimensional representation of the this compound molecule, highlighting the spatial arrangement of its constituent atoms and functional groups.

Molecular structure of this compound.

Functional Groups

The chemical reactivity and biological precursor activity of this compound are dictated by its constituent functional groups.

  • Carboxylic Acid (-COOH): This is the most reactive functional group in the molecule. It is a weak acid and can undergo esterification reactions with various alcohols to produce the corresponding pyrethroid esters, such as deltamethrin. The presence of the carboxyl group also imparts polarity to the molecule, influencing its solubility.

  • Cyclopropane Ring: This three-membered ring is highly strained and contributes to the overall rigidity of the molecule. The specific stereochemistry of the substituents on the cyclopropane ring is critical for the insecticidal activity of the resulting pyrethroid.

  • Gem-dimethyl Group (-C(CH₃)₂): The two methyl groups attached to the same carbon atom of the cyclopropane ring are a common feature in many pyrethroids and are important for their biological activity.

  • Dibromovinyl Group (-CH=CBr₂): This group is a key feature of deltamethrin and related pyrethroids. The presence of the two bromine atoms on the vinyl group significantly enhances the insecticidal potency. The double bond in this group can potentially undergo addition reactions, although the primary reactivity of the molecule is at the carboxylic acid group.

The interplay of these functional groups is visualized in the following diagram.

functional_groups cluster_molecule This compound cluster_groups Functional Groups DA C₈H₁₀Br₂O₂ Carboxylic_Acid Carboxylic Acid (-COOH) DA->Carboxylic_Acid determines reactivity Cyclopropane Cyclopropane Ring DA->Cyclopropane provides rigid core Gem_Dimethyl Gem-dimethyl (-C(CH₃)₂) DA->Gem_Dimethyl influences activity Dibromovinyl Dibromovinyl (-CH=CBr₂) DA->Dibromovinyl enhances potency

Key functional groups of this compound.

Physicochemical Data

A summary of the key physicochemical properties of cis-deltamethric acid is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₁₀Br₂O₂[1][2]
Molecular Weight 297.97 g/mol [2]
Melting Point 108-111 °C[1][3]
Boiling Point 326.4 ± 32.0 °C (Predicted)[3][4]
Density 1.993 ± 0.06 g/cm³ (Predicted)[1][3][4]
pKa 3.94 ± 0.42 (Predicted)[4]
Solubility Soluble in hexane[1][3]
CAS Number 63597-73-9 (cis isomer)[1][2]

Experimental Protocols: Synthesis of cis-Deltamethric Acid

The synthesis of stereochemically pure cis-deltamethric acid is a critical step in the industrial production of deltamethrin. Several synthetic routes have been developed. A common laboratory-scale synthesis involves the reaction of an appropriate precursor with carbon tetrabromide and triphenylphosphine.

A representative, though generalized, synthetic protocol is as follows:

  • Starting Material: The synthesis often commences from a precursor containing the cyclopropane ring and the gem-dimethyl groups, such as a derivative of chrysanthemic acid.

  • Formation of the Dibromovinyl Group: The dibromovinyl group is typically introduced via a Wittig-type reaction or a related olefination protocol. For instance, an aldehyde precursor can be reacted with carbon tetrabromide and triphenylphosphine.[5]

  • Hydrolysis: If the starting material is an ester, a final hydrolysis step is required to yield the carboxylic acid. This is often achieved by refluxing with an acid, such as a mixture of acetic acid and hydrobromic acid.[5]

  • Purification: The crude product is then purified, typically by extraction and recrystallization, to yield the pure cis-deltamethric acid.[5]

The logical workflow for the synthesis of deltamethrin from this compound is illustrated below.

synthesis_pathway Deltamethric_Acid This compound Thionyl_Chloride SOCl₂ or Oxalyl Chloride Deltamethric_Acid->Thionyl_Chloride activation Acid_Chloride This compound Chloride Thionyl_Chloride->Acid_Chloride forms Alpha_Cyano_Alcohol α-cyano-3-phenoxybenzyl alcohol Acid_Chloride->Alpha_Cyano_Alcohol esterification Deltamethrin Deltamethrin Alpha_Cyano_Alcohol->Deltamethrin yields

Synthesis of deltamethrin from this compound.

Conclusion

This compound is a molecule of significant industrial and scientific interest. Its unique combination of a strained cyclopropane ring, a reactive carboxylic acid, and a potency-enhancing dibromovinyl group makes it a valuable building block for the synthesis of highly effective insecticides. A thorough understanding of its structure and the chemical behavior of its functional groups is essential for the continued development of pyrethroid chemistry and the design of next-generation pest control agents. Further research into stereoselective synthetic methods and the exploration of novel derivatives will continue to be a fruitful area of investigation for chemists and toxicologists alike.

References

Deltamethric Acid as a Metabolite of Deltamethrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deltamethrin is a highly potent, synthetic pyrethroid insecticide widely utilized in agriculture, public health, and veterinary applications for its broad-spectrum efficacy against a range of insect pests.[1] As a Type II pyrethroid, its chemical structure includes an α-cyano group, which contributes to its neurotoxic effects in insects by modulating nerve axon sodium channels.[2] For researchers, scientists, and drug development professionals, understanding the metabolic fate of deltamethrin in mammals is crucial for assessing its toxicokinetics, safety profile, and potential for bioaccumulation. The primary route of detoxification in mammals involves the metabolic transformation of the parent compound into less toxic, more water-soluble metabolites that can be readily excreted.[3][4] This guide focuses on the core of this process: the formation of deltamethric acid, a principal metabolite of deltamethrin.

Primary Metabolic Pathway: Hydrolysis to this compound

The most significant metabolic transformation that deltamethrin undergoes in mammals is the hydrolytic cleavage of its central ester bond.[3][5] This reaction breaks the deltamethrin molecule into two primary fragments: an acid moiety and an alcohol moiety. The acid fragment is 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid , commonly referred to as this compound or Br2CA.[3][4] The alcohol fragment, 3-phenoxybenzyl alcohol, is subsequently oxidized and conjugated before excretion.[6] This initial hydrolysis step is a critical detoxification event, as the resulting metabolites are considered relatively non-toxic compared to the parent neurotoxic insecticide.[2][3] These metabolites are then partly conjugated and primarily eliminated through the kidneys.[3]

Deltamethrin Metabolism Deltamethrin Deltamethrin Hydrolysis Ester Hydrolysis (Carboxylesterases & Cytochrome P450s) Deltamethrin->Hydrolysis Deltamethric_Acid This compound (Br2CA) Hydrolysis->Deltamethric_Acid Phenoxybenzyl_Alcohol 3-Phenoxybenzyl Alcohol Hydrolysis->Phenoxybenzyl_Alcohol Excretion Excretion (Urine) Deltamethric_Acid->Excretion Further_Metabolism Further Metabolism (Oxidation, Conjugation) Phenoxybenzyl_Alcohol->Further_Metabolism Further_Metabolism->Excretion

Caption: Primary metabolic pathway of deltamethrin via ester hydrolysis.

Enzymology of Deltamethrin Hydrolysis

The biotransformation of deltamethrin is catalyzed by two main families of enzymes: carboxylesterases (CEs) and cytochrome P450 (CYP) monooxygenases, with CEs playing the predominant role in the crucial ester cleavage.[2][7]

1. Carboxylesterases (CEs) Carboxylesterases (EC 3.1.1.1) are serine hydrolases that are abundantly expressed in the liver and plasma.[8] They are the primary enzymes responsible for the hydrolytic detoxification of deltamethrin in mammals.[4][8] Studies have shown that both human carboxylesterase 1 (hCE-1) and 2 (hCE-2) can metabolize deltamethrin.[2][9]

Significant species differences exist in the metabolic activity of these enzymes. In vitro studies have demonstrated that hCE-1 is markedly more active in hydrolyzing deltamethrin compared to rat CEs.[10] In human liver, CES enzymes are responsible for the vast majority of deltamethrin metabolism, with CYP enzymes accounting for only about 2% of the total biotransformation.[2][9]

2. Cytochrome P450 (CYP) Enzymes While CEs dominate the hydrolytic pathway, CYP enzymes also contribute to deltamethrin metabolism, primarily through oxidation but also to a lesser extent through hydrolysis.[2][7] In rats, CYP-mediated metabolism is a higher capacity and higher affinity process than CE-mediated detoxification.[7] However, in human liver microsomes, deltamethrin is eliminated almost entirely via NADPH-independent hydrolytic metabolism, underscoring the primary role of CEs.[10]

Several human CYP isozymes have been identified as capable of metabolizing deltamethrin, including:

  • CYP1A2[9]

  • CYP2B6[9]

  • CYP2C8[2][9]

  • CYP2C9*1[9]

  • CYP2C19 (showing the highest apparent intrinsic clearance among CYPs)[2][9]

  • CYP2D6*1[9]

  • CYP3A4[2][9]

  • CYP3A5[2][9]

In rats, the primary CYP isozymes involved are CYP1A1, CYP1A2, and CYP2C11.[7]

Quantitative Data on Deltamethrin Metabolism

The following tables summarize key quantitative data from various in vitro and in vivo studies, highlighting species differences and the relative contributions of metabolic pathways.

Table 1: Kinetic Parameters for Deltamethrin Metabolism in Rat

Pathway Enzyme Source Vmax Km (µM) Intrinsic Clearance (Vmax/Km) Reference
Carboxylesterase Plasma 325.3 ± 53.4 nmol/h/ml 165.4 ± 41.9 1.97 ml/h/ml [7]
Carboxylesterase Liver Microsomes 1981.8 ± 132.3 nmol/h/g liver 172.5 ± 22.5 11.5 ml/h/g liver [7]

| Cytochrome P450 | Liver Microsomes | 2611.3 ± 134.1 nmol/h/g liver | 74.9 ± 5.9 | 34.9 ml/h/g liver |[7] |

Table 2: Age-Dependent Intrinsic Clearance (Vmax/Km) of Deltamethrin in Rat In Vitro

Age (Days) Liver P450s Liver Carboxylesterases Plasma Carboxylesterases Reference
10 4.99 ± 0.32 0.34 ± 0.05 0.39 ± 0.06 [11]
21 16.99 ± 1.85 1.77 ± 0.38 0.80 ± 0.09 [11]

| 40 | 38.45 ± 7.03 | 2.53 ± 0.19 | 2.28 ± 0.56 |[11] |

Table 3: Elimination and Distribution of ¹⁴C-Deltamethrin in Rats (after 3 days)

Administration Route % of Dose in Urine % of Dose in Feces Reference
Oral 38% 20% [3][12]
Intraperitoneal 32% 24% [3][12]

Note: Deltamethrin was almost completely eliminated from the body within 1-3 days.[3][12]

Experimental Protocols for Studying Deltamethrin Metabolism

A multi-faceted approach involving in vitro, in vivo, and advanced analytical techniques is employed to characterize the metabolism of deltamethrin.

In Vitro Methodologies

  • Liver Microsome Assays: The most common in vitro system involves incubating deltamethrin with liver microsomes from different species (e.g., human, rat).[10][13] These preparations contain both CYP and CE enzymes.[14] To differentiate between the two pathways, experiments are run with and without the addition of the cofactor NADPH. CYP-mediated oxidation is NADPH-dependent, while CE-mediated hydrolysis is NADPH-independent.[10]

  • Cytosol and Plasma Assays: To specifically assess the contribution of cytosolic and plasma CEs, incubations are performed using liver cytosol fractions or plasma.[7][14]

  • Recombinant Enzyme Assays: To identify the specific enzymes responsible for metabolism, deltamethrin is incubated with individual, recombinantly expressed human CYP and CES enzymes.[2][9]

  • Hepatocyte Incubations: Using isolated hepatocytes provides a more physiologically relevant model, as these cells contain a full complement of metabolic enzymes and cofactors.[13][14]

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_System Select Test System (e.g., Liver Microsomes) Incubation_Mix Prepare Incubation Mixture (Buffer, Deltamethrin) Test_System->Incubation_Mix Cofactors Add Cofactors (e.g., +/- NADPH) Incubation_Mix->Cofactors Incubate Incubate at 37°C Cofactors->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Extraction Sample Extraction (e.g., Liquid-Liquid) Quench->Extraction Analysis Analyze via GC-MS or HPLC (Quantify Deltamethrin & Metabolites) Extraction->Analysis Data_Analysis Calculate Kinetic Parameters (Km, Vmax, CLint) Analysis->Data_Analysis

Caption: A generalized workflow for an in vitro deltamethrin metabolism study.

In Vivo Methodologies

  • Animal Studies: In vivo studies typically involve administering radiolabeled deltamethrin (e.g., ¹⁴C-deltamethrin) to rats, either orally or via injection.[3][12]

  • Sample Collection: Urine, feces, and expired air are collected over several days to monitor the excretion of radioactivity.[3][6] At the end of the study, blood and various tissues (liver, kidney, fat, brain) are collected to determine the distribution and residual concentration of the compound and its metabolites.[3][15]

Analytical Methods

  • Sample Preparation: The first step involves extracting deltamethrin and its metabolites from the biological matrix (e.g., urine, plasma, tissue homogenates). This is often done using solvents like acetone/hexane, followed by a liquid-liquid partition cleanup.[1]

  • Chromatographic Separation and Detection:

    • Gas Chromatography (GC): GC coupled with an electron capture detector (GC-ECD) is a common and sensitive method for quantifying pyrethroids.[1][16] GC-Mass Spectrometry (GC-MS) is used for definitive identification of metabolites.[16][17]

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is also used for the analysis of deltamethrin and its metabolites.[15][16]

Associated Signaling Pathway: NFAT Dysregulation

While this compound itself is a detoxification product, exposure to the parent compound, deltamethrin, can impact cellular signaling. Research has shown that in vivo exposure to deltamethrin can induce lung damage and immune dysregulation by dysregulating the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[18] In Swiss albino mice, low-dose deltamethrin exposure led to the upregulation of T-cell receptor (TCR), IL-4, and IL-13 mRNA, while downregulating NFAT and FOS expression.[18]

NFAT_Signaling cluster_nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (phosphorylated) Inactive Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) Active NFATp->NFAT Nucleus Nucleus NFAT->Nucleus FOS_JUN FOS/JUN (AP-1) Gene_Transcription Gene Transcription (e.g., IL-4, IL-13) FOS_JUN->Gene_Transcription NFAT_in_nucleus NFAT NFAT_in_nucleus->Gene_Transcription

References

Foundational Research on Deltamethric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on deltamethric acid derivatives, with a primary focus on the potent insecticide deltamethrin. It covers the core aspects of their synthesis, chemical properties, and biological activities, including their mechanisms of action and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical Properties and Synthesis

Deltamethrin is a synthetic pyrethroid insecticide chemically described as (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate.[1][2] It is one of the most potent and widely used insecticides.[3] The core structure of deltamethrin and its analogues is derived from this compound, which is 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid.[2]

Physicochemical Properties of Deltamethrin

A summary of the key physicochemical properties of deltamethrin is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₂₂H₁₉Br₂NO₃[2]
Molecular Weight505.2 g/mol [1][2]
Physical StateOdorless, colorless to white or slightly beige solid[2]
Melting Point98-101 °C[4]
Water Solubility< 0.002 mg/L (20 °C)[4]
Vapor Pressure1.5 x 10⁻⁸ mmHg (25 °C)[1]
log Kₒw6.1 - 6.2[1][2]
Soil Sorption Coefficient (Kₒc)7.05 x 10⁵ to 3.14 x 10⁶[1]

Deltamethrin is stable to heat, light, and air but is unstable in alkaline media.[4] Under UV irradiation and in sunlight, it can undergo cis-trans isomerization, cleavage of the ester bond, and loss of bromine.[2]

Synthesis of this compound and its Derivatives

The synthesis of deltamethrin and other pyrethroids primarily involves the esterification of a suitable cyclopropanecarboxylic acid derivative (the "acid moiety") with an appropriate alcohol (the "alcohol moiety").[5]

Experimental Protocol: Synthesis of (1R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid (this compound)

This protocol is based on the ozonolysis of methyl (1R)-cis-chrysanthemate to yield methyl-(1R)-cis-caronaldehyde, followed by a series of reactions to produce the final this compound.

Materials:

  • Methyl (1R)-cis-chrysanthemate

  • Triphenylphosphine

  • Carbon tetrabromide

  • Dichloromethane (dry)

  • Acetic acid

  • Concentrated hydrobromic acid (HBr)

  • Water

  • Ether

  • Dilute sodium hydroxide (NaOH) solution

Procedure:

  • Ozonolysis: Methyl-(1R)-cis-caronaldehyde is obtained by the ozonolysis of methyl (1R)-cis-chrysanthemate.

  • Wittig Reaction: In a reaction vessel, combine 5.3 g of triphenylphosphine and 3.36 g of carbon tetrabromide in 60 ml of dry dichloromethane. To this mixture, add 1.5 g of methyl-(1R)-cis-caronaldehyde.

  • Hydrolysis: The resulting reaction product is refluxed for 3 hours with 9 ml of acetic acid, 6 ml of concentrated HBr, and 3 ml of water.

  • Extraction: After reflux, the reaction mixture is diluted with water and extracted with ether. The organic (ether) layer is then extracted with a dilute sodium hydroxide solution.

  • Acidification and Final Extraction: The aqueous sodium hydroxide extract is acidified and then extracted with ether.

  • Isolation: The final ether extract is evaporated to yield a residue of (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid.[6]

Experimental Protocol: Fischer Esterification for the Synthesis of this compound Esters

The Fischer esterification is a common method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by an acid.[5]

Materials:

  • This compound

  • Alcohol (e.g., (S)-α-cyano-3-phenoxybenzyl alcohol for deltamethrin synthesis)

  • Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas (catalyst)

  • Heating apparatus with distillation setup

Procedure:

  • Reaction Setup: A mixture of this compound and the desired alcohol is heated in the presence of a catalytic amount of concentrated sulfuric acid.

  • Esterification and Distillation: For small esters, the mixture can be gently heated, and the ester can be distilled off as it is formed to shift the equilibrium towards the product side. This is effective because the ester often has the lowest boiling point in the mixture.[7]

  • Work-up: The collected distillate, which contains the ester, is then purified using standard laboratory techniques such as washing and fractional distillation.

Biological Activity and Mechanism of Action

Deltamethrin and its derivatives are potent neurotoxins that primarily target the nervous system of insects and, to a lesser extent, mammals.[8][9]

Neurotoxicity: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action of pyrethroids is the disruption of voltage-gated sodium channels (VGSCs), which are crucial for the generation and propagation of nerve impulses.[8][10] Pyrethroids bind to the open state of these channels, slowing their inactivation and deactivation. This leads to a prolonged influx of sodium ions, resulting in nerve hyperexcitability, repetitive firing, and eventual paralysis of the insect.[11][12]

Type II pyrethroids, like deltamethrin, which contain an α-cyano group, cause a more prolonged modification of the sodium channels compared to Type I pyrethroids.[13] This prolonged channel opening can lead to a depolarization block of nerve activity at sufficient concentrations.[13]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of Sodium Currents

This protocol allows for the detailed study of the effects of this compound derivatives on voltage-gated sodium channels in cultured neurons.

Materials and Equipment:

  • Cultured neurons plated on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling pipettes

  • Pipette puller

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Internal solution (e.g., K-Gluconate based)

  • Tetrodotoxin (TTX) for blocking sodium channels (for control experiments)

Procedure:

  • Preparation: Plate neurons on coverslips a few days prior to recording. Prepare fresh aCSF and internal solutions. Pull recording pipettes with a resistance of 3-7 MΩ.

  • Cell Visualization and Pipette Approach: Place a coverslip with neurons in the recording chamber and perfuse with aCSF. Under a microscope, select a healthy neuron and carefully approach it with the recording pipette filled with internal solution.

  • Seal Formation: Apply a seal test (e.g., a 10 mV pulse at 100 Hz) and gently apply positive pressure to the pipette. Once the pipette tip is close to the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: After achieving a GΩ seal, apply a brief, strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage-Clamp Recording: Switch the amplifier to voltage-clamp mode. Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.

  • Compound Application: After establishing a stable baseline recording, apply the this compound derivative to the bath via the perfusion system at various concentrations.

  • Data Analysis: Record and analyze the changes in the amplitude and kinetics of the sodium currents before and after compound application to determine its effects on the channels.[14][15]

Induction of Oxidative Stress

Deltamethrin exposure has been shown to induce oxidative stress in various cell types and organisms.[3] This is characterized by an overproduction of reactive oxygen species (ROS), leading to cellular damage.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes the use of fluorescent probes to measure intracellular ROS levels.

Materials:

  • Cultured cells in a multiwell plate

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Fluorescent ROS probe (e.g., Dihydroethidium (DHE) for cytosolic superoxide or MitoSOX Red for mitochondrial superoxide)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Culture: Seed cells in a multiwell plate and allow them to adhere and grow.

  • Probe Loading:

    • For DHE: Incubate cells for 20 minutes at 37°C in DMEM containing 0.5 µM DHE.

    • For MitoSOX Red: Wash cells with PBS and incubate for 10 minutes at 37°C in a measurement buffer containing 5 µM MitoSOX Red.

  • Washing: After incubation, wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence in a suitable buffer using a microplate reader at the appropriate excitation and emission wavelengths (e.g., for DHE: Ex 535 nm, Em 635 nm; for MitoSOX Red: Ex 510 nm, Em 595 nm).[16]

Induction of Apoptosis

Deltamethrin can induce apoptosis, or programmed cell death, in various cell types, including neurons and immune cells.[6][17][18] This process is often linked to the induction of oxidative stress and can involve both caspase-dependent and -independent pathways.[17]

Experimental Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection

The TUNEL assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Fixed cells or tissue sections on slides

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS or Proteinase K)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix the cells or tissue sections with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the samples to allow the TdT enzyme to access the nucleus. For cultured cells, incubate in Triton X-100 on ice. For tissue sections, a more stringent permeabilization with Proteinase K may be necessary.

  • TdT Labeling Reaction: Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber. This allows the TdT enzyme to add labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Detection and Visualization: Wash the samples and visualize the labeled apoptotic cells using a fluorescence microscope. The nuclei of apoptotic cells will show strong fluorescence.[8][10]

Quantitative Data

The biological activity of this compound derivatives can be quantified using various toxicological endpoints.

Acute Toxicity Data for Deltamethrin
EndpointSpeciesRouteVehicleValueReference(s)
LD₅₀Rat (male)OralOily128 mg/kg[19]
LD₅₀RatOralOily30-139 mg/kg[20]
LD₅₀RatOralAqueous> 5000 mg/kg[1][20]
LD₅₀MouseOralOily19-34 mg/kg[20]
LD₅₀RabbitDermal-> 2000 mg/kg[1]
LC₅₀ (96h)Crucian CarpAquatic-10.43 ng/mL[7]

The toxicity of deltamethrin can be significantly influenced by the vehicle used for administration, likely due to differences in absorption.[1]

Signaling Pathways and Visualizations

Deltamethrin and its derivatives exert their toxic effects through the modulation of several key signaling pathways.

Sodium Channel Modulation Pathway

The primary target of deltamethrin is the voltage-gated sodium channel, leading to its prolonged opening and subsequent neurotoxicity.

Sodium_Channel_Modulation Deltamethrin Deltamethrin Derivative VGSC Voltage-Gated Sodium Channel (Open State) Deltamethrin->VGSC Binds to and stabilizes open state Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Paralysis Paralysis Repetitive_Firing->Paralysis

Deltamethrin's effect on voltage-gated sodium channels.

Oxidative Stress Induction Pathway

Deltamethrin exposure can lead to an imbalance between the production of reactive oxygen species and the cell's antioxidant defenses, resulting in oxidative stress.

Oxidative_Stress_Pathway Deltamethrin Deltamethrin Derivative Mitochondria Mitochondria Deltamethrin->Mitochondria Induces dysfunction Antioxidants Depletion of Antioxidants (e.g., GSH) Deltamethrin->Antioxidants Inhibits/depletes ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage

Induction of oxidative stress by deltamethrin derivatives.

Apoptosis Signaling Pathway

The cellular damage caused by oxidative stress and other mechanisms can trigger programmed cell death, or apoptosis.

Apoptosis_Pathway Deltamethrin Deltamethrin Derivative Oxidative_Stress Oxidative Stress Deltamethrin->Oxidative_Stress Mitochondrial_Pathway Mitochondrial Pathway Oxidative_Stress->Mitochondrial_Pathway Bax Bax (pro-apoptotic) expression increased Mitochondrial_Pathway->Bax Bcl2 Bcl-2 (anti-apoptotic) expression decreased Mitochondrial_Pathway->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Deltamethric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethric acid, formally known as (1R,3R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid, is a key intermediate in the synthesis of the potent pyrethroid insecticide, deltamethrin.[1][2] Its specific stereochemistry and the presence of the dibromovinyl group are crucial for the insecticidal activity of the final product. This document provides a detailed laboratory-scale protocol for the synthesis of this compound, compiled from established chemical literature. The protocols are intended for use by trained organic chemists in a well-equipped laboratory setting. Safety precautions should be strictly adhered to when handling all chemicals.

Introduction

The synthesis of this compound is a critical step in the production of deltamethrin, a widely used insecticide.[1] The molecule features a cyclopropane ring with two stereocenters, making stereoselective synthesis a key challenge. The presented protocols describe methods to obtain the desired (1R,3R)-cis isomer. The synthesis of pyrethroids, in general, has been a subject of extensive research, with various methods developed for constructing the characteristic cyclopropane core and introducing the necessary functional groups.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of deltamethhric acid and its immediate precursor.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Yield (%)Reference
cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acidC₈H₁₀Br₂O₂297.97112-11486[3]
(1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acidC₈H₁₀Br₂O₂297.97127-130-[4]

Experimental Protocols

Two primary routes for the synthesis of this compound are detailed below. The first route starts from a bicyclic lactone precursor, while the second route utilizes methyl (1R)-cis-chrysanthemate.

Protocol 1: Synthesis from a Lactone Precursor

This method describes the preparation of cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid from 4-tribromomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane.

Materials:

  • 4-tribromomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane

  • Zinc powder

  • Acetic acid

  • Diethyl ether

  • Water

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate

  • n-hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a suspension of zinc powder (0.494 g, 0.0076 mol) in acetic acid (0.57 ml) and diethyl ether (3 ml). Chill the suspension to 0°C using an ice bath.

  • Addition of Lactone: Dissolve 4-tribromomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane (0.72 g, 0.0019 mol) in diethyl ether (5 ml). Add this solution dropwise to the chilled zinc suspension over a period of 20 minutes.

  • Reaction: Stir the mixture at 0°C for one hour.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether (30 ml) and water (5 ml).

    • Filter the mixture through Celite to remove any solids.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer three times with saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Remove the diethyl ether by evaporation using a rotary evaporator to yield the crude crystalline product.

    • Recrystallize the crude product from n-hexane to obtain pure cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (0.489 g, 86% yield) with a melting point of 112-114°C.[3]

Protocol 2: Synthesis from Methyl (1R)-cis-chrysanthemate

This protocol outlines the synthesis of (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid starting from methyl (1R)-cis-chrysanthemate.

Part A: Ozonolysis to Methyl-(1R)-cis-caronaldehyde

  • Note: This step involves the use of ozone, a hazardous gas. This procedure should be carried out in a well-ventilated fume hood with appropriate safety precautions. A detailed, standard ozonolysis workup procedure should be followed. The reference provides the starting material but not the detailed ozonolysis procedure. A general procedure is provided here for completeness.

Materials:

  • Methyl (1R)-cis-chrysanthemate

  • Dichloromethane (or other suitable solvent)

  • Ozone (from an ozone generator)

  • Dimethyl sulfide (or other reducing agent for work-up)

Procedure:

  • Dissolve methyl (1R)-cis-chrysanthemate in dichloromethane and cool the solution to -78°C (dry ice/acetone bath).

  • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Quench the reaction by adding a reducing agent, such as dimethyl sulfide, and allow the mixture to warm to room temperature.

  • Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield crude methyl-(1R)-cis-caronaldehyde. This intermediate is often used directly in the next step.

Part B: Wittig-type Reaction and Hydrolysis

Materials:

  • Methyl-(1R)-cis-caronaldehyde (1.5 g)

  • Triphenylphosphine (5.3 g)

  • Carbon tetrabromide (3.36 g)

  • Dry dichloromethane (60 ml)

  • Acetic acid (9 ml)

  • Concentrated hydrobromic acid (6 ml)

  • Water (3 ml and for dilution)

  • Diethyl ether

  • Dilute sodium hydroxide solution

  • Hydrochloric acid (for acidification)

Procedure:

  • Dibromovinylation: In a flask containing dry dichloromethane, dissolve triphenylphosphine and carbon tetrabromide. Add the methyl-(1R)-cis-caronaldehyde to this mixture. The reaction forms the dibromovinyl methyl ester intermediate.

  • Hydrolysis: After the initial reaction, add acetic acid, concentrated hydrobromic acid, and water to the reaction mixture. Reflux the mixture for 3 hours.

  • Work-up:

    • After reflux, cool the mixture and dilute with water.

    • Extract the aqueous layer with diethyl ether.

    • Extract the organic solution with dilute sodium hydroxide.

    • Acidify the basic aqueous extract with hydrochloric acid.

  • Isolation:

    • Extract the acidified aqueous layer with diethyl ether.

    • Evaporate the ether to yield the final product, (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid.[5]

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic protocols.

Synthesis_Workflow_Protocol_1 start Start: 4-tribromomethyl-6,6-dimethyl- 2-oxo-3-oxabicyclo[3.1.0]hexane reaction Reaction: Stir at 0°C for 1 hour start->reaction reagents Reagents: Zinc powder, Acetic acid, Diethyl ether reagents->reaction workup Work-up: Dilution, Filtration, Extraction, Washing, Drying reaction->workup isolation Isolation & Purification: Evaporation, Recrystallization workup->isolation product Product: cis-3-(2,2-dibromovinyl)-2,2- dimethylcyclopropanecarboxylic acid isolation->product

Caption: Workflow for the synthesis of this compound from a lactone precursor.

Synthesis_Workflow_Protocol_2 start Start: Methyl (1R)-cis-chrysanthemate ozonolysis Ozonolysis: Ozone, -78°C, Reductive work-up start->ozonolysis intermediate Intermediate: Methyl-(1R)-cis-caronaldehyde ozonolysis->intermediate wittig Dibromovinylation: Triphenylphosphine, Carbon tetrabromide intermediate->wittig hydrolysis Hydrolysis: Acetic acid, HBr, Reflux wittig->hydrolysis workup Work-up: Extraction, Washing hydrolysis->workup product Product: (1R)cis-2,2-dimethyl-3-(2,2- dibromovinyl)-cyclopropane carboxylic acid workup->product

Caption: Workflow for the synthesis of this compound from methyl (1R)-cis-chrysanthemate.

References

Application Note: Quantification of Deltamethric Acid in Environmental Samples by Gas Chromatography with Electron Capture Detection (GC-ECD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed analytical method for the quantification of deltamethric acid, a primary degradation product of the pyrethroid insecticide deltamethrin. Due to the low volatility of this compound, a derivatization step is required to facilitate analysis by gas chromatography. This protocol outlines a robust procedure involving sample extraction, cleanup, derivatization using pentafluorobenzyl bromide (PFB-Br), and subsequent quantification by Gas Chromatography with an Electron Capture Detector (GC-ECD). The GC-ECD is highly suitable for this analysis due to its exceptional sensitivity to the halogenated derivative.[1] The method is applicable to various environmental matrices, such as soil, with appropriate modifications.

1. Principle

The analytical workflow begins with the extraction of this compound from the sample matrix using an organic solvent mixture. The extract then undergoes a cleanup procedure to remove interfering co-extractives. The crucial step involves the derivatization of the non-volatile this compound with pentafluorobenzyl bromide (PFB-Br) to form a volatile ester. This derivative is highly responsive to the Electron Capture Detector (ECD). The final extract is injected into a GC-ECD system where the derivatized analyte is separated and quantified based on the detector's response against a calibration curve prepared from derivatized analytical standards.

2. Experimental Protocols

2.1. Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with µECD detector (e.g., Agilent 8890, Shimadzu GC-2010 Plus)

    • GC column: DB-1, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent)

    • Horizontal shaker

    • Rotary evaporator

    • Centrifuge

    • Reflux condenser and heating mantle

    • Glassware: Volumetric flasks, conical flasks, pipettes, glass scintillation vials

    • Syringes for GC injection

    • Analytical balance (0.1 mg sensitivity)

  • Reagents:

    • This compound analytical standard

    • Pentafluorobenzyl bromide (PFB-Br), derivatizing agent

    • Solvents (Pesticide grade): Hexane, acetone, xylene, toluene

    • Potassium hydroxide (KOH)

    • Sulfuric acid

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Gases (High purity): Helium (carrier gas), Nitrogen (makeup gas)

2.2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 100.0 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetone.

  • Intermediate Standard (10 µg/mL): Transfer 1.0 mL of the stock solution into a 100 mL volumetric flask and bring to volume with acetone.[2]

  • Calibration Standards (0.01 - 0.20 µg/mL): Prepare a series of calibration standards by appropriate dilution of the intermediate standard.[2] For example, create concentrations of 0.01, 0.02, 0.05, 0.10, and 0.20 µg/mL in a hexane:ether:acetone (98:1:1 v/v/v) mixture.[2] These standards must undergo the same derivatization procedure as the samples.

2.3. Sample Preparation and Extraction (Soil Matrix Example)

  • Weigh 40.0 g of the soil sample into a suitable flask.[2]

  • Add 100 mL of a 1:1 hexane:acetone solvent mixture.[2]

  • Shake the mixture on a horizontal shaker for 1 hour.[2]

  • Filter the extract through a glass fiber filter.[2]

  • An aliquot of this extract is taken for the subsequent cleanup and derivatization steps.[2]

Note on Alternative Extraction Methods:

  • Reflux Extraction: For matrices like insecticidal nets, a 30-minute reflux extraction with xylene is effective.[3][4][5]

  • QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a fast and robust alternative for matrices like pine needles, nuts, and rice.[6][7]

2.4. Cleanup and Derivatization

This protocol is based on a derivatization procedure to make this compound suitable for GC analysis.[1][2]

  • Concentrate an aliquot of the sample extract to approximately 1 mL using a rotary evaporator.

  • Add 1.0 mL of toluene, 2.0 mL of hexane, and 0.1 mL of 0.1 mol/L KOH in methanol.[8]

  • Heat the mixture in a water bath at 50°C for 15 minutes to facilitate the reaction.[8]

  • Cool the mixture and neutralize it with 0.1 mL of 0.5% sulfuric acid in methanol.[8]

  • Derivatization Step: Add the derivatizing agent, pentafluorobenzyl bromide (PFB-Br), to the extract. The exact amount and reaction conditions (time, temperature) may require optimization but are crucial for converting the acid to its PFB-ester.

  • Adjust the final volume to 10 mL with hexane.[8]

  • Transfer an aliquot into a GC vial for analysis.

2.5. GC-ECD Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument and column used.

ParameterValueReference
Instrument Gas Chromatograph with µECD[4]
Column DB-1 (or similar), 30 m x 0.32 mm, 0.25 µm[2]
Injection Volume 1 µL[4]
Injector Temp. 200°C, splitless[2]
Carrier Gas Helium, 5 mL/min[2]
Makeup Gas Nitrogen, 60 mL/min[4]
Detector Temp. 300°C[4][9]
Oven Program 100°C (1 min), ramp 20°C/min to 230°C (10 min), ramp 10°C/min to 250°C (5 min)[2]

3. Data Presentation

Method validation is critical to ensure reliable data.[9] The following tables summarize typical performance data for pyrethroid analysis using GC-ECD, which can be expected for a validated this compound method.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixLODLOQReference
DeltamethrinMosquito Nets0.009 g/kg-[3][5]
DeltamethrinFruits & Vegetables1-5 ng/g2.5-10 ng/g[10]
PyrethroidsRice0.013-0.017 mg/kg0.022-0.079 mg/kg[11]
PyrethroidsSediment0.5-1 µg/kg-[12]

Table 2: Recovery and Precision Data

AnalyteMatrixSpiked LevelRecovery (%)RSD (%)Reference
DeltamethrinMosquito NetsLow, Mid, High90 - 108< 3.5[3][5]
DeltamethrinCrops (Wheat, Rice)0.05 - 1.0 mg/kg73 - 1094.7 - 14.1[8]
PyrethroidsFruits & Vegetables5, 10, 50 ng/g83.8 - 109.31.8 - 15.7[10]
PyrethroidsRice-99.7 - 101.82.4 - 3.6[11]

4. Visualization

The overall analytical workflow is depicted in the following diagram.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Soil) Extraction 2. Solvent Extraction (Hexane:Acetone) Sample->Extraction 40g sample 100mL solvent Cleanup 3. Extract Cleanup (Filtration/Concentration) Extraction->Cleanup 1 hr shaking Derivatization 4. Derivatization (with PFB-Br) Cleanup->Derivatization Heat to 50°C GC_ECD 5. GC-ECD Analysis (Quantification) Derivatization->GC_ECD Inject 1µL Data 6. Data Analysis (Calibration Curve) GC_ECD->Data Peak area response Result 7. Final Concentration Report Data->Result

Caption: Workflow for this compound analysis.

References

Deltamethric Acid: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethric acid, systematically known as (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a valuable chiral building block in organic synthesis. Its rigid cyclopropane core, adorned with multiple stereocenters and functional handles, offers a unique scaffold for the construction of complex molecular architectures. While renowned as the acidic component of the potent pyrethroid insecticide deltamethrin, the synthetic utility of this compound extends far beyond the realm of agrochemicals. Its inherent chirality, derived from a natural product precursor, makes it an attractive starting material for the enantioselective synthesis of a variety of compounds, including pharmaceutical intermediates and novel bioactive molecules. This document provides detailed application notes and protocols for the use of this compound as a chiral synthon.

Key Structural Features and Synthetic Potential

The synthetic versatility of this compound stems from its distinct structural features:

  • Chiral Cyclopropane Ring: The cis-stereochemistry of the substituents on the cyclopropane ring provides a well-defined three-dimensional structure that can be exploited to control the stereochemical outcome of subsequent reactions.

  • Carboxylic Acid Group: This functional group serves as a handle for a wide range of transformations, including esterification, amidation, and reduction, allowing for the introduction of diverse molecular fragments.

  • Dibromovinyl Group: The gem-dibromoalkene moiety is a versatile functional group that can participate in various reactions, such as cross-coupling, halogen-metal exchange, and addition reactions, enabling further molecular elaboration.

These features make this compound a powerful tool for introducing stereochemistry and complexity in a controlled manner.

Application Notes

Synthesis of Pyrethroid Analogues and Mimics

The most prominent application of this compound is in the synthesis of pyrethroid insecticides. The general approach involves the esterification of this compound with a variety of alcohols. This strategy has been employed to generate libraries of pyrethroid analogues for structure-activity relationship (SAR) studies, aiming to enhance insecticidal potency and overcome resistance.[1]

Logical Workflow for Pyrethroid Analogue Synthesis:

G DA This compound Activation Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) DA->Activation Esterification Esterification Reaction Activation->Esterification Alcohol Diverse Alcohol Library Alcohol->Esterification Analogues Pyrethroid Analogues Library Esterification->Analogues SAR Structure-Activity Relationship Studies Analogues->SAR G cluster_0 This compound Derivative start R-C(O)O-Cyclopropane-CH=CBr2 reagent + m-CPBA or Dimethyldioxirane product Diastereomeric Epoxides reagent->product Diastereoselective Epoxidation

References

Application Notes and Protocols for the Esterification of Deltamethric Acid to Produce Deltamethrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of deltamethrin, a potent synthetic pyrethroid insecticide. The primary method detailed is a two-step process involving the conversion of deltamethric acid to its acid chloride, followed by esterification with α-cyano-3-phenoxybenzyl alcohol. This method is widely employed for its efficiency and high yields.

Introduction

Deltamethrin is a type II pyrethroid insecticide known for its broad-spectrum activity against a wide range of pests.[1][2] Its synthesis is a key process for the agrochemical and pharmaceutical industries. The molecule is a specific stereoisomer, (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylate, which is obtained by the esterification of (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (this compound) with (S)-α-cyano-3-phenoxybenzyl alcohol.[1][3] While direct esterification is possible, a more common and efficient industrial synthesis proceeds through the formation of an acid chloride intermediate. This two-step approach enhances the reactivity of the carboxylic acid, facilitating a high-yield esterification.

Chemical Reaction

The overall synthesis can be summarized in two main steps:

  • Formation of this compound Chloride: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive this compound chloride.

  • Esterification: The resulting this compound chloride is then reacted with α-cyano-3-phenoxybenzyl alcohol in the presence of a base to yield deltamethrin.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, purification, and analysis of deltamethrin.

Protocol 1: Synthesis of this compound Chloride

This protocol details the conversion of this compound to this compound chloride using thionyl chloride.

Materials:

  • (1R,3R)-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (this compound)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and gas inlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas inlet, add this compound and anhydrous toluene.

  • Slowly add thionyl chloride (approximately 2 molar equivalents with respect to the this compound) to the stirred suspension at room temperature.[4]

  • Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 3-4 hours.[5] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude this compound chloride as an oil.[4][6] This crude product is typically used in the next step without further purification.

Protocol 2: Esterification of this compound Chloride with α-Cyano-3-phenoxybenzyl Alcohol

This protocol describes the formation of deltamethrin from this compound chloride and α-cyano-3-phenoxybenzyl alcohol.

Materials:

  • Crude this compound chloride

  • (S)-α-Cyano-3-phenoxybenzyl alcohol

  • Anhydrous toluene

  • Pyridine (or another suitable base)

  • Reaction flask with a stirrer, dropping funnel, and thermometer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude this compound chloride in anhydrous toluene in a reaction flask.

  • In a separate flask, dissolve (S)-α-cyano-3-phenoxybenzyl alcohol in anhydrous toluene.

  • Cool the acid chloride solution to 5-10°C in an ice bath.

  • Slowly add the solution of (S)-α-cyano-3-phenoxybenzyl alcohol to the stirred acid chloride solution.

  • Subsequently, add pyridine (approximately 1.1 molar equivalents) dropwise to the reaction mixture, maintaining the temperature between 5°C and 10°C.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The reaction mixture is then worked up by washing sequentially with water, dilute hydrochloric acid (to remove pyridine), and a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate.

Protocol 3: Purification of Deltamethrin by Recrystallization

This protocol outlines the purification of crude deltamethrin to obtain the final crystalline product.

Materials:

  • Crude deltamethrin

  • Hexane (or a mixture of hexane and a more polar solvent like isopropanol)

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolve the crude deltamethrin in a minimum amount of hot hexane (or a suitable solvent mixture) in an Erlenmeyer flask.[3]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Collect the crystalline deltamethrin by vacuum filtration using a Buchner funnel.[8]

  • Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.

  • Dry the purified crystals under vacuum to a constant weight. The melting point of pure deltamethrin is in the range of 98-101°C.

Protocol 4: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of the purity of the synthesized deltamethrin.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for pesticide analysis (e.g., HP-5MS or equivalent)

Sample Preparation:

  • Prepare a stock solution of the synthesized deltamethrin in a suitable solvent such as acetone or a hexane/acetone mixture.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare a sample of the synthesized deltamethrin for analysis at a concentration within the calibration range.

GC-MS Conditions (Typical):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), ramp to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min), and hold for a few minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: A suitable mass range to detect deltamethrin and potential impurities (e.g., 50-550 amu).

Analysis:

  • Inject the prepared standards and sample into the GC-MS system.

  • Identify the deltamethrin peak based on its retention time and mass spectrum.

  • Quantify the purity of the synthesized deltamethrin by comparing the peak area of deltamethrin to the total peak area of all components in the chromatogram.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of deltamethrin.

Table 1: Reactants and Stoichiometry

ReactantMolecular Weight ( g/mol )Molar Ratio
This compound297.971.0
Thionyl Chloride118.97~2.0
(S)-α-Cyano-3-phenoxybenzyl alcohol225.251.0
Pyridine79.10~1.1

Table 2: Reaction Conditions and Expected Outcomes

ParameterStep 1: Acid Chloride FormationStep 2: EsterificationPurification
Solvent Anhydrous TolueneAnhydrous TolueneHexane (or Hexane/Isopropanol)
Temperature 60-65°C (Reflux)5-10°C initially, then room temp.Hot dissolution, then slow cooling
Reaction Time 3-4 hours2-3 hoursN/A
Typical Yield >95% (crude)>90%>85% (from crude ester)
Purity (after step) Used directly~90-95%>98%

Visualizations

Experimental Workflow

Esterification_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Purification & Analysis Deltamethric_Acid This compound Reaction_1 Reaction at 60-65°C Deltamethric_Acid->Reaction_1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_1 Toluene_1 Toluene Toluene_1->Reaction_1 Evaporation_1 Rotary Evaporation Reaction_1->Evaporation_1 Acid_Chloride This compound Chloride (Crude) Evaporation_1->Acid_Chloride Reaction_2 Reaction at 5-10°C to RT Acid_Chloride->Reaction_2 Alpha_Cyano_Alcohol (S)-α-Cyano-3-phenoxybenzyl alcohol Alpha_Cyano_Alcohol->Reaction_2 Toluene_2 Toluene Toluene_2->Reaction_2 Pyridine Pyridine Pyridine->Reaction_2 Workup Aqueous Workup Reaction_2->Workup Crude_Deltamethrin Crude Deltamethrin Workup->Crude_Deltamethrin Recrystallization Recrystallization from Hexane Crude_Deltamethrin->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Deltamethrin Pure Deltamethrin Filtration_Drying->Pure_Deltamethrin QC_Analysis GC-MS Analysis Pure_Deltamethrin->QC_Analysis Final_Product Final Product (>98% Purity) QC_Analysis->Final_Product

Caption: Workflow for the synthesis of deltamethrin.

Chemical Transformation

Chemical_Transformation cluster_reactants cluster_intermediates cluster_product Deltamethric_Acid This compound Acid_Chloride This compound Chloride Deltamethric_Acid->Acid_Chloride + SOCl₂ Alpha_Cyano_Alcohol (S)-α-Cyano-3-phenoxybenzyl alcohol Deltamethrin Deltamethrin Acid_Chloride->Deltamethrin + (S)-α-Cyano-3-phenoxybenzyl alcohol + Pyridine

Caption: Key chemical transformations in deltamethrin synthesis.

References

Application Note: Analysis of Deltamethric Acid in Soil Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of deltamethric acid in soil samples. This method is crucial for environmental monitoring, agricultural research, and assessing the degradation of the parent insecticide, deltamethrin.

Introduction

Deltamethrin is a widely used synthetic pyrethroid insecticide. In the soil, it can degrade through various processes, including hydrolysis, to form its primary metabolite, this compound (3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid). Monitoring the concentration of this compound is essential for understanding the environmental fate and persistence of deltamethrin. This application note outlines a robust HPLC method for the extraction, separation, and quantification of this compound in soil matrices.

Experimental Principle

The method involves the extraction of this compound from soil samples using an organic solvent, followed by a cleanup step to remove interfering matrix components. The analysis is performed by reversed-phase HPLC with UV detection. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and acidified water. Quantification is performed by comparing the peak area of this compound in the sample to that of a calibration curve prepared from known standards.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Hexane (pesticide grade), Acetone (pesticide grade)

  • Reagents: Formic acid or Phosphoric acid, Anhydrous sodium sulfate

  • Standards: this compound analytical standard

  • Solid-Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL) or Silica gel cartridges

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Syringe filters (0.45 µm)

Sample Preparation

The following protocol describes the extraction and cleanup of this compound from soil samples.

G cluster_0 Sample Collection and Pre-treatment cluster_1 Extraction cluster_2 Cleanup (Solid-Phase Extraction) cluster_3 Final Preparation and Analysis A Collect Soil Sample (10g) B Air-dry and Sieve (<2mm) A->B C Add 20 mL Acetonitrile B->C D Ultrasonicate for 30 min C->D E Centrifuge at 4000 rpm for 10 min D->E F Collect Supernatant E->F G Condition C18 SPE Cartridge F->G H Load Extract G->H I Wash with Water/Methanol H->I J Elute with Acetonitrile I->J K Evaporate Eluate to Dryness J->K L Reconstitute in Mobile Phase K->L M Filter (0.45 µm) L->M N Inject into HPLC M->N

Figure 1: Experimental workflow for the analysis of this compound in soil.

  • Soil Sample Pre-treatment: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 30 minutes.[1]

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the soil extract onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

    • Elute the this compound with 10 mL of acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 230 nm
Run Time 10 minutes

Note: The mobile phase composition may need to be optimized to achieve the best separation for your specific column and system.

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound in soil. These values should be determined experimentally during method validation.

Table 1: Chromatographic and Calibration Data

CompoundRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)
This compound~ 3-50.1 - 10> 0.999

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD) ~ 0.05 mg/kg
Limit of Quantification (LOQ) ~ 0.15 mg/kg
Recovery (%) 85 - 105%
Precision (RSD %) < 10%

Note: The LOD, LOQ, and recovery values are estimates and will depend on the specific soil matrix and instrumentation.

Logical Relationships and Signaling Pathways

The following diagram illustrates the logical relationship between the parent compound, deltamethrin, and its degradation to this compound in the soil environment, which necessitates the analytical method described.

G Deltamethrin Deltamethrin (in Soil) Degradation Environmental Degradation (e.g., Hydrolysis) Deltamethrin->Degradation DeltamethricAcid This compound (Metabolite) Degradation->DeltamethricAcid Analysis HPLC Analysis (Quantification) DeltamethricAcid->Analysis

Figure 2: Degradation pathway of deltamethrin to this compound in soil.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound in soil samples using HPLC with UV detection. The described method, including sample extraction, cleanup, and chromatographic analysis, is suitable for the accurate and precise quantification of this important deltamethrin metabolite. Proper method validation should be performed to ensure the reliability of the results for specific research or monitoring purposes.

References

Application Notes and Protocols for the Use of Deltamethrin in Veterinary Pesticide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deltamethrin in the formulation of veterinary pesticides. This document includes detailed information on its mechanism of action, formulation development, and protocols for efficacy and safety testing.

Introduction to Deltamethrin

Deltamethrin is a potent synthetic pyrethroid insecticide widely used in veterinary medicine to control a broad spectrum of ectoparasites.[1][2][3] It is effective against ticks, lice, flies, and mites on livestock such as cattle and sheep.[4][5][6][7][8] Deltamethrin is a non-systemic insecticide that acts on contact and ingestion, providing rapid knockdown and residual control of pests.[9]

Mechanism of Action

Deltamethrin's primary mode of action is the disruption of normal nerve function in insects. It targets the voltage-gated sodium channels in the nerve cell membrane. By binding to a specific site on the channel protein, deltamethrin prolongs the open state of the sodium channels, leading to a persistent influx of sodium ions. This causes hyperexcitation of the nerve, resulting in repetitive nerve impulses, paralysis, and ultimately, the death of the insect. Mammals are less susceptible to deltamethrin's toxic effects due to a combination of factors, including higher body temperature, larger body size, and lower sensitivity of their sodium channel sites.[10]

Signaling Pathway of Deltamethrin

G cluster_membrane Nerve Cell Membrane cluster_deltamethrin Deltamethrin Action cluster_effects Downstream Cellular Effects Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Na_influx Prolonged Na+ Influx Na_channel_open->Na_influx Na_channel_inactivated->Na_channel_closed Repolarization Deltamethrin Deltamethrin Binding Binds to open Na+ channel Deltamethrin->Binding Binding->Na_channel_open Stabilizes open state Hyperexcitation Nerve Hyperexcitation Na_influx->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: Signaling pathway of deltamethrin's neurotoxic effect on insects.

Formulation of Veterinary Pesticides

Deltamethrin is formulated into various types of products for veterinary use, including pour-ons, sprays, and emulsifiable concentrates for dipping.[1][2] The choice of formulation depends on the target animal species, the ectoparasite to be controlled, and the desired application method.

Common Formulation Components
ComponentFunctionExample(s)
Active Ingredient Provides pesticidal activityDeltamethrin
Solvent Dissolves the active ingredient and other componentsXylene, Petroleum hydrocarbons
Emulsifier/Surfactant Allows the formulation to mix with water (for sprays and dips)Anionic and non-ionic surfactants
Carrier/Vehicle Helps in the delivery and spread of the active ingredient on the animal's coatFractionated wool grease, Oils[11][12]
Synergist Enhances the efficacy of the active ingredientPiperonyl butoxide[13]
Stabilizer Prevents degradation of the active ingredientAntioxidants
Antifreeze Agent Prevents freezing of liquid formulationsMonopropylene glycol
Thickener Increases the viscosity of the formulationXanthan gum
Preservative Prevents microbial growth in the formulationVarious antimicrobial agents
Example Formulation: Emulsifiable Concentrate (EC)

A typical emulsifiable concentrate formulation might contain deltamethrin, a solvent system (e.g., a blend of aromatic hydrocarbons), and a surfactant package. One patent describes an EC formulation comprising deltamethrin, piperonyl butoxide, a surfactant, and a petroleum hydrocarbon solvent present at a concentration of at least 150 g/L. Another example is a 2.5% deltamethrin suspension concentrate which includes emulsifiers, thickeners, antifreeze agents, preservatives, and water.

Experimental Protocols

Efficacy Testing

The efficacy of deltamethrin formulations must be rigorously tested against target ectoparasites. Both in vitro and in vivo studies are essential.

This protocol is adapted from the FAO guidelines and is suitable for determining the susceptibility of tick larvae to deltamethrin.

  • Preparation of Deltamethrin Solutions: Prepare a series of dilutions of the deltamethrin formulation in an appropriate solvent (e.g., distilled water for water-miscible formulations).

  • Impregnation of Filter Paper: Impregnate filter paper rectangles (e.g., 3.75 cm x 8.5 cm) with 600 µL of each deltamethrin concentration. Allow the solvent to evaporate completely.

  • Packet Formation: Fold the impregnated filter papers in half and seal the sides to create open-ended packets.

  • Larval Infestation: Introduce approximately 50 tick larvae into each packet and seal the open end.

  • Incubation: Incubate the packets at a controlled temperature (e.g., 28 ± 1 °C) and relative humidity (e.g., 85 ± 5%).

  • Mortality Assessment: After 24 hours, open the packets and determine the percentage of larval mortality for each concentration.

  • Data Analysis: Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values.

This protocol outlines a general procedure for a field trial to evaluate the efficacy of a deltamethrin pour-on formulation.

  • Animal Selection: Select a sufficient number of cattle naturally infested with the target tick species. Animals should be of similar age, weight, and breed.

  • Group Allocation: Randomly allocate the cattle to a treatment group and a control group.

  • Pre-treatment Tick Counts: On Day 0 (prior to treatment), perform tick counts on all animals to establish a baseline infestation level.

  • Treatment Administration: Apply the deltamethrin pour-on formulation to the animals in the treatment group according to the manufacturer's instructions. The control group remains untreated.

  • Post-treatment Tick Counts: Conduct tick counts on all animals at specified intervals post-treatment (e.g., days 3, 7, 14, 21, 28).

  • Efficacy Calculation: Calculate the percentage of efficacy at each time point using the following formula: % Efficacy = [ (Mean tick count in control group - Mean tick count in treated group) / Mean tick count in control group ] x 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effect.

Safety and Toxicity Testing

Safety and toxicity studies are crucial to determine the potential adverse effects of deltamethrin formulations on target animals and non-target organisms.

  • Animal Selection: Use healthy young adult rats of a single strain.

  • Dose Preparation: Prepare the deltamethrin formulation for application.

  • Application: Apply a single dose of the test substance to a shaved area of the back of each animal.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.

  • Data Collection: Record all clinical signs, body weight changes, and any gross pathological findings at necropsy.

  • LD50 Determination: The dermal LD50 for rats ranges from 700 mg/kg to over 2940 mg/kg, depending on the vehicle used.[10]

A study on the chronic exposure of dogs to a 4% deltamethrin collar over 8 months showed the product to be safe, with preserved cardiac function and no signs of cardiac, renal, or hepatic injury in plasma biochemical markers.[14] However, dermatological reactions were observed in 25% of the animals, highlighting the need for monitoring.[14]

Stability Testing

Stability testing ensures that the veterinary pesticide formulation maintains its quality, efficacy, and safety throughout its shelf life.

  • Batch Selection: Use at least three batches of the formulation for the study.

  • Storage Conditions: Store the samples under various conditions, including real-time (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for real-time studies).

  • Parameters to be Tested:

    • Physical: Appearance, color, odor, pH, viscosity, and emulsion stability.

    • Chemical: Active ingredient content and presence of degradation products.

    • Microbiological: For aqueous formulations, assess microbial contamination.

  • Acceptance Criteria: The formulation should meet the pre-defined specifications for all parameters throughout the study period.

Quantitative Data Summary

Efficacy of Deltamethrin Formulations
Formulation TypeTarget PestHost AnimalEfficacyDuration of Protection
Pour-on (7.5 mg/mL)Ixodes ricinus (nymphs & adults)CattleFull acaricidal effect21 days[6]
Pour-on (7.5 mg/mL)Rhipicephalus sanguineus (nymphs & adults)CattleFull acaricidal effect14 days[6]
Pour-on (7.5 mg/mL)Ixodes ricinus (nymphs & adults)SheepAcaricidal effect28 days[6]
Pour-onBoophilus annulatusCattle100% efficacy3 days post-treatment[8]
Pour-onBiting midges (Culicoides spp.)SheepSignificant decrease in feeding ratesAt least 35 days[15]
Pour-onSheep biting louse (Bovicola ovis)SheepIncreased efficacy with wool grease carrier-
Spray/Dip (12.5 mg/mL)Ticks, Mites, Fleas, LiceCattle, Sheep, GoatsEffective controlRe-apply every 2-3 weeks for ticks/mites[5]
Toxicity of Deltamethrin
Test TypeSpeciesRoute of AdministrationLD50 / LC50
Acute Oral LD50RatOral128 mg/kg to >5,000 mg/kg (vehicle dependent)[16]
Acute Oral LD50MouseOral19-34 mg/kg (non-aqueous vehicle)[17]
Acute Dermal LD50RatDermal>2,000 mg/kg[18]
Acute Dermal LD50RabbitDermal>2,000 mg/kg[10]
96-hour LC50Fish-0.4 - 2.0 µg/L[17]
Contact LD50Honey BeeContact0.051 µ g/bee [17]
Oral LD50BirdsOral>1,000 mg/kg[17]

Experimental Workflow

G cluster_dev Formulation Development cluster_testing Pre-clinical & Clinical Testing cluster_stability Stability & Finalization cluster_reg Regulatory Submission Formulation Formulation Design & Component Selection Prototype Prototype Formulation Formulation->Prototype In_vitro In Vitro Efficacy Testing Prototype->In_vitro In_vivo_efficacy In Vivo Efficacy & Dose Confirmation In_vitro->In_vivo_efficacy Safety Safety & Toxicity Studies In_vivo_efficacy->Safety Stability Stability Testing Safety->Stability Final_formulation Final Formulation & Manufacturing Process Stability->Final_formulation Dossier Dossier Preparation Final_formulation->Dossier Submission Regulatory Submission & Approval Dossier->Submission

Caption: General workflow for the development of a deltamethrin veterinary pesticide.

References

Application Notes and Protocols for the Resolution of Deltamethric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethric acid, a key intermediate in the synthesis of the pyrethroid insecticide deltamethrin, possesses a chiral center, leading to the existence of two enantiomers. The biological activity of pyrethroids is often highly dependent on their stereochemistry, making the separation and analysis of individual enantiomers critical for efficacy and safety studies. This document provides detailed experimental procedures for the resolution of this compound enantiomers using three common methods: High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Resolution, and Enzymatic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A normal-phase HPLC method with polarimetric detection has been shown to be effective for the resolution of deltamethrin enantiomers without physical separation.[1][2]

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a polarimetric detector.

  • Lichrospher Si60 column (25 cm x 4.6 mm, 5 µm particle size) or equivalent normal-phase silica column.

Reagents:

  • Hexane (HPLC grade)

  • Benzene (HPLC grade)

  • This compound standard (racemic and, if available, enantiomerically pure standards)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of hexane and benzene.[1] Degas the mobile phase before use.

  • Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: Lichrospher Si60 (25 cm x 4.6 mm, 5 µm)[1]

    • Mobile Phase: Hexane:Benzene (50:50, v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection:

      • UV Detector: 280 nm[1]

      • Polarimetric Detector: To monitor the optical rotation of the eluting peaks.

    • Injection Volume: 10-20 µL

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will be separated and detected by both the UV and polarimetric detectors. The polarimetric detector will show positive and negative peaks corresponding to the dextrorotatory (+) and levorotatory (-) enantiomers.

Data Presentation
ParameterValueReference
ColumnLichrospher Si60 (25 cm x 4.6 mm, 5 µm)[1]
Mobile PhaseHexane:Benzene (50:50, v/v)[1]
Flow Rate1.0 mL/min[1]
UV Detection Wavelength280 nm[1]

(Note: Specific retention times and resolution factors are dependent on the specific column batch and system configuration and should be determined experimentally.)

Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemic_da Racemic this compound dissolve Dissolve racemic_da->dissolve mobile_phase Hexane:Benzene (50:50) mobile_phase->dissolve injector Injector dissolve->injector column Lichrospher Si60 Column injector->column detector UV & Polarimetric Detectors column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Caption: Workflow for Chiral HPLC Resolution of this compound.

Diastereomeric Salt Resolution

This classical resolution method involves reacting the racemic this compound with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. These differing solubilities allow for their separation by fractional crystallization.

A common chiral resolving agent for acidic compounds is a chiral amine, such as (R)-(+)-α-phenylethylamine.[3]

Experimental Protocol

Materials:

  • Racemic this compound

  • (R)-(+)-α-phenylethylamine (or another suitable chiral amine)

  • Methanol (or other suitable solvent for crystallization)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve racemic this compound in a suitable solvent, such as methanol, with gentle heating.

    • In a separate flask, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in the same solvent.

    • Slowly add the chiral amine solution to the this compound solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Separation of Diastereomers:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is enriched in one diastereomer.

    • The filtrate contains the more soluble diastereomeric salt.

  • Liberation of Enantiomers:

    • From the crystallized salt: Suspend the collected crystals in water and add 1 M HCl until the solution is acidic. This will protonate the amine and liberate the this compound enantiomer. Extract the aqueous solution with diethyl ether. The ether layer will contain the resolved this compound enantiomer. Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid enantiomer.

    • From the filtrate: Treat the filtrate in a similar manner with 1 M HCl and extract with diethyl ether to recover the other enantiomer of this compound.

  • Purity Analysis: Determine the enantiomeric excess (% ee) of each separated acid using the chiral HPLC method described above or by measuring the specific optical rotation.

Data Presentation
ParameterExpected OutcomeReference
Chiral Resolving Agent(R)-(+)-α-phenylethylamine[3]
Crystallization SolventMethanol[4]
Yield of Resolved EnantiomerDependent on crystallization efficiency[5]
Enantiomeric Excess (% ee)>90% (may require recrystallization)[5]

Visualization

Diastereomeric_Salt_Resolution racemic_da Racemic this compound ((+)-DA and (-)-DA) salt_formation Salt Formation in Solvent racemic_da->salt_formation chiral_amine Chiral Amine (e.g., (R)-Amine) chiral_amine->salt_formation diastereomeric_salts Diastereomeric Salts ((+)-DA-(R)-Amine) ((-)-DA-(R)-Amine) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Salt (Filtrate) crystallization->more_soluble acidification1 Acidification & Extraction less_soluble->acidification1 acidification2 Acidification & Extraction more_soluble->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enantiomer 2 acidification2->enantiomer2

Caption: Diastereomeric Salt Resolution Workflow.

Enzymatic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes, typically lipases, to catalyze a reaction with only one enantiomer of a racemic mixture. For this compound, this often involves the esterification of the carboxylic acid or the hydrolysis of a this compound ester. The enzyme's stereoselectivity results in the conversion of one enantiomer while leaving the other unreacted, allowing for their subsequent separation.

Experimental Protocol (Kinetic Resolution of a this compound Ester)

Materials:

  • Racemic methyl or ethyl ester of this compound

  • Immobilized lipase (e.g., Candida antarctica lipase B - CALB, or Pseudomonas cepacia lipase)

  • Phosphate buffer (e.g., pH 7.0)

  • Organic solvent (e.g., toluene, hexane)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Substrate Preparation: Synthesize the methyl or ethyl ester of racemic this compound using standard esterification methods.

  • Enzymatic Hydrolysis:

    • Suspend the racemic this compound ester in a biphasic system of an organic solvent and phosphate buffer.

    • Add the immobilized lipase to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC.

    • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.

  • Separation:

    • Filter off the immobilized enzyme for reuse.

    • Separate the organic and aqueous layers.

    • The organic layer contains the unreacted ester enantiomer. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any remaining acidic product. Dry the organic layer and evaporate the solvent to obtain the resolved ester.

    • The aqueous layer contains the salt of the hydrolyzed this compound enantiomer. Acidify the aqueous layer with 1 M HCl and extract with an organic solvent (e.g., diethyl ether) to isolate the resolved this compound.

  • Analysis: Determine the enantiomeric excess of the unreacted ester and the produced acid using chiral HPLC.

Data Presentation
ParameterCondition/ValueReference
EnzymeCandida antarctica lipase B (CALB)[6][7]
SubstrateRacemic this compound ester[8]
Reaction TypeKinetic Resolution (Hydrolysis)[8]
Optimal Conversion~50%[7]
Expected Enantiomeric Excess>95%[6]

Visualization

Enzymatic_Resolution racemic_ester Racemic this compound Ester ((+)-Ester and (-)-Ester) hydrolysis Enzymatic Hydrolysis (to ~50% conversion) racemic_ester->hydrolysis lipase Immobilized Lipase lipase->hydrolysis products Mixture of: (-)-Ester (unreacted) (+)-Acid (product) hydrolysis->products separation Separation (e.g., Extraction) products->separation unreacted_ester (-)-Ester separation->unreacted_ester hydrolyzed_acid (+)-Acid separation->hydrolyzed_acid

Caption: Enzymatic Kinetic Resolution Workflow.

References

Application Notes and Protocols for Deltamethric Acid Derivatization in Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrin, a synthetic pyrethroid insecticide, is widely used in agriculture and public health. For analytical purposes, particularly in residue analysis and metabolism studies, it is often necessary to determine its primary metabolite, deltamethric acid. Gas chromatography (GC) is a powerful technique for this analysis, but the inherent polarity and low volatility of this compound necessitate a derivatization step to improve its chromatographic behavior and detection sensitivity.[1][2][3] This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis.

The most common derivatization strategy for this compound involves esterification of the carboxylic acid group to form a more volatile and less polar derivative.[2] This can be achieved through various reagents, with pentafluorobenzyl bromide (PFBBr) being a widely used agent that yields a derivative highly sensitive to electron capture detection (ECD).[2][3][4] Another approach is transesterification.[5]

Experimental Protocols

Protocol 1: Derivatization of this compound using Pentafluorobenzyl Bromide (PFBBr)

This protocol is adapted from established methods for the analysis of deltamethrin and its metabolites in soil.[4]

Materials and Reagents:

  • This compound standard

  • Pentafluorobenzyl bromide (PFBBr)

  • Acetone (pesticide grade)

  • Hexane (pesticide grade)

  • Ether (pesticide grade)

  • Potassium carbonate

  • Deionized water

  • Sample extract containing this compound

  • Volumetric flasks

  • Reaction vials

  • Water bath or heating block

  • Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetone.[4]

    • From the stock solution, prepare working standards of various concentrations (e.g., 0.01, 0.02, 0.05, 0.10, 0.20 µg/mL) by dilution with a hexane:ether:acetone (98:1:1, v/v/v) mixture.[4]

  • Sample Preparation (from Soil):

    • Extract this compound from the sample matrix (e.g., soil) using an appropriate solvent system.

    • Perform necessary clean-up steps to remove interfering co-extractives.[4]

    • Concentrate the final extract to a known volume.

  • Derivatization Reaction:

    • Take an aliquot of the sample extract or standard solution.

    • Add a solution of PFBBr in acetone.

    • Add potassium carbonate as a catalyst.

    • Heat the reaction mixture in a sealed vial at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1 hour).

    • After cooling, the reaction mixture is ready for cleanup and GC analysis.

  • Post-Derivatization Cleanup:

    • Partition the reaction mixture between an organic solvent (e.g., hexane) and water to remove excess reagents and salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the final extract to the desired volume for GC injection.

  • GC-ECD Analysis:

    • Instrument: HP 5890 GC with Autosampler or equivalent.[4]

    • Column: CB-1, 30 m x 0.322 mm, 0.25 µm film thickness.[4]

    • Injector Temperature: 200°C, splitless, purge on at 1 min.[4]

    • Oven Temperature Program:

      • Initial temperature: 100°C for 1 min.[4]

      • Ramp 1: 20°C/min to 230°C, hold for 10 min.[4]

      • Ramp 2: 10°C/min to 250°C, hold for 5 min.[4]

    • Carrier Gas: Helium at 5 mL/min.[4]

    • Detector: Electron Capture Detector (ECD).

Protocol 2: Derivatization by Transesterification

This protocol is based on a method for the determination of deltamethrin in crops, which involves a derivatization step.[5]

Materials and Reagents:

  • Sample extract containing deltamethrin (which will be hydrolyzed to this compound and then transesterified)

  • Toluene

  • Sulfuric acid in methanol

  • Sodium bicarbonate solution

  • n-Hexane

  • Water bath

Procedure:

  • Sample Extraction and Cleanup:

    • Extract the analyte from the crop sample using a suitable solvent.

    • Perform a cleanup step using a column packed with alumina and silica gel, eluting with n-hexane-ethyl ether (8:2, v/v).[5][6]

  • Derivatization Reaction:

    • Concentrate the cleaned extract to dryness using a rotary evaporator.[5]

    • To the residue, add 1.0 mL of toluene and 2.0 mL of a sulfuric acid/methanol solution.[5]

    • Heat the mixture in a water bath at 50°C for 15 minutes.[5]

    • After cooling, add sodium bicarbonate solution to neutralize the mixture.

    • Extract the derivative with n-hexane.

  • GC-ECD Analysis:

    • Instrument: Varian 3300 gas chromatograph or equivalent.[5]

    • Column: Glass column (200 cm x 2 mm i.d.) packed with 1.5% OV-17/1.95% QF-1 on 80–100 mesh Chromosorb W-AW-DMCS.[5]

    • Injector Temperature: 210°C.[5]

    • Column Oven Temperature: 180°C.[5]

    • Detector Temperature: 300°C.[5]

    • Carrier Gas: Nitrogen at 30 mL/min.[5]

Quantitative Data Summary

The following table summarizes recovery data for deltamethrin (which would be indicative of the overall method performance including the derivatization of its acid) from various fortified crop samples using the transesterification method.

Sample MatrixFortification Level (mg/kg)Recovery Range (%)Mean Recovery (%)
Rice0.0573–8776
1.0080–10894
Wheat0.0585–10997
1.0076–10885
Corn0.0580–10591
1.0078–8984
Peanut0.0580–10697
1.0081–9788

Data sourced from Navickiene et al. (1998).[5]

The detection limits for this method were reported to be between 0.01 and 0.03 mg/kg.[5][6]

Visualizations

Experimental Workflow for this compound Derivatization and GC Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Matrix (e.g., Soil, Crop) Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup Hydrolysis Hydrolysis to This compound (if starting from Deltamethrin) Cleanup->Hydrolysis Derivatization Derivatization (e.g., with PFBBr or Transesterification) Hydrolysis->Derivatization Derivatized_Acid This compound Derivative Derivatization->Derivatized_Acid GC_Analysis Gas Chromatography Analysis (GC-ECD) Derivatized_Acid->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Caption: Workflow for this compound analysis by GC.

Signaling Pathway of Derivatization

derivatization_pathway Deltamethric_Acid This compound (Polar, Low Volatility) Derivative This compound Derivative (Non-polar, Volatile) Deltamethric_Acid->Derivative Esterification Reagent Derivatizing Reagent (e.g., PFBBr) Reagent->Derivative GC_Amenable Suitable for GC Analysis Derivative->GC_Amenable

Caption: Derivatization of this compound for GC analysis.

References

Application Notes and Protocols: The Role of Deltamethric Acid in the Development of New Pyrethroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of deltamethric acid in the synthesis of novel pyrethroid insecticides. This document details the synthetic pathways, experimental protocols, and biological activities of new pyrethroids derived from this essential chiral intermediate, offering valuable insights for the development of next-generation insecticides.

Introduction

This compound, specifically the (1R,3S)-isomer, is a cornerstone in the field of synthetic pyrethroids. Its rigid cyclopropane structure and specific stereochemistry are crucial for the high insecticidal potency of many commercial pyrethroids, including the widely used deltamethrin.[1] The development of new pyrethroids often involves the esterification of this compound with a diverse range of alcohol moieties to enhance efficacy, overcome insect resistance, and improve the toxicological profile. Recent research has focused on synthesizing novel this compound esters and amides to combat resistance in major disease vectors like Aedes albopictus.

Data Presentation: Insecticidal Activity of Novel this compound Derivatives

The following table summarizes the insecticidal activity of newly synthesized pyrethroids derived from this compound against the significant disease vector, Aedes albopictus. This data highlights the potential of these novel compounds in vector control programs.

Compound IDModification of this compoundTarget SpeciesBioassayActivity (LC50)Reference
Deltamethrin (Reference) Standard α-cyano-3-phenoxybenzyl esterAedes albopictus (Larvae, Lab-S)Larval Bioassay0.0020 mg/L[2]
Deltamethrin (Reference) Standard α-cyano-3-phenoxybenzyl esterAedes albopictus (Larvae, Lab-R)Larval Bioassay0.0435 mg/L[2]
Deltamethrin (Reference) Standard α-cyano-3-phenoxybenzyl esterAedes albopictus (Larvae, FS population)Larval Bioassay2.03 µg/L[3]
Deltamethrin (Reference) Standard α-cyano-3-phenoxybenzyl esterAedes albopictus (Larvae, FZ population)Larval Bioassay38.31 µg/L[3]
This compound Amide 90 Amide derivativeAedes albopictus (1st Instar Larvae)Larval Bioassay1.58 µM[4]

Lab-S: Laboratory Susceptible Strain, Lab-R: Laboratory Resistant Strain, FS: Foshan Sensitive Population, FZ: Fuzhou Resistant Population.

Experimental Protocols

The synthesis of novel pyrethroids from this compound is a multi-step process. The following protocols provide a detailed methodology for the key steps involved.

Protocol 1: Synthesis of this compound Chloride

This protocol details the conversion of this compound to its more reactive acid chloride derivative, a crucial step for subsequent esterification.

Materials:

  • (1R,3S)-Deltamethric acid

  • Oxalyl chloride (or Thionyl chloride)

  • Anhydrous dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (1R,3S)-deltamethric acid in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Slowly add an excess of oxalyl chloride (typically 1.5-2.0 equivalents) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction progress can be monitored by the disappearance of the solid this compound.

  • Once the reaction is complete, remove the excess oxalyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound chloride is typically a yellow oil or solid and can be used in the next step without further purification.[5]

Protocol 2: Esterification of this compound Chloride with a Substituted Benzyl Alcohol

This protocol describes the synthesis of a novel pyrethroid ester by reacting this compound chloride with a desired alcohol.

Materials:

  • This compound chloride

  • Substituted benzyl alcohol (e.g., 3-phenoxybenzyl alcohol or a novel alcohol)

  • Anhydrous toluene or dichloromethane (DCM)

  • Pyridine or another suitable base (e.g., triethylamine)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for column chromatography)

Procedure:

  • Dissolve the crude this compound chloride in anhydrous toluene in a clean, dry reaction flask equipped with a magnetic stirrer.

  • Add an equimolar amount of the desired substituted benzyl alcohol to the solution.

  • Add a slight excess (approximately 1.1-1.2 molar equivalents) of pyridine to the reaction mixture to act as an acid scavenger.[6]

  • Stir the reaction mixture at room temperature or gently heat to 40-60°C for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic phase sequentially with water, dilute hydrochloric acid (e.g., 1M HCl) to remove the pyridine, and finally with a saturated sodium bicarbonate solution to neutralize any remaining acid.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude pyrethroid ester.

Protocol 3: Purification by Column Chromatography

This protocol details the purification of the synthesized pyrethroid ester.

Materials:

  • Crude pyrethroid ester

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude pyrethroid ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrethroid ester.

  • Characterize the final product using analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Mandatory Visualizations

Signaling Pathway: Mechanism of Pyrethroid Action on Voltage-Gated Sodium Channels

Pyrethroid_Action cluster_channel_states Voltage-Gated Sodium Channel States Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State (Closed) Open->Inactivated Inactivation ModifiedOpen Modified Open State (Prolonged Opening) Open->ModifiedOpen Modification Inactivated->Resting Repolarization Pyrethroid Pyrethroid Molecule Pyrethroid->Open Binds to open channel ModifiedOpen->Inactivated Slows Inactivation

Caption: Mechanism of pyrethroid action on voltage-gated sodium channels.

Experimental Workflow: Synthesis of Novel Pyrethroids from this compound

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_reagents Key Reagents & Conditions Start This compound AcidChloride This compound Chloride Start->AcidChloride Protocol 1 Esterification Esterification AcidChloride->Esterification Protocol 2 CrudeProduct Crude Pyrethroid Ester Esterification->CrudeProduct Purification Column Chromatography CrudeProduct->Purification Protocol 3 FinalProduct Purified Novel Pyrethroid Purification->FinalProduct Reagent1 Oxalyl Chloride / SOCl₂ DMF (cat.), Anhydrous Solvent Reagent1->AcidChloride Reagent2 Substituted Benzyl Alcohol Pyridine, Anhydrous Solvent Reagent2->Esterification Reagent3 Silica Gel Hexane/Ethyl Acetate Gradient Reagent3->Purification

Caption: General workflow for the synthesis of new pyrethroids from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Deltamethric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of deltamethric acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, chemically known as 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a key precursor for the synthesis of deltamethrin and other pyrethroid insecticides. The synthesis generally involves the esterification of this acid with a suitable alcohol, such as cyano(3-phenoxyphenyl)methanol, to produce the final insecticide.[1][2] The acid itself can be synthesized from chrysanthemic acid through a multi-step process that includes reduction, oxidation, and reaction with bromoform.[1]

Q2: What are the critical parameters affecting the yield of this compound synthesis?

A2: The yield of this compound synthesis is primarily influenced by reaction temperature, choice of solvent, catalyst type and concentration, and the purity of starting materials. Careful control of these parameters is crucial to minimize side reactions and maximize product formation.

Q3: What are the common side reactions that can lower the yield?

A3: Common side reactions include cis-trans isomerization of the cyclopropane ring, hydrolysis of the ester linkage (if starting from an ester of a precursor), and the formation of various by-products.[3] Alkaline conditions can promote the hydrolysis of ester intermediates, so maintaining an appropriate pH is important.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[4][5] These methods allow for the identification of reactants, intermediates, the desired product, and any side products, helping to determine the optimal reaction time.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. Pyrethroid synthesis can be sensitive to temperature fluctuations.[6] Conduct small-scale experiments at various temperatures to determine the optimal condition for your specific reaction setup.
Incorrect Solvent The choice of solvent can significantly impact reaction rates and solubility of reactants.[7] Consider using a solvent that is compatible with all reactants and the catalyst, and that facilitates product formation. Toluene is a commonly used solvent in related reactions.[8]
Inefficient Catalyst The catalyst plays a crucial role in the reaction. Ensure the correct catalyst is being used at the appropriate concentration. For esterification reactions, common catalysts include strong acids. For other steps, specific catalysts may be required.[9]
Impure Starting Materials Impurities in the starting materials can lead to unwanted side reactions and lower the yield. Ensure the purity of your reactants, such as chrysanthemic acid or its derivatives, before starting the synthesis.
Hydrolysis of Intermediates If your synthesis involves ester intermediates, hydrolysis can be a significant issue, particularly in the presence of water and basic or strongly acidic conditions. Ensure anhydrous conditions and control the pH of the reaction mixture.[3]
Issue 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Cis-Trans Isomerization The desired stereoisomer of this compound is crucial for its activity. Isomerization can occur under certain conditions, such as exposure to heat or UV light.[6] Use analytical methods like NMR or chiral HPLC to identify the isomeric ratio.[3] Optimize reaction conditions to favor the desired isomer and consider purification methods like fractional crystallization.
Unreacted Starting Materials Incomplete reaction will result in the presence of starting materials in your product. Monitor the reaction progress using TLC or HPLC to ensure it goes to completion.[5] If the reaction stalls, consider adding more catalyst or increasing the reaction time.
Formation of By-products Unwanted side reactions can generate various by-products. Identify the structure of the main by-products using techniques like GC-MS or LC-MS.[3] This information can help in understanding the side reaction pathway and in modifying the reaction conditions to suppress it.
Ineffective Purification The purification method may not be suitable for removing all impurities. Consider alternative purification techniques such as column chromatography with different stationary and mobile phases, or recrystallization from different solvents.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Synthesis Yield (Illustrative)

Parameter Condition A Condition B Condition C Yield (%)
Catalyst Sulfuric Acid (0.1 mol%)p-Toluenesulfonic Acid (0.1 mol%)Lewis Acid (e.g., Sc(OTf)₃, 0.05 mol%)Varies
Solvent TolueneDichloromethaneAcetonitrileVaries
Temperature (°C) 804060Varies
Reaction Time (h) 122418Varies

Note: This table is illustrative. Optimal conditions should be determined experimentally.

Experimental Protocols

Key Experiment: Synthesis of this compound from (1S,3R)-Chrysanthemic Acid

This protocol is a generalized representation based on synthetic routes described in the literature.[1]

  • Reduction of Chrysanthemic Acid:

    • Dissolve (1S,3R)-chrysanthemic acid in an appropriate anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise.

    • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction carefully by the dropwise addition of water, followed by a sodium hydroxide solution and then more water.

    • Filter the resulting precipitate and wash it with the solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding alcohol.

  • Oxidation to Aldehyde:

    • Dissolve the alcohol from the previous step in a suitable solvent like dichloromethane.

    • Add an oxidizing agent, such as pyridinium chlorochromate (PCC), in one portion.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the aldehyde.

  • Formation of the Dibromovinyl Group:

    • Dissolve the aldehyde in a suitable solvent (e.g., THF).

    • Cool the solution to a low temperature (e.g., -78°C).

    • In a separate flask, prepare a solution of a strong base, such as lithium diisopropylamide (LDA), in THF at the same low temperature.

    • Slowly add bromoform (CHBr₃) to the aldehyde solution.

    • Then, add the LDA solution dropwise to the aldehyde/bromoform mixture.

    • Stir the reaction at low temperature for a few hours and then allow it to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis to this compound:

    • If the previous step results in an ester, dissolve the crude product in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • Add a base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the this compound.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Mandatory Visualizations

Synthesis_Pathway Chrysanthemic_Acid Chrysanthemic Acid Alcohol Chrysanthemyl Alcohol Chrysanthemic_Acid->Alcohol Reduction (e.g., LiAlH4) Aldehyde Chrysanthemaldehyde Alcohol->Aldehyde Oxidation (e.g., PCC) Deltamethric_Acid This compound Aldehyde->Deltamethric_Acid Reaction with CHBr3/Base

Caption: Synthesis Pathway of this compound from Chrysanthemic Acid.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify Impure Check_Conditions Review Reaction Conditions (Temp, Solvent, Catalyst) Check_Purity->Check_Conditions Pure Purify->Check_Conditions Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Suboptimal Analyze_Product Analyze Product Mixture (TLC, HPLC, GC) Check_Conditions->Analyze_Product Optimal Optimize_Conditions->Analyze_Product Identify_Side_Products Identify Side Products Analyze_Product->Identify_Side_Products Impurities Detected Successful_Yield Improved Yield Analyze_Product->Successful_Yield Pure Product Adjust_Protocol Adjust Protocol to Minimize Side Reactions Identify_Side_Products->Adjust_Protocol Adjust_Protocol->Successful_Yield

Caption: Troubleshooting Workflow for Low Yield in this compound Synthesis.

Logical_Relationships Yield This compound Yield Purity Product Purity Temp Reaction Temperature Temp->Yield Temp->Purity Solvent Solvent Choice Solvent->Yield Solvent->Purity Catalyst Catalyst Activity Catalyst->Yield Time Reaction Time Time->Yield Time->Purity Purity_Reactants Reactant Purity Purity_Reactants->Yield Purity_Reactants->Purity

Caption: Logical Relationships of Parameters Affecting this compound Synthesis.

References

Technical Support Center: Deltamethric Acid Purification by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of deltamethric acid by crystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: No crystals are forming.

  • Question: I have prepared a supersaturated solution of this compound, but no crystals have formed after an extended period. What should I do?

  • Answer: The absence of crystal formation is often due to either high solubility in the chosen solvent or nucleation difficulties. Consider the following troubleshooting steps:

    • Induce Nucleation:

      • Seeding: Introduce a small seed crystal of pure this compound into the solution. This provides a template for crystal growth.

      • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[1]

    • Increase Supersaturation:

      • Slow Evaporation: Loosely cover the vessel to allow for the slow evaporation of the solvent, which will gradually increase the concentration of this compound.[1]

      • Cooling: If the solution was prepared at an elevated temperature, allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator) to decrease solubility and promote crystallization.[1]

    • Solvent System Modification:

      • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) to the solution until it becomes slightly turbid. This reduces the overall solubility of the compound.

Issue 2: The resulting crystals are of poor quality (e.g., small, needle-like, or clumped).

  • Question: My crystallization attempt yielded crystals, but they are too small for analysis or are agglomerated. How can I obtain larger, single crystals?

  • Answer: Poor crystal quality is typically a result of rapid crystal growth or excessive nucleation. To improve crystal quality:

    • Reduce the Rate of Crystallization:

      • Slower Cooling: If using cooling crystallization, decrease the cooling rate. A slower temperature drop allows for more ordered crystal growth.[2]

      • Slower Evaporation: Reduce the surface area exposed to air or use a less volatile solvent to slow down the rate of evaporation.

    • Optimize Solvent System:

      • Solvent Selection: Experiment with different solvents or solvent mixtures. The ideal solvent is one in which this compound has moderate solubility, being sparingly soluble at low temperatures and more soluble at higher temperatures.[3][4]

    • Minimize Disturbances: Ensure the crystallization vessel is left in an undisturbed location, free from vibrations or temperature fluctuations, which can lead to the formation of multiple small crystals instead of fewer large ones.[3]

Issue 3: The purified product has a low melting point or shows impurities in analysis.

  • Question: After crystallization, the melting point of my this compound is lower than expected, or analytical tests (e.g., NMR, HPLC) indicate the presence of impurities. What went wrong?

  • Answer: A low melting point or the presence of impurities suggests that the crystallization process was not effective at removing impurities or that the desired polymorph was not obtained.

    • Recrystallization: The most straightforward solution is to perform a recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize. This process should be repeated until the melting point is sharp and consistent with the literature value for the desired polymorph.[1]

    • Solvent Choice: The chosen solvent may not be optimal for excluding the specific impurities present. Try a different solvent in which the impurities are highly soluble even at low temperatures.

    • Polymorphism: Deltamethrin, a derivative of this compound, is known to exist in different polymorphic forms with different melting points.[5][6] It is possible that this compound also exhibits polymorphism. An unexpected melting point might indicate the formation of a metastable polymorph. Characterization techniques such as X-ray diffraction (XRD) can confirm the crystalline form.

Issue 4: Oiling out instead of crystallization.

  • Question: Instead of forming crystals, my this compound is separating as an oil. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration is too high for crystallization to occur properly.

    • Increase Solvent Volume: Add more solvent to the mixture to reduce the concentration of the this compound.

    • Lower the Temperature of Saturation: Ensure that the solution is not supersaturated at a temperature close to or above the melting point of the this compound.

    • Change the Solvent: Use a solvent with a lower boiling point.

Quantitative Data

The following tables summarize key physical and chemical properties of Deltamethrin , which is synthesized from this compound. This data can be a useful reference for understanding the behavior of related compounds during crystallization.

Table 1: Solubility of Deltamethrin in Various Solvents at 20°C

SolventSolubility (g/L)
Cyclohexanone750
Dichloromethane700
Acetone500
Benzene450
Dimethyl sulfoxide450
Xylene250
Isopropanol6
Water<0.0002 mg/L

(Source: PubChem CID 40585)[7]

Table 2: Physical Properties of Deltamethrin Polymorphs

PropertyForm IForm II
Melting Point98°C60°C - 68°C
StabilityThermodynamically stableMetastable

(Source: Google Patents US11582971B2, PubMed Central PMC7567936)[5][6]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of crude this compound in various solvents. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid has dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This is done by filtering the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask should be left undisturbed. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals. This can be done by air drying or in a desiccator.

Visualizations

Diagram 1: Troubleshooting Workflow for Crystallization Failure

G start No Crystals Formed induce_nucleation Induce Nucleation start->induce_nucleation Try First increase_supersaturation Increase Supersaturation start->increase_supersaturation If nucleation fails modify_solvent Modify Solvent System start->modify_solvent If still no crystals seeding Add Seed Crystal induce_nucleation->seeding scratching Scratch Vessel induce_nucleation->scratching slow_evaporation Slow Evaporation increase_supersaturation->slow_evaporation slow_cooling Slow Cooling increase_supersaturation->slow_cooling anti_solvent Add Anti-Solvent modify_solvent->anti_solvent crystals_formed Crystals Formed seeding->crystals_formed scratching->crystals_formed slow_evaporation->crystals_formed slow_cooling->crystals_formed anti_solvent->crystals_formed

Caption: Troubleshooting steps when no crystals are observed.

Diagram 2: Workflow for Improving Crystal Quality

G start Poor Quality Crystals (small, agglomerated) reduce_rate Reduce Crystallization Rate start->reduce_rate optimize_solvent Optimize Solvent System start->optimize_solvent minimize_disturbance Minimize Disturbances start->minimize_disturbance slower_cooling Slower Cooling reduce_rate->slower_cooling slower_evaporation Slower Evaporation reduce_rate->slower_evaporation different_solvent Try Different Solvent/Mixture optimize_solvent->different_solvent isolate_vessel Isolate from Vibration/Temp. Fluctuations minimize_disturbance->isolate_vessel improved_crystals Improved Crystal Quality slower_cooling->improved_crystals slower_evaporation->improved_crystals different_solvent->improved_crystals isolate_vessel->improved_crystals

Caption: Strategies to enhance the quality of resulting crystals.

References

Technical Support Center: Stereoselective Synthesis of Deltamethric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of deltamethric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this key pyrethroid precursor.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

The primary challenges in the stereoselective synthesis of this compound, cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, revolve around controlling the stereochemistry of the cyclopropane ring and the configuration of its substituents. Specifically, chemists face difficulties in:

  • Diastereoselectivity: Achieving a high cis to trans ratio of the substituents on the cyclopropane ring is crucial, as the cis-isomer is the precursor to the active insecticidal deltamethrin.

  • Enantioselectivity: Controlling the absolute stereochemistry of the two chiral centers (C1 and C3) of the cyclopropane ring to obtain the desired (1R, 3R)-cis-isomer is a significant hurdle.

  • Separation of Isomers: The physical and chemical similarities of the various stereoisomers make their separation and purification challenging.[1][2][3]

Q2: Why is the stereochemistry of this compound so important?

The insecticidal activity of deltamethrin, the final product derived from this compound, is highly dependent on its stereochemistry. The (1R, 3R)-cis-isomer of this compound, when esterified with (S)-α-cyano-3-phenoxybenzyl alcohol, results in the most potent insecticidal stereoisomer of deltamethrin.[4][5] Other stereoisomers exhibit significantly lower or no insecticidal activity. Therefore, a highly stereoselective synthesis is critical for maximizing the efficacy of the final product and reducing the environmental impact by avoiding the release of inactive isomers.

Q3: What are the common synthetic strategies to achieve stereoselectivity?

Several strategies are employed to control the stereochemistry during the synthesis of this compound and related pyrethroids:

  • Catalytic Asymmetric Cyclopropanation: This approach utilizes chiral transition metal catalysts (e.g., based on rhodium, copper, or cobalt) to induce enantioselectivity in the cyclopropanation reaction of a suitable diene with a diazo compound or other carbene precursor.

  • Chiral Auxiliaries: An achiral starting material is temporarily attached to a chiral auxiliary, which directs the stereochemical outcome of the cyclopropanation reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

  • Enzymatic Kinetic Resolution: This method uses enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture of this compound or its ester, allowing for the separation of the desired enantiomer.[6][7][8][9]

  • Diastereomeric Salt Crystallization: A racemic mixture of this compound is reacted with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10][11]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor cis/trans Ratio)

Symptoms:

  • NMR or GC analysis of the crude reaction mixture shows a significant proportion of the undesired trans-isomer of the cyclopropane ring.

  • Difficulty in isolating the pure cis-isomer by crystallization or chromatography.

Possible Causes and Solutions:

Cause Solution
Non-optimal reaction temperature. Temperature can significantly influence the diastereoselectivity of cyclopropanation reactions. Generally, lower temperatures favor the formation of the thermodynamically more stable trans-isomer, while higher temperatures can sometimes favor the cis-isomer, depending on the specific reaction mechanism. It is crucial to optimize the temperature for your specific catalytic system.
Inappropriate catalyst or ligand. The choice of catalyst and ligand is critical. For metal-catalyzed reactions, the steric and electronic properties of the ligand can have a profound impact on the cis/trans selectivity. Experiment with different ligands to find the one that provides the best diastereoselectivity for your substrate.
Incorrect solvent. The polarity and coordinating ability of the solvent can affect the transition state of the cyclopropanation reaction. Screen a range of solvents with varying polarities to determine the optimal conditions.
Slow addition of reagents. In some cases, the rate of addition of the carbene precursor (e.g., diazo compound) can influence the diastereoselectivity. A slow, controlled addition can sometimes improve the desired outcome.
Issue 2: Low Enantioselectivity (Low Enantiomeric Excess - ee)

Symptoms:

  • Chiral HPLC or GC analysis of the purified product shows a low enantiomeric excess.

  • The specific rotation of the product is significantly lower than the literature value for the pure enantiomer.

Possible Causes and Solutions:

Cause Solution
Catalyst deactivation or impurity. Ensure the catalyst and chiral ligand are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive.[12] Impurities can poison the catalyst or lead to a non-enantioselective background reaction.
Suboptimal reaction temperature. Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[12]
Incorrect catalyst loading. Insufficient catalyst loading may result in a significant contribution from a non-catalyzed, non-enantioselective pathway.[12] Conversely, excessively high loading can sometimes lead to catalyst aggregation and reduced efficiency. Optimize the catalyst loading for your specific reaction.
Racemization of the product. The product may be susceptible to racemization under the reaction or work-up conditions. Check the stability of your product under the experimental conditions. If racemization is occurring, consider milder reaction conditions or a modified work-up procedure.[13]
Inaccurate ee determination. Ensure that your analytical method for determining enantiomeric excess is properly validated and that the peaks corresponding to the enantiomers are well-resolved.[14][15]
Issue 3: Difficulty in Separating Stereoisomers

Symptoms:

  • Co-elution of diastereomers or enantiomers during column chromatography.

  • Inability to achieve complete separation of diastereomeric salts by fractional crystallization.

Possible Causes and Solutions:

Cause Solution
Similar physical properties of isomers. Diastereomers and enantiomers often have very similar physical properties, making their separation challenging.
Inappropriate chromatographic conditions. For chromatographic separation, experiment with different stationary phases (e.g., chiral columns for enantiomers), mobile phase compositions, and temperatures to optimize the separation.[1][16]
Suboptimal crystallization conditions for diastereomeric salts. For diastereomeric salt resolution, the choice of resolving agent and crystallization solvent is critical.[10][11][17] Screen a variety of resolving agents and solvent systems to find conditions that provide a significant difference in the solubility of the diastereomeric salts. The rate of cooling and agitation during crystallization can also impact the efficiency of the separation.

Data Presentation

Table 1: Comparison of Selected Stereoselective Methods for this compound Synthesis

MethodCatalyst/ReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)Reference
Catalytic Asymmetric CyclopropanationRh₂(S-DOSP)₄Dichloromethane2575>95:592(Hypothetical Data)
Chiral AuxiliaryEvans AuxiliaryToluene-788590:10>98 (de)(Hypothetical Data)
Enzymatic Kinetic ResolutionNovozym 435 (Lipase)Hexane4045 (for resolved ester)->99[6][9]
Diastereomeric Salt Resolution(R)-(+)-α-MethylbenzylamineEthanolRT~40 (for resolved acid)->98[10][11]

Note: The data in this table is illustrative and may not represent optimized conditions. Researchers should consult the original literature for detailed experimental parameters.

Experimental Protocols

Key Experiment: Enzymatic Kinetic Resolution of Racemic this compound Ethyl Ester

This protocol provides a general procedure for the enzymatic kinetic resolution of a racemic mixture of the ethyl ester of this compound using a lipase.

Materials:

  • Racemic ethyl deltamethrate

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Phosphate buffer (pH 7)

  • Vinyl acetate (for transesterification) or water (for hydrolysis)

  • Standard laboratory glassware and equipment for organic synthesis

  • Analytical equipment for monitoring the reaction (e.g., chiral HPLC or GC)

Procedure:

  • Enzyme Preparation: Dry the immobilized lipase under vacuum before use to remove any residual water that could affect the reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the racemic ethyl deltamethrate in the anhydrous organic solvent.

  • Initiation of Resolution: Add the immobilized lipase to the solution. The amount of enzyme will need to be optimized but is typically in the range of 10-50% by weight relative to the substrate.

  • Acyl Donor/Nucleophile Addition:

    • For Transesterification: Add an acyl donor, such as vinyl acetate (typically 0.5-0.6 equivalents relative to the racemate).

    • For Hydrolysis: Add a controlled amount of water or a buffered aqueous solution (typically 0.5-0.6 equivalents).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 40°C) with gentle stirring. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid (or new ester).

  • Reaction Termination: Once the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Work-up and Purification:

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted ester from the product (acid or transesterified product) by column chromatography or by acid-base extraction if a carboxylic acid was formed.

  • Analysis: Determine the yield and enantiomeric excess of both the recovered starting material and the product.

Mandatory Visualization

Stereoselective_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Stereoselective Cyclopropanation cluster_resolution Stereoisomer Separation cluster_product Final Product Start Diene Precursor & Carbene Source Asymmetric_Catalysis Catalytic Asymmetric Cyclopropanation Start->Asymmetric_Catalysis Chiral Catalyst Chiral_Auxiliary Chiral Auxiliary Mediated Synthesis Start->Chiral_Auxiliary Chiral Auxiliary Racemic_Synthesis Racemic Synthesis Start->Racemic_Synthesis Achiral Catalyst End_Product (1R, 3R)-cis- This compound Asymmetric_Catalysis->End_Product Chiral_Auxiliary->End_Product Auxiliary Removal Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Synthesis->Enzymatic_Resolution Racemic Mixture Diastereomeric_Crystallization Diastereomeric Salt Crystallization Racemic_Synthesis->Diastereomeric_Crystallization Racemic Mixture Chiral_Chromatography Chiral Chromatography Racemic_Synthesis->Chiral_Chromatography Racemic Mixture Enzymatic_Resolution->End_Product Diastereomeric_Crystallization->End_Product Chiral_Chromatography->End_Product

Caption: Synthetic strategies for stereoselective synthesis of this compound.

Troubleshooting_Low_ee cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Enantioselectivity (ee) Catalyst_Issue Catalyst/Ligand Integrity Problem->Catalyst_Issue Temp_Issue Suboptimal Temperature Problem->Temp_Issue Loading_Issue Incorrect Catalyst Loading Problem->Loading_Issue Racemization_Issue Product Racemization Problem->Racemization_Issue Analysis_Issue Inaccurate ee Measurement Problem->Analysis_Issue Check_Purity Verify Purity & Inert Conditions Catalyst_Issue->Check_Purity Optimize_Temp Lower Reaction Temperature Temp_Issue->Optimize_Temp Optimize_Loading Vary Catalyst Concentration Loading_Issue->Optimize_Loading Check_Stability Test Product Stability Racemization_Issue->Check_Stability Validate_Method Validate Analytical Method Analysis_Issue->Validate_Method

Caption: Troubleshooting workflow for low enantioselectivity.

References

deltamethric acid stability under acidic and alkaline conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of deltamethric acid under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to deltamethrin?

Deltamethrin is a synthetic pyrethroid insecticide. This compound, also known as 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br2CA), is one of the primary degradation products of deltamethrin.[1] It is formed through the hydrolysis of the ester linkage in the deltamethrin molecule. This process also yields 3-phenoxybenzoic acid (3-PBA) or 3-phenoxybenzaldehyde.

Q2: What is the general stability profile of deltamethrin concerning pH?

Deltamethrin is known to be more stable in acidic to neutral environments.[2] Under alkaline conditions, it undergoes rapid hydrolysis. For instance, in a solution with a pH of 9, the half-life of deltamethrin has been reported to be as short as 2.5 days, whereas it is stable in solutions with pH levels of 5 and 7.[3]

Q3: What happens to this compound under acidic and alkaline conditions?

While extensive data exists for the parent compound deltamethrin, specific experimental studies on the forced degradation of isolated this compound are less common in publicly available literature. However, based on its chemical structure as a cyclopropanecarboxylic acid with a vinyl bromide moiety, we can predict its general stability:

  • Acidic Conditions: this compound is expected to be relatively stable under mild acidic conditions. The vinyl halide and cyclopropane ring are generally stable and do not readily undergo acid-catalyzed degradation.

  • Alkaline Conditions: As a carboxylic acid, this compound will be deprotonated to its carboxylate form in alkaline solutions. This salt form is generally stable and less likely to undergo further degradation under moderate alkaline conditions. However, extreme alkaline conditions (high pH and temperature) could potentially lead to other reactions, though specific data is limited.

Q4: What is the pKa of this compound?

The predicted pKa of this compound is approximately 3.94. This indicates that it is a weak acid. In solutions with a pH below 3.94, the acidic (protonated) form will predominate, while in solutions with a pH above 3.94, the carboxylate (deprotonated) form will be more prevalent.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of this compound stability.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent degradation rates of deltamethrin at the same alkaline pH. 1. Temperature fluctuations. 2. Inaccurate pH measurement/buffering. 3. Presence of catalytic impurities.1. Use a temperature-controlled incubator or water bath. 2. Calibrate the pH meter before each use and use high-quality buffers. 3. Use high-purity water and reagents.
Difficulty in quantifying this compound using HPLC. 1. Improper column selection. 2. Suboptimal mobile phase composition. 3. Poor detector response.1. A C18 column is typically suitable. 2. Optimize the mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or acetic acid to ensure the analyte is in its protonated form). 3. Use a UV detector at a suitable wavelength (e.g., around 220-230 nm). Ensure the concentration is within the linear range of the detector.
Appearance of unexpected peaks in the chromatogram during stability studies. 1. Degradation of this compound under stress conditions. 2. Impurities in the starting material or reagents. 3. Contamination from glassware or equipment.1. If observed under harsh conditions, these may be actual degradation products. Further characterization (e.g., by LC-MS) may be necessary. 2. Run a blank with all reagents to identify any interfering peaks. 3. Ensure thorough cleaning of all labware.
Low recovery of this compound from the sample matrix. 1. Inefficient extraction procedure. 2. Adsorption of the analyte to container surfaces.1. Optimize the extraction solvent and technique (e.g., liquid-liquid extraction or solid-phase extraction). 2. Use silanized glassware or polypropylene tubes to minimize adsorption.

Experimental Protocols

Protocol 1: Hydrolysis of Deltamethrin to Generate this compound

This protocol describes the alkaline hydrolysis of deltamethrin to produce a solution containing this compound for further stability studies.

Materials:

  • Deltamethrin standard

  • Methanol (HPLC grade)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) for neutralization

  • Deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a stock solution of deltamethrin in methanol (e.g., 1 mg/mL).

  • In a volumetric flask, add a known volume of the deltamethrin stock solution.

  • Add an appropriate volume of a methanolic solution of NaOH or KOH to achieve the desired alkaline pH (e.g., pH 10-12). A final concentration of 0.1 M NaOH is often effective.

  • Stir the solution at a controlled temperature (e.g., 40-50°C) for a specified period (e.g., 30-60 minutes) to induce hydrolysis.[4]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to confirm the disappearance of the deltamethrin peak and the appearance of the this compound peak.

  • Once hydrolysis is complete, cool the solution to room temperature.

  • Neutralize the solution to a desired pH (e.g., pH 7) by the dropwise addition of HCl.

  • This solution, containing this compound, can then be used for subsequent stability testing under various acidic and alkaline conditions.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol outlines a general HPLC method for quantifying this compound and separating it from its parent compound, deltamethrin, and other potential degradants.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic or acetic acid). A typical starting point for an isocratic method is 60:40 (v/v) Acetonitrile:Water with 0.1% acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare standard solutions of this compound in the mobile phase at various concentrations to create a calibration curve.

  • Prepare samples from the stability study by diluting them appropriately with the mobile phase.

  • Inject the standards and samples into the HPLC system.

  • Identify and quantify the this compound peak based on its retention time and the calibration curve.

Visualizations

Deltamethrin_Hydrolysis Deltamethrin Deltamethrin Alkaline_Conditions Alkaline Conditions (e.g., pH > 8) Deltamethrin->Alkaline_Conditions Deltamethric_Acid This compound (Br2CA) Alkaline_Conditions->Deltamethric_Acid Hydrolysis of Ester Bond Phenoxy_Products 3-Phenoxybenzaldehyde or 3-Phenoxybenzoic Acid Alkaline_Conditions->Phenoxy_Products Hydrolysis of Ester Bond

Caption: Alkaline hydrolysis pathway of deltamethrin.

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis Deltamethrin_Standard Deltamethrin Standard Alkaline_Hydrolysis Induce Alkaline Hydrolysis Deltamethrin_Standard->Alkaline_Hydrolysis Deltamethric_Acid_Solution This compound Solution Alkaline_Hydrolysis->Deltamethric_Acid_Solution Acidic_Stress Acidic Stress (e.g., 0.1M HCl, 60°C) Deltamethric_Acid_Solution->Acidic_Stress Alkaline_Stress Alkaline Stress (e.g., 0.1M NaOH, 60°C) Deltamethric_Acid_Solution->Alkaline_Stress Neutral_Control Neutral Control (pH 7, 60°C) Deltamethric_Acid_Solution->Neutral_Control HPLC_Analysis HPLC-UV Analysis Acidic_Stress->HPLC_Analysis Alkaline_Stress->HPLC_Analysis Neutral_Control->HPLC_Analysis Data_Interpretation Data Interpretation (Quantification & Degradation Profile) HPLC_Analysis->Data_Interpretation

Caption: Workflow for this compound stability testing.

References

identifying and minimizing byproducts in deltamethric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of deltamethric acid. Our goal is to help you identify and minimize byproducts to improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in deltamethrin acid synthesis?

A1: The most common byproducts are typically stereoisomers of this compound, including the undesired trans-isomer and the enantiomer of the desired cis-isomer. Other process-related impurities can include unreacted starting materials, byproducts from side reactions (e.g., from a Wittig reaction or cyclopropanation), and potentially becisthemic acid chloride, which can arise from certain manufacturing processes.[1]

Q2: How do reaction conditions affect the formation of these byproducts?

A2: Reaction conditions play a crucial role. The choice of solvent, base, and temperature can significantly influence the diastereoselectivity (the ratio of cis to trans isomers) of the cyclopropanation step.[2] For instance, the polarity and complexing ability of the solvent, as well as the nature of the base and its counterion, can affect the stereochemical outcome.[2]

Q3: What are the recommended analytical techniques for identifying and quantifying byproducts in this compound synthesis?

A3: A combination of chromatographic techniques is generally recommended. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating and quantifying stereoisomers (enantiomers and diastereomers). Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying other volatile impurities and process-related byproducts.

Q4: How can I improve the stereoselectivity of my synthesis to favor the desired (1R,3R)-cis-isomer?

A4: Achieving high stereoselectivity often involves the use of chiral catalysts or auxiliaries in the cyclopropanation step. The Simmons-Smith cyclopropanation, for example, can be rendered highly stereoselective.[3] The choice of reagents and the careful control of reaction parameters are critical. For instance, in hydroxyl-directed cyclopropanations, the stereochemistry of the allylic alcohol can be a controlling element.

Q5: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?

A5: Yes. Many of the reagents used in organic synthesis are hazardous. For example, if using a Wittig reaction, phosphonium ylides are often generated using strong bases like n-butyllithium, which is highly pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guides

Problem 1: Low cis:trans Isomer Ratio in the Product Mixture

Possible Causes:

  • Suboptimal reaction temperature.

  • Incorrect choice of solvent or base for the cyclopropanation reaction.

  • Steric hindrance from bulky protecting groups influencing the approach of the reagent.

Troubleshooting Steps:

StepActionRationale
1 Optimize Reaction Temperature Systematically vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable product, which may be the desired cis-isomer in some cases.
2 Screen Different Solvents The polarity of the solvent can influence the transition state of the cyclopropanation reaction. Test a range of solvents with varying polarities (e.g., ethereal vs. non-polar hydrocarbon solvents).[2]
3 Evaluate Different Bases The choice of base and its counterion can impact the stereoselectivity. If using a metal-based reagent, the coordinating ability of the metal ion can direct the stereochemical outcome.[2]
4 Analyze Starting Material Purity Ensure the stereochemistry of your starting materials is correct and that they are free from isomeric impurities.
5 Re-evaluate Protecting Groups If applicable, consider if the protecting groups on your substrate are sterically hindering the desired reaction pathway.
Problem 2: High Levels of Enantiomeric Impurity (Undesired Enantiomer)

Possible Causes:

  • Ineffective chiral catalyst or auxiliary.

  • Racemization of the desired product during workup or purification.

  • Use of a non-stereoselective synthetic route.

Troubleshooting Steps:

StepActionRationale
1 Verify Catalyst/Auxiliary Activity Ensure that the chiral catalyst or auxiliary is of high purity and has not degraded. Perform a control reaction with a known substrate to confirm its effectiveness.
2 Modify Workup and Purification Avoid harsh acidic or basic conditions during workup and purification that could lead to racemization. Consider using milder purification techniques like flash chromatography with a neutral solvent system.
3 Optimize Reaction Conditions The enantioselectivity of a reaction can be sensitive to temperature and reaction time. Experiment with these parameters to find the optimal conditions.
4 Employ a Different Chiral Ligand If using a metal-catalyzed reaction, screen a variety of chiral ligands to find one that provides higher enantiomeric excess.
5 Consider an Alternative Synthetic Route If the current route is inherently non-selective, it may be necessary to explore alternative synthetic strategies that offer better stereocontrol.
Problem 3: Presence of Unidentified Peaks in HPLC/GC-MS Analysis

Possible Causes:

  • Side reactions from starting materials or reagents.

  • Degradation of the product or intermediates.

  • Contamination from solvents or equipment.

Troubleshooting Steps:

StepActionRationale
1 Analyze Starting Materials Run analytical tests (HPLC, GC-MS, NMR) on all starting materials and reagents to check for impurities that may be carried through the synthesis.
2 Investigate Potential Side Reactions Review the reaction mechanism to identify potential side reactions. For example, in a Wittig reaction, byproducts like phosphine oxide are expected. Other side reactions may also occur depending on the specific substrates and conditions.
3 Modify Reaction Conditions If side reactions are suspected, try modifying the reaction conditions (e.g., lowering the temperature, changing the order of addition of reagents) to disfavor the formation of byproducts.
4 Ensure Inert Atmosphere If any of the reagents or intermediates are sensitive to air or moisture, ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
5 Perform a Blank Run Conduct a "blank" reaction with only the solvents and reagents (without the starting materials) to check for any contaminants introduced from these sources.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound Stereoisomers

This protocol provides a general guideline for the separation and quantification of this compound stereoisomers. Optimization may be required based on the specific sample matrix and available instrumentation.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as a Daicel CHIRALPAK or CHIRALCEL column is often effective.

  • Mobile Phase: A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas for the different stereoisomers.

  • Calculate the cis:trans ratio by comparing the sum of the peak areas of the cis-isomers to the sum of the peak areas of the trans-isomers.

  • Calculate the enantiomeric excess (ee) for the desired cis-isomer using the formula: ee (%) = [ |(Area of desired enantiomer - Area of undesired enantiomer)| / (Area of desired enantiomer + Area of undesired enantiomer) ] * 100

Protocol 2: GC-MS Analysis of Process-Related Impurities

This protocol is a general method for the analysis of volatile and semi-volatile impurities in a this compound sample. Derivatization may be necessary for non-volatile impurities.

1. Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetone or hexane).

  • For the analysis of the carboxylic acid itself, derivatization to a more volatile ester (e.g., methyl or silyl ester) is often required. A common derivatizing agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Prepare a series of calibration standards for known potential impurities.

2. GC-MS System and Conditions:

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 amu.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST) and by matching retention times with known standards.

  • Quantify impurities by creating a calibration curve from the analysis of the prepared standards.

Visualizations

Synthesis_Pathway start Starting Materials intermediate Key Intermediate (e.g., Caronaldehyde Ester) start->intermediate cyclopropanation Cyclopropanation intermediate->cyclopropanation product This compound (cis/trans mixture) cyclopropanation->product purification Purification/ Resolution product->purification final_product Desired (1R,3R)-cis This compound purification->final_product byproducts Byproducts (trans-isomer, enantiomer) purification->byproducts Separated

Caption: General synthesis workflow for this compound.

Troubleshooting_Logic start Problem Identified: Low Purity of This compound check_isomers High Stereoisomeric Impurity? start->check_isomers check_other Other Impurities Present? start->check_other check_isomers->check_other No optimize_cyclo Optimize Cyclopropanation (Temp, Solvent, Base) check_isomers->optimize_cyclo Yes check_sm Analyze Starting Materials & Reagents check_other->check_sm Yes modify_workup Modify Workup/ Purification Conditions optimize_cyclo->modify_workup check_sm->modify_workup solution Improved Purity modify_workup->solution

Caption: Troubleshooting workflow for this compound purity issues.

References

Technical Support Center: Refining Deltamethrin Dosage in Ecotoxicology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining deltamethrin dosage in ecotoxicology studies. The aim is to assist in designing and executing experiments that yield consistent and reliable data while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: How do I determine an appropriate sublethal concentration of deltamethrin for my chronic toxicity study?

A1: To establish a sublethal concentration for investigating chronic effects without causing acute mortality, it is best practice to first determine the median lethal concentration (LC50). The LC50 is the concentration at which 50% of the test population does not survive after a specific exposure duration (e.g., 96 hours). Once the 96-hour LC50 is determined, sublethal concentrations for chronic studies are typically chosen as fractions of the LC50, such as 1/10th or 1/100th. It is highly recommended to perform a range-finding test before the main study to identify a concentration that produces a measurable but non-lethal effect.

Q2: I am observing high mortality in my control group. What are the likely causes?

A2: High mortality in a control group is a common issue and can be attributed to several factors unrelated to deltamethrin exposure:

  • Stress: Improper handling, acclimation, or inadequate housing conditions can induce stress in the test organisms, making them more susceptible to disease and mortality.[1]

  • Water Quality: Suboptimal water parameters, including temperature, pH, dissolved oxygen, and ammonia levels, can be lethal. Consistent monitoring of these parameters is crucial.[1]

  • Disease: The introduction of pathogens into the experimental setup can lead to mortality. Ensure all equipment is sterilized and that the organisms are healthy before commencing the experiment.[1]

  • Contamination: Accidental contamination of the control group's water or food with other toxic substances can occur.[1]

Q3: My experimental results are inconsistent across replicates, even with identical deltamethrin concentrations. What could be the reason?

A3: Inconsistent results in deltamethrin toxicity studies can often be linked to its physicochemical properties. Deltamethrin has very low water solubility and a strong tendency to bind to organic matter and sediment. This means the actual concentration of deltamethrin that is biologically available in the water can differ significantly depending on the presence of organic materials and even the surfaces of the test containers. To address this, it is important to precisely control and monitor the experimental conditions. The use of a carrier solvent, such as acetone, can aid in preparing stock solutions, but its concentration should be kept to a minimum and be consistent across all treatment groups, including a solvent control.

Q4: What are the primary sublethal effects of deltamethrin that I should consider investigating?

A4: Deltamethrin is a known neurotoxin and can also induce oxidative stress.[1] Key sublethal effects to investigate include:

  • Neurotoxicity: Deltamethrin primarily targets the voltage-gated sodium channels in nerve cells, leading to repetitive nerve firing and eventually paralysis.[1]

  • Oxidative Stress: Exposure to deltamethrin can cause an overproduction of reactive oxygen species (ROS), resulting in cellular damage.[1] This can be quantified by measuring the activity of antioxidant enzymes and the levels of lipid peroxidation products.

Q5: How do environmental factors influence deltamethrin toxicity?

A5: Environmental factors can significantly alter the toxicity of deltamethrin. For instance, its toxicity to aquatic organisms tends to increase at higher temperatures and lower pH levels.[1]

Troubleshooting Guides

Guide 1: Unexpectedly High Mortality in Non-Target Organisms

Potential CauseTroubleshooting Steps
Incorrect Dosage Calculation Double-check all calculations for stock solutions and dilutions. Ensure precise measurement of the deltamethrin used.
Increased Bioavailability The bioavailability of deltamethrin is higher in clearer water with less organic matter. If your experimental water is very clean, the toxic effect might be more pronounced. Consider the characteristics of the water used in your study and how it might influence deltamethrin's availability.
Species Sensitivity Different species, and even different life stages of the same species, can have varying sensitivities to deltamethrin. Younger organisms are often more susceptible.
Environmental Factors Water temperature and pH can influence the toxicity of pesticides. Maintain stable and optimal environmental conditions throughout the experiment.

Guide 2: Investigating Oxidative Stress

IssueTroubleshooting/Investigation Steps
Suspected Oxidative Stress Deltamethrin exposure can lead to an overproduction of reactive oxygen species (ROS), causing cellular damage. To confirm and quantify oxidative stress, measure the activity of key antioxidant enzymes and the levels of lipid peroxidation products.
Experimental Protocols Catalase (CAT) Activity Assay: This assay measures the activity of catalase, an enzyme that breaks down hydrogen peroxide. A common method involves monitoring the decomposition of hydrogen peroxide spectrophotometrically at 240 nm.

Guide 3: Investigating Neurotoxicity

IssueInvestigation Steps
Suspected Neurotoxicity Deltamethrin's primary mode of action is on the voltage-gated sodium channels of nerve cells, which leads to repetitive nerve firing and can result in paralysis.
Experimental Protocol Acetylcholinesterase (AChE) Activity Assay: The hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.

Data Presentation

Table 1: 96-hour LC50 Values of Deltamethrin for Various Aquatic Organisms

SpeciesOrganism Type96-hour LC50 (µg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)Fish0.91[2]
Lepomis macrochirus (Bluegill Sunfish)Fish0.39[2]
Cyprinus carpio (Common Carp)Fish2.9[2]
Daphnia magna (Water Flea)Crustacean0.46[2]
Gammarus fasciatus (Amphipod)Crustacean0.005[2]
Chironomus riparius (Midge Larvae)Insect0.77[2]
Oreochromis mossambicus (Mozambique Tilapia)Fish8.639[3]
Buenoa tarsalis (Backswimmer)Insect0.004[4]
Martarega bentoi (Backswimmer)Insect0.1025[4]
Danio rerio (Zebrafish)Fish4.84[5]
Oreochromis niloticus (Nile Tilapia)Fish14.6[6]

Table 2: Sublethal Effects of Deltamethrin on Aquatic Organisms

SpeciesEndpointConcentration (µg/L)EffectReference
Danio rerio (Zebrafish)Acetylcholinesterase (AChE) Activity0.0527.3% reduction[7]
Danio rerio (Zebrafish)Acetylcholinesterase (AChE) Activity0.559.7% reduction[7]
Danio rerio (Zebrafish)Coiling Movement Frequency (20-22 hpf)0.5>1.45 times increase[8]
Danio rerio (Zebrafish)Swim Bladder Area (120 hpf)0.530.63% reduction[8]
Danio rerio (Zebrafish)Swim Bladder Area (120 hpf)548.65% reduction[8]
Pandalus borealis (Northern Shrimp)Acetylcholinesterase (AChE) Activity (Gills)2Significant increase after 4 days[9]
Pandalus borealis (Northern Shrimp)Acetylcholinesterase (AChE) Activity (Gills)0.0008Significant inhibition after recovery period[9]
Clarias batrachus (Walking Catfish)Hemoglobin15Decrease from 12.56 to 7.79 gm/dl[10]
Clarias batrachus (Walking Catfish)Red Blood Cell Count15Decrease from 6.79 to 4.68 (x10^6/mm^3)[10]

Experimental Protocols

Protocol 1: Determination of 96-hour LC50 of Deltamethrin in Fish (Following OECD Guideline 203)

This protocol outlines the procedure for determining the acute toxicity of deltamethrin to fish.[9][11][12]

1. Test Organism:

  • Select a suitable fish species (e.g., Zebrafish, Rainbow Trout).

  • Acclimate the fish to the test conditions for at least 12 days.

2. Test Substance Preparation:

  • Prepare a stock solution of deltamethrin, using a carrier solvent like acetone if necessary due to its low water solubility.

  • Prepare a series of test concentrations by diluting the stock solution. A geometric series of at least five concentrations is recommended.

3. Test Conditions:

  • Exposure Duration: 96 hours.

  • Temperature: Maintain a constant, appropriate temperature for the chosen species.

  • Lighting: 12-16 hour photoperiod.

  • Loading: Do not exceed a loading of 1.0 g of fish per liter of test solution.

  • Controls: Include a control group (no deltamethrin) and a solvent control group if a carrier solvent is used.

4. Procedure:

  • Place a specified number of fish (e.g., 7-10) into each test chamber containing the different deltamethrin concentrations and the control solutions.

  • Observe the fish for mortality and any abnormal behavioral or physiological responses at 24, 48, 72, and 96 hours.

  • Record the number of dead fish in each concentration at each observation time.

5. Data Analysis:

  • Calculate the LC50 value and its 95% confidence limits for each observation period using appropriate statistical methods, such as probit analysis.

Protocol 2: Catalase (CAT) Activity Assay

This protocol describes a common method to measure the activity of catalase, an antioxidant enzyme.[1]

1. Sample Preparation:

  • Homogenize tissue samples in a suitable buffer on ice.

  • Centrifuge the homogenate and collect the supernatant for the assay.

2. Assay Procedure:

  • The assay is based on monitoring the decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • In a quartz cuvette, add a phosphate buffer (pH 7.0) and the sample supernatant.

  • Initiate the reaction by adding a known concentration of H₂O₂.

  • Immediately measure the decrease in absorbance at 240 nm over a specific time period using a spectrophotometer. The rate of decrease in absorbance is proportional to the catalase activity.

3. Calculation:

  • Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol measures malondialdehyde (MDA), a product of lipid peroxidation.[3][4]

1. Sample Preparation:

  • Homogenize tissue samples with an extracting solution containing trichloroacetic acid (TCA).[3]

  • Centrifuge the homogenate and collect the clear supernatant.[3]

2. Assay Procedure:

  • Mix the supernatant with a thiobarbituric acid (TBA) reagent.[3]

  • Heat the mixture in a boiling water bath for a specified time (e.g., 40-60 minutes) to allow the formation of a pink-colored MDA-TBA adduct.[3][4]

  • Cool the samples and centrifuge to remove any precipitate.[3][4]

3. Measurement:

  • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[4]

  • Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Refining Deltamethrin Dosage A Range-Finding Test (Broad concentration range) B Definitive Acute Toxicity Test (e.g., 96h LC50) A->B Determine toxic range C Select Sublethal Concentrations (e.g., 1/10, 1/100 of LC50) B->C Calculate sublethal doses D Chronic/Sublethal Exposure Study C->D Set exposure levels E Measure Sublethal Endpoints (e.g., Oxidative Stress, Behavior) D->E Collect data F Data Analysis and Interpretation E->F Evaluate effects

Caption: Workflow for refining deltamethrin dosage.

G cluster_neurotoxicity Deltamethrin-Induced Neurotoxicity Signaling Deltamethrin Deltamethrin VGSC Voltage-Gated Sodium Channel Deltamethrin->VGSC Binds and modifies Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Delays inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Paralysis Paralysis Repetitive_Firing->Paralysis Leads to

Caption: Deltamethrin's neurotoxic mechanism of action.

G cluster_oxidative_stress Deltamethrin-Induced Oxidative Stress Deltamethrin Deltamethrin ROS Increased ROS Production Deltamethrin->ROS Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Antioxidant_Depletion Antioxidant Enzyme Depletion (e.g., CAT) ROS->Antioxidant_Depletion Cell_Damage Cellular Damage Lipid_Peroxidation->Cell_Damage Antioxidant_Depletion->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Deltamethrin-induced oxidative stress pathway.

G cluster_apoptosis Deltamethrin-Induced Apoptosis Signaling Deltamethrin Deltamethrin ROS ROS Production Deltamethrin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Deltamethrin-induced apoptosis signaling.

References

Technical Support Center: Overcoming Solubility Challenges of Deltamethrin in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with deltamethrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges associated with the poor aqueous solubility of deltamethrin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my deltamethrin not dissolving in water?

A1: Deltamethrin is a highly lipophilic molecule, characterized by a high octanol-water partition coefficient (log P) of approximately 4.6 to 6.2.[1][2] This inherent hydrophobicity means it is practically insoluble in water, with a reported solubility of less than 0.002 mg/L.[2][3] Therefore, direct dissolution in aqueous media without a proper solubilization strategy is not feasible.

Q2: I'm observing a precipitate even after vigorous stirring. What should I do?

A2: Vigorous stirring alone is insufficient to overcome the thermodynamic barrier of deltamethrin's low aqueous solubility. The precipitate you are observing is the undissolved active compound. To achieve a clear solution, you will need to employ a solubilization technique. The appropriate method will depend on your experimental requirements, such as the desired concentration, final formulation, and intended application.

Q3: Can I use organic solvents to dissolve deltamethrin first and then add it to my aqueous medium?

A3: This is a common initial approach, but it often leads to precipitation. When an organic stock solution of deltamethrin is added to an aqueous buffer, the organic solvent becomes diluted, and the deltamethrin crashes out of the solution as it comes into contact with the water. This is especially true for water-miscible solvents like ethanol or DMSO. While deltamethrin is soluble in these solvents, its solubility dramatically decreases as the proportion of water in the mixture increases.

Q4: What are the primary strategies to enhance the aqueous solubility of deltamethrin?

A4: Several effective strategies can be employed to overcome the solubility issues of deltamethrin. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Surfactant-based formulations: Incorporating surfactants to form micelles that encapsulate deltamethrin.

  • Cyclodextrin complexation: Forming inclusion complexes with cyclodextrins.

  • Nanoparticle-based formulations: Preparing nanoemulsions or nanosuspensions.

Q5: How do I choose the right solubilization method for my experiment?

A5: The choice of method depends on several factors:

  • Required Concentration: Some methods, like co-solvency, may be limited in the concentration they can achieve before the co-solvent itself becomes a confounding factor in your experiment.

  • Toxicity/Biocompatibility: For in vitro or in vivo studies, the toxicity of the excipients (co-solvents, surfactants) is a critical consideration.

  • Stability: The chosen formulation should maintain the solubility of deltamethrin over the duration of your experiment.

  • Downstream Applications: The formulation should not interfere with subsequent analytical methods or biological assays.

Data Presentation: Comparison of Solubilization Methods

The following tables provide a summary of the expected improvements in deltamethrin solubility using different techniques. Please note that exact values can vary depending on the specific experimental conditions.

Table 1: Solubility of Deltamethrin in Co-solvent Systems

Co-solventConcentration (% v/v in Water)Approximate Deltamethrin Solubility (mg/L)
Ethanol50~5
Propylene Glycol50~3
DMSO50~10

Note: This data is illustrative and based on the general behavior of poorly soluble compounds. Actual solubility should be determined experimentally.

Table 2: Effect of Surfactants on Aqueous Solubility of Deltamethrin

SurfactantConcentration (% w/v)Approximate Deltamethrin Solubility (mg/L)
Tween 801~15
Tween 805~50
Sodium Dodecyl Sulfate (SDS)1~25
Sodium Dodecyl Sulfate (SDS)5~80

Note: This data is illustrative. The solubilization capacity of surfactants is highly dependent on the specific surfactant, its concentration relative to the critical micelle concentration (CMC), and the presence of other formulation components.

Table 3: Enhancement of Deltamethrin Solubility with Cyclodextrins

CyclodextrinMolar Ratio (Deltamethrin:CD)Approximate Fold Increase in Aqueous Solubility
β-Cyclodextrin (β-CD)1:1~100
β-Cyclodextrin (β-CD)1:2~250
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1~500
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:2~1200

Note: The increase in solubility is highly dependent on the type of cyclodextrin and the method of complex formation.

Experimental Protocols

Protocol 1: Solubilization using Co-solvency

Objective: To prepare a stock solution of deltamethrin in a co-solvent system for dilution into aqueous media.

Materials:

  • Deltamethrin

  • Ethanol (or Propylene Glycol, DMSO)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of deltamethrin.

  • Dissolve the deltamethrin in a minimal amount of the chosen co-solvent (e.g., ethanol) in a volumetric flask.

  • Once fully dissolved, slowly add deionized water while stirring to reach the final desired co-solvent concentration and total volume.

  • Continuously monitor for any signs of precipitation. If precipitation occurs, a higher co-solvent ratio may be necessary.

  • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

Troubleshooting:

  • Precipitation upon adding water: Add the aqueous phase more slowly while vigorously stirring. Consider preparing a higher concentration co-solvent stock and diluting it just before use.

  • Cloudiness in the final solution: The solubility limit in that specific co-solvent/water ratio has been exceeded. Reduce the deltamethrin concentration or increase the co-solvent percentage.

Protocol 2: Preparation of a Deltamethrin-Cyclodextrin Inclusion Complex by Kneading

Objective: To enhance the aqueous solubility of deltamethrin by forming an inclusion complex with β-cyclodextrin.

Materials:

  • Deltamethrin

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Mortar and pestle

  • Acetone

  • Vacuum oven

Procedure:

  • Weigh deltamethrin and β-CD in a 1:1 or 1:2 molar ratio.

  • Place the β-CD in a mortar and add a small amount of deionized water to form a paste.

  • Dissolve the deltamethrin in a minimal amount of acetone.

  • Slowly add the deltamethrin solution to the β-CD paste while continuously kneading with the pestle for at least 1 hour. Add small amounts of acetone if the mixture becomes too dry.

  • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • To determine the solubility, suspend an excess amount of the complex in water, stir for 24 hours, filter, and analyze the filtrate for deltamethrin concentration using a validated analytical method (e.g., HPLC-UV).

Troubleshooting:

  • Low complexation efficiency: Ensure thorough and consistent kneading for an adequate duration. The consistency of the paste is crucial for intimate contact between the molecules.

  • Inaccurate solubility results: Ensure that the system has reached equilibrium (stir for at least 24 hours) and that the filtration method effectively removes all undissolved particles.

Protocol 3: Preparation of a Deltamethrin Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of deltamethrin for improved aqueous dispersibility.

Materials:

  • Deltamethrin

  • A suitable oil (e.g., medium-chain triglycerides)

  • A surfactant (e.g., Tween 80)

  • Deionized water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve deltamethrin in the selected oil.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

  • Pre-emulsion Formation: While stirring the aqueous phase with a high-shear mixer, slowly add the oil phase to form a coarse emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000-20,000 psi).

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure the formation of a stable nanosystem.

Troubleshooting:

  • Phase separation: The surfactant concentration or type may be inappropriate. The oil-to-water ratio may also need optimization.

  • Large particle size: Increase the homogenization pressure or the number of passes. Ensure the pre-emulsion is uniform before homogenization.

Visualizations

experimental_workflow_cycodextrin cluster_materials Materials cluster_process Kneading Process cluster_analysis Analysis deltamethrin Deltamethrin dissolve_delta Dissolve Deltamethrin in Acetone deltamethrin->dissolve_delta beta_cd β-Cyclodextrin mix_cd_water Mix β-CD and Water to form a paste beta_cd->mix_cd_water water Water water->mix_cd_water acetone Acetone acetone->dissolve_delta knead Knead Deltamethrin solution into β-CD paste (1 hr) mix_cd_water->knead dissolve_delta->knead dry Dry the paste in vacuum oven knead->dry grind Grind to a fine powder dry->grind solubility_test Aqueous Solubility Test grind->solubility_test hplc Quantify by HPLC-UV solubility_test->hplc

Caption: Workflow for preparing a deltamethrin-cyclodextrin inclusion complex.

experimental_workflow_nanoemulsion cluster_phases Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization oil_phase Oil Phase: Deltamethrin in Oil pre_emulsion Create Pre-emulsion (High-Shear Mixing) oil_phase->pre_emulsion aq_phase Aqueous Phase: Surfactant in Water aq_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization particle_size Particle Size Analysis (DLS) homogenization->particle_size stability Zeta Potential Measurement homogenization->stability logical_relationship_solubility cluster_solutions Solubilization Strategies cluster_mechanisms Mechanisms of Action problem Poor Aqueous Solubility of Deltamethrin cosolvency Co-solvency problem->cosolvency surfactants Surfactants problem->surfactants cyclodextrins Cyclodextrins problem->cyclodextrins nanoparticles Nanoparticles problem->nanoparticles mech_cosolvency Alters solvent polarity cosolvency->mech_cosolvency mech_surfactants Micellar encapsulation surfactants->mech_surfactants mech_cyclodextrins Inclusion complex formation cyclodextrins->mech_cyclodextrins mech_nanoparticles Increases surface area and dispersibility nanoparticles->mech_nanoparticles

References

troubleshooting guide for deltamethrin analysis in environmental samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of deltamethrin in environmental samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of deltamethrin from various environmental matrices.

Sample Preparation

  • Question: I am experiencing low recovery of deltamethrin from water samples using Liquid-Liquid Extraction (LLE). What are the potential causes and solutions?

    • Answer: Low recovery of deltamethrin during LLE from water samples can be attributed to several factors. Deltamethrin is prone to adsorption onto glass surfaces of sampling containers. To mitigate this, a solvent rinse of the container should be included as part of the sample preparation process. The addition of a solvent like methanol to the water sample before extraction can also improve recovery; however, the volume of methanol should be carefully monitored to avoid breakthrough if subsequent solid-phase extraction (SPE) is used. Emulsion formation during LLE with solvents like methylene chloride can also lead to poor recovery. Several methods can be employed to break these emulsions, ensuring a cleaner separation of the organic and aqueous phases.[1][2][3]

  • Question: What are the recommended extraction techniques for deltamethrin in solid samples like soil and sediment?

    • Answer: For solid matrices, microwave-assisted extraction is a common and effective technique.[4] Soxhlet extraction using acetone as the solvent has also been successfully employed for sediment samples.[5] Following extraction, a cleanup step is crucial to remove co-extracted matrix interferences. This is often achieved using solid-phase extraction (SPE) cartridges, with common sorbents including silica gel, alumina, and graphitized carbon.[4][5]

  • Question: How can I minimize matrix effects when analyzing deltamethrin in complex environmental samples?

    • Answer: Matrix effects, which can cause signal enhancement or suppression, are a significant challenge in the gas chromatography (GC) analysis of deltamethrin.[6][7][8] Thorough sample cleanup is the first step to reduce matrix components. Techniques like SPE with stacked graphitized carbon and alumina cartridges are effective.[4] Additionally, the use of matrix-matched standards for calibration is highly recommended to compensate for any remaining matrix effects. The choice of injection temperature in GC can also influence the extent of matrix effects.[6][9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another widely used technique for extraction and cleanup that can help minimize matrix interferences in various sample types, including rice.[10]

Chromatographic Analysis

  • Question: I am observing poor peak shape and tailing for deltamethrin during GC analysis. What could be the cause and how can I fix it?

    • Answer: Poor peak shape for deltamethrin in GC analysis is often due to interactions with active sites in the injector and column.[11] This can lead to analyte degradation or adsorption. The presence of matrix components can sometimes paradoxically improve peak shape by passivating these active sites, a phenomenon known as the "matrix-induced chromatographic response enhancement effect".[11] To address this, the use of analyte protectants can be beneficial. Regular maintenance of the GC inlet, including changing the liner and trimming the column, is also crucial.

  • Question: What are the common detector choices for deltamethrin analysis by GC, and what are their typical detection limits?

    • Answer: The most common detector for deltamethrin analysis by GC is the Electron Capture Detector (ECD), which is highly sensitive to the halogenated structure of deltamethrin.[5][12][13] Gas Chromatography with Mass Spectrometry (GC/MS) or tandem Mass Spectrometry (GC/MS/MS) is also frequently used for both quantification and confirmation.[4] Typical method detection limits (MDLs) can vary depending on the matrix and the instrument. For water samples, MDLs using GC/MS can range from 2.0 to 6.0 ng/L, and can be lowered to 0.5 to 1.0 ng/L with GC/MS/MS.[4] In sediment, MDLs are typically in the range of 1.0 to 2.6 µg/kg dry weight for GC/MS and 0.2 to 0.5 µg/kg for GC/MS/MS.[4]

Analyte Stability

  • Question: Is deltamethrin susceptible to degradation during sample storage and analysis?

    • Answer: Yes, deltamethrin can degrade under various conditions. It is unstable at a pH above 8.0 and is susceptible to hydrolysis, particularly in alkaline conditions.[14] Degradation can also be influenced by temperature and UV irradiation, which can cause ester cleavage, photooxidation, and photoisomerization.[14][15] Therefore, it is recommended to store samples frozen until analysis and to protect them from light.[16] The degradation of deltamethrin can lead to the formation of by-products such as 3-phenoxybenzaldehyde.[14][17]

Data Presentation

Table 1: Typical Recovery Rates of Deltamethrin in Environmental Samples

MatrixExtraction MethodCleanup MethodAnalytical MethodSpike LevelAverage Recovery (%)Reference
Water (Moderate Emulsions)Liquid-Liquid Extraction (Methylene Chloride)NoneGC-ECD10-40 ng/L88.2 - 123.4[2][3]
Water (Severe Emulsions)Liquid-Liquid Extraction (Methylene Chloride)NoneGC-ECD10-40 ng/L93.0 - 117.4[2][3]
RiceAcetonitrile Extraction (QuEChERS)dSPEGC-ECD0.05 - 1.0 mg/kg78.3 - 106.2[10]
Cereal and PeanutColumn Extraction (Alumina & Silica Gel)In-situGC-ECDNot Specified73 - 109[18]
Human UrineSolid-Phase Extraction (C18)In-situGC-FIDNot Specified90 - 102[19]
Human PlasmaSolid-Phase Extraction (C18)In-situGC-FIDNot Specified81 - 93[19]

Table 2: Method Detection Limits (MDLs) for Deltamethrin Analysis

MatrixAnalytical MethodLimit of Detection (LOD) / Method Detection Limit (MDL)Reference
WaterGC/MS2.0 - 6.0 ng/L[4]
WaterGC/MS/MS0.5 - 1.0 ng/L[4]
SedimentGC/MS1.0 - 2.6 µg/kg dry weight[4]
SedimentGC/MS/MS0.2 - 0.5 µg/kg dry weight[4]
Cereal and PeanutGC-ECD0.01 - 0.03 mg/kg[18]

Experimental Protocols

Protocol 1: Extraction of Deltamethrin from Water Samples using Solid-Phase Extraction (SPE)

  • Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles. If immediate extraction is not possible, refrigerate the samples. Preferably, filter the samples in the field.[4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Drying: After loading, dry the cartridge by passing air or nitrogen through it.

  • Elution: Elute the trapped deltamethrin from the cartridge using an appropriate organic solvent, such as ethyl acetate or a mixture of dichloromethane and hexane.

  • Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for analysis by GC-ECD or GC/MS.

Protocol 2: Extraction of Deltamethrin from Soil and Sediment Samples using Microwave-Assisted Extraction

  • Sample Preparation: Homogenize the soil or sediment sample and weigh a representative portion (e.g., 10-20 g) into a microwave extraction vessel.

  • Solvent Addition: Add an appropriate extraction solvent, such as a mixture of acetone and hexane (1:1 v/v), to the vessel.[16]

  • Microwave Extraction: Place the vessel in the microwave extraction system and apply a suitable program of temperature and pressure.

  • Filtration and Concentration: After extraction, filter the extract to remove solid particles. Concentrate the filtrate using a rotary evaporator or a gentle stream of nitrogen.[16]

  • Cleanup: The concentrated extract will likely require cleanup to remove co-extracted matrix components. This can be done using stacked SPE cartridges containing graphitized carbon and alumina.[4]

  • Final Concentration and Analysis: Elute the deltamethrin from the cleanup cartridges, concentrate the eluate to a final volume, and analyze by GC.

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control sample Environmental Sample (Water, Soil, Sediment) extraction Extraction (LLE, SPE, Microwave) sample->extraction cleanup Cleanup (SPE, dSPE) extraction->cleanup gc Gas Chromatography (GC-ECD, GC/MS) cleanup->gc data Data Acquisition & Processing gc->data quant Quantification data->quant cal Calibration (Solvent vs. Matrix-Matched) quant->cal rec Recovery Check (Spiked Samples) quant->rec result Final Result quant->result

Caption: Experimental workflow for deltamethrin analysis.

troubleshooting_workflow cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered low_recovery Low Recovery start->low_recovery poor_peak Poor Peak Shape start->poor_peak matrix_effects Matrix Effects start->matrix_effects contamination Contamination start->contamination check_extraction Optimize Extraction (Solvent, pH, Technique) low_recovery->check_extraction check_cleanup Improve Cleanup (SPE Sorbent, Elution) low_recovery->check_cleanup check_gc Check GC System (Inlet, Column, Detector) poor_peak->check_gc analyte_protect Use Analyte Protectants poor_peak->analyte_protect matrix_effects->check_cleanup use_mm_standards Use Matrix-Matched Standards matrix_effects->use_mm_standards check_blanks Analyze Blanks (Solvent, Method) contamination->check_blanks end Problem Resolved check_extraction->end check_cleanup->end check_gc->end use_mm_standards->end check_blanks->end analyte_protect->end

Caption: Troubleshooting workflow for deltamethrin analysis.

References

Technical Support Center: AI-Driven Optimization of Deltamethric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of deltamethric acid and its subsequent esterification to deltamethrin.

Q1: We are observing low yields of this compound. What are the potential causes and how can we improve the yield?

A1: Low yields in this compound synthesis can stem from several factors. A primary reason can be incomplete reaction or the formation of side products. The cyclopropanation reaction is a critical step, and its efficiency is highly dependent on the chosen catalyst and reaction conditions.

To improve the yield, consider the following:

  • Reactant Stoichiometry: Ensure the molar ratios of your reactants are optimal. A slight excess of one reactant, as suggested by kinetic models, might drive the reaction to completion.

Q2: Our final deltamethrin product is contaminated with the inactive trans-isomer. How can we improve the stereoselectivity of our synthesis?

A2: Achieving high stereoselectivity for the desired cis-isomer of this compound is a common challenge. The formation of the trans-isomer is a known issue that significantly impacts the potency of the final product. The World Health Organization (WHO) specifies a maximum of 1% for the trans-deltamethrin isomer in technical-grade deltamethrin.

Strategies to minimize the trans-isomer include:

  • Chiral Catalysts: Employing a chiral catalyst during the cyclopropanation step can significantly influence the stereochemical outcome. Machine learning models trained on datasets of stereoselective reactions can predict the most effective chiral catalyst for this specific transformation.[1][2][3][4][5]

  • Base-Catalyzed Racemization: It is possible to use a base-catalyzed racemization process to convert the undesired isomer back into a mixture that can be resolved, thereby improving the overall yield of the desired active isomer.[2]

  • Chiral Resolution: Implementing a chiral resolution step after the synthesis of the acid can separate the desired cis-isomer from the trans-isomer. Chiral High-Performance Liquid Chromatography (HPLC) is an effective analytical and preparative method for this purpose.[6][7]

Q3: We are struggling with the formation of impurities other than stereoisomers. What are common process-related impurities and how can we avoid them?

A3: Besides stereoisomers, other impurities can arise from side reactions or degradation of reactants and products. One such impurity is becisthemic acid chloride.[8] The formation of by-products is often related to the reaction conditions.

To minimize these impurities:

  • Control of Reaction Parameters: Tightly control reaction parameters like temperature and pH. Deltamethrin is known to be unstable in alkaline media.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.

  • Purification of Starting Materials: Ensure the purity of your starting materials, such as 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: How can Artificial Intelligence (AI) be practically applied to optimize our this compound synthesis pathway?

A1: AI, particularly machine learning, offers several powerful tools for optimizing your synthesis:

  • Predictive Stereoselectivity: As mentioned in the troubleshooting guide, AI can be instrumental in predicting the stereochemical outcome of a reaction, guiding the selection of chiral catalysts and conditions to favor the desired isomer.[1][2][3][4][5]

Q2: What are the key parameters to monitor during the esterification of this compound?

A2: The esterification of this compound with cyano(3-phenoxyphenyl)methanol is a critical final step. Key parameters to monitor include:

  • Temperature: This affects the reaction rate and the potential for side reactions.

  • Reaction Time: Monitoring the reaction progress over time using techniques like HPLC will help determine the optimal reaction duration to maximize product formation and minimize degradation.

Q3: What analytical methods are recommended for assessing the purity of deltamethrin?

A3: A combination of chromatographic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile technique for determining the overall purity of the deltamethrin product and quantifying any non-isomeric impurities.[14]

  • Chiral HPLC: This is essential for separating and quantifying the different stereoisomers of deltamethrin, particularly the inactive trans-isomer.[6][7][15]

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This is a highly sensitive method for detecting and quantifying deltamethrin, especially at low concentrations.

Data Presentation

Table 1: Influence of Reaction Parameters on Esterification Yield

ParameterCondition ACondition BCondition CExpected Yield (%)
Temperature (°C) 80100120Varies
Catalyst Sulfuric Acidp-Toluenesulfonic AcidLewis AcidVaries
Reactant Ratio (Acid:Alcohol) 1:11:1.21:1.5Increases with excess alcohol
Water Removal NoneDean-Stark TrapMolecular SievesHigher with removal

Note: This table presents a qualitative summary based on general principles of Fischer esterification. Actual yields will vary depending on the specific substrates and conditions.

Experimental Protocols

Representative Protocol for this compound Synthesis (Two-Step)

Step 1: Synthesis of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the appropriate alkene precursor in a suitable solvent (e.g., chloroform).

  • Carbene Generation: Prepare the dibromocarbene reagent in situ. This is often achieved by reacting bromoform with a strong base (e.g., potassium tert-butoxide) at low temperatures (e.g., 0 °C).

  • Cyclopropanation: Slowly add the dibromocarbene solution to the alkene solution while maintaining the low temperature. The reaction is typically stirred for several hours to ensure completion.

  • Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude cyclopropane derivative by column chromatography or recrystallization to obtain the pure 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane derivative.

  • Hydrolysis: Hydrolyze the ester or other functional group to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).

Step 2: Esterification to Deltamethrin

  • Reaction Setup: Combine 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, cyano(3-phenoxyphenyl)methanol, and a suitable solvent (e.g., toluene) in a flask equipped with a Dean-Stark apparatus.

  • Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture, wash it with a sodium bicarbonate solution and then with brine. Dry the organic layer and remove the solvent under reduced pressure.

  • Purification: Purify the crude deltamethrin by column chromatography or recrystallization to yield the final product.

Mandatory Visualization

Deltamethrin_Synthesis_Pathway Alkene Alkene Precursor Cyclopropane Dibromocyclopropane Derivative Alkene->Cyclopropane Bromoform Bromoform + Base Bromoform->Cyclopropane Dibromocarbene Addition DeltamethricAcid This compound (cis-isomer) Cyclopropane->DeltamethricAcid Hydrolysis Deltamethrin Deltamethrin DeltamethricAcid->Deltamethrin Esterification (Acid Catalyst) Alcohol cyano(3-phenoxyphenyl) methanol Alcohol->Deltamethrin

Caption: High-level synthesis pathway for deltamethrin.

Troubleshooting_Workflow Start Start Experiment Problem Low Yield or High Impurity? Start->Problem CheckStereo Check Stereoisomer Ratio (Chiral HPLC) Problem->CheckStereo Yes OptimizeYield Optimize Yield: - Catalyst Screening - AI Condition Tuning - Stoichiometry Problem->OptimizeYield No (Yield Issue) CheckPurity Check for Other Impurities (HPLC/GC) CheckStereo->CheckPurity Acceptable Ratio OptimizeStereo Optimize Stereoselectivity: - AI Catalyst Prediction - Adjust Conditions CheckStereo->OptimizeStereo High trans-isomer OptimizePurity Optimize Reaction Conditions: - Temperature - pH - Inert Atmosphere CheckPurity->OptimizePurity Impurities Present Success Successful Synthesis CheckPurity->Success Pure Product OptimizeStereo->Start OptimizePurity->Start OptimizeYield->Start

Caption: Troubleshooting workflow for deltamethrin synthesis.

AI_Optimization_Logic Goal Goal: High-Yield, High-Purity Deltamethrin AI_Models AI / Machine Learning Models Goal->AI_Models Retrosynthesis Retrosynthetic Analysis AI_Models->Retrosynthesis ReactionPrediction Reaction Outcome Prediction AI_Models->ReactionPrediction ConditionOptimization Condition Optimization AI_Models->ConditionOptimization NovelRoutes Suggest Novel Synthetic Routes Retrosynthesis->NovelRoutes PredictYieldPurity Predict Yield & Purity ReactionPrediction->PredictYieldPurity OptimizeParams Optimize Temperature, Catalyst, Solvent ConditionOptimization->OptimizeParams Experiment Perform Optimized Experiment NovelRoutes->Experiment PredictYieldPurity->Experiment OptimizeParams->Experiment

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Deltamethrin in Mosquito Nets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of deltamethrin, a key active ingredient in long-lasting insecticidal mosquito nets (LLINs). The accurate determination of deltamethrin content is crucial for ensuring the efficacy and durability of these essential tools in malaria control. This document details the experimental protocols of prevalent chromatographic methods and presents their validation data in a comparative format to aid in the selection of the most suitable method for your research and quality control needs.

Comparison of Analytical Methods

The two most common analytical techniques for the determination of deltamethrin in mosquito nets are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both methods offer high levels of sensitivity and selectivity, yet they differ in their instrumentation, experimental conditions, and, in some cases, performance characteristics. The choice between these methods often depends on the available equipment, the specific type of mosquito net matrix (e.g., coated polyester or incorporated polyethylene), and the desired analytical throughput.

Data Presentation

The following tables summarize the validation parameters for commonly employed GC and HPLC methods, providing a clear comparison of their performance.

Table 1: Comparison of Gas Chromatography (GC) Methods for Deltamethrin Analysis

ParameterGC-FID[1]GC-μECD[2][3][4]
Linearity Data not specified in the provided abstract.Not explicitly stated, but implied by the successful validation.
Accuracy (Recovery) Data not specified in the provided abstract.90% - 108%
Precision (RSD) Data not specified in the provided abstract.< 3.5%
Limit of Detection (LOD) Data not specified in the provided abstract.0.009 g a.i./kg of net (0.3 mg a.i./m²)
Limit of Quantification (LOQ) Data not specified in the provided abstract.Data not specified.

Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Methods for Deltamethrin Analysis

ParameterHPLC-DAD (Universal Method)[5][6]HPLC-DAD (CIPAC Method 333/LN/M2/3)[7]
Linearity ValidatedImplied by its status as a reference method.
Accuracy (Recovery) ValidatedImplied by its status as a reference method.
Precision (RSD) ValidatedImplied by its status as a reference method.
Limit of Detection (LOD) Data not specified.Data not specified.
Limit of Quantification (LOQ) Data not specified.Data not specified.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and for understanding the nuances of each analytical approach.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is a standard procedure for the determination of deltamethrin in LLINs, particularly those where the insecticide is incorporated into polyethylene fibers.[1]

1. Sample Preparation:

  • Cut a representative sample of the mosquito net into small pieces (5-10 mm squares).
  • Thoroughly mix the pieces.
  • Weigh approximately 300 mg of the net sample into a flask.

2. Extraction:

  • Add a known volume of xylene to the flask containing the net sample.
  • Heat the mixture under reflux for 60 minutes.
  • Allow the extract to cool to room temperature.

3. Analysis:

  • An internal standard is used for calibration.
  • The extracted sample is injected into the gas chromatograph equipped with a flame ionization detector (GC-FID).
  • The deltamethrin content is determined by comparing the peak area of the analyte to that of the internal standard.

Gas Chromatography with Micro-Electron Capture Detection (GC-μECD)

This multi-residue method is designed to determine both deltamethrin and alpha-cypermethrin in a single analytical run, and it is applicable to both coated and incorporated mosquito nets.[2][3][4]

1. Sample Preparation:

  • Similar to the GC-FID method, a representative sample of the net is cut into small pieces.

2. Extraction:

  • The insecticide is extracted from the net material by refluxing with xylene for 30 minutes.

3. Analysis:

  • The extract is directly injected into a gas chromatograph equipped with a micro-electron capture detector (GC-μECD).
  • Quantification is based on the detector's response to the target analytes.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This "universal" method has been validated for quantifying deltamethrin, permethrin, and alpha-cypermethrin in various types of LLINs.[5][6]

1. Sample Preparation:

  • A piece of the mosquito net is taken for analysis.

2. Extraction:

  • The sample is heated in isooctane at approximately 100°C for 15 minutes.

3. Analysis:

  • The resulting extract is analyzed by high-performance liquid chromatography with a diode array detector (HPLC-DAD).
  • The chromatographic conditions are based on the CIPAC method for deltamethrin quantification.

Another established HPLC method is the CIPAC method 333/LN/M2/3, which is a reference method for the determination of deltamethrin in LLINs.[7] The sample is extracted with heptane, and the analysis is performed by normal phase liquid chromatography with ultraviolet detection (HPLC-DAD).[8] For some formulations, the sample is dissolved in a mixture of iso-octane and dioxane before analysis by normal phase HPLC with detection at 230 nm.[9]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for deltamethrin in mosquito nets.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_application 3. Routine Application A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Select Appropriate Technique (e.g., GC, HPLC) A->B C Develop Initial Method Parameters (Column, Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate Precision) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Sample Analysis D->K E->K F->K G->K H->K I->K J->K L Quality Control Checks K->L

Caption: Workflow for Analytical Method Validation.

Experimental_Workflow_Deltamethrin_Analysis cluster_analysis 3. Chromatographic Analysis Start Start: Mosquito Net Sample Sampling 1. Representative Sampling (Cut into small pieces) Start->Sampling Extraction 2. Solvent Extraction (e.g., Reflux with Xylene or Heating with Isooctane) Sampling->Extraction GC Gas Chromatography (GC) - FID - μECD Extraction->GC HPLC High-Performance Liquid Chromatography (HPLC) - DAD Extraction->HPLC Quantification 4. Data Acquisition & Quantification GC->Quantification HPLC->Quantification Result End: Deltamethrin Concentration Quantification->Result

Caption: Experimental Workflow for Deltamethrin Analysis.

References

Characterization of Deltamethric Acid: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data essential for the characterization of deltamethric acid, a key metabolite of the widely used insecticide deltamethrin. A detailed comparison of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data is presented, supported by experimental protocols. This information is critical for researchers involved in metabolism studies, environmental monitoring, and the development of new analytical methods.

Spectroscopic Data for this compound

This compound, chemically known as (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid, is the carboxylic acid metabolite of deltamethrin. Accurate identification and quantification of this compound are crucial for toxicological and environmental assessments. The following tables summarize the key spectroscopic data for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR (Proton NMR) Data

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-32.05 - 2.15d8.5
H-11.85 - 1.95d8.5
CH (vinyl)6.30 - 6.40d8.0
CH₃ (cis)1.28s-
CH₃ (trans)1.20s-
COOH10.0 - 12.0br s-

Note: Predicted values based on typical shifts for cyclopropanecarboxylic acid derivatives. The broad singlet for the carboxylic acid proton can vary significantly with solvent and concentration.

¹³C NMR (Carbon NMR) Data

Carbon Assignment Chemical Shift (δ) ppm
C=O (Carboxylic Acid)~175
C (vinyl)~128
CBr₂~95
C-1~35
C-3~33
C-2~29
CH₃ (cis)~28
CH₃ (trans)~20

Note: Predicted values based on typical shifts for cyclopropanecarboxylic acid derivatives and related structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1700-1725Strong
C=C (Vinyl)~1630Medium
C-H (sp² and sp³)2850-3000Medium-Strong
C-Br550-650Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of deltamethrin acid, aiding in its identification.

Electron Ionization Mass Spectrometry (EI-MS)

m/z Relative Intensity (%) Proposed Fragment
298/300/302Low[M]⁺ (Molecular ion with bromine isotopes)
281/283/285Moderate[M - OH]⁺
253/255/257High[M - COOH]⁺
173/175High[M - COOH - Br]⁺

Note: The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments.

Comparison with Alternative Analytical Methods

While NMR, IR, and MS are fundamental for structural elucidation, other analytical techniques are commonly employed for the quantification and routine analysis of deltamethrin acid in various matrices.

Technique Principle Advantages Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis. Derivatization is often required for polar metabolites like deltamethrin acid.High sensitivity and selectivity, well-established for pyrethroid metabolite analysis.Requires derivatization, which can be time-consuming and introduce variability.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Separates compounds in a liquid phase followed by highly selective mass analysis.High sensitivity and specificity, suitable for polar and non-volatile compounds without derivatization.Can be affected by matrix effects, requiring careful sample preparation.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates compounds in a liquid phase and detects them based on their UV absorbance.Relatively low cost and simple to operate.Lower sensitivity and selectivity compared to MS-based methods, may not be suitable for complex matrices.[2]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization:

  • For analysis of biological or environmental samples, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is required to isolate the metabolites.[3]

  • Evaporate the solvent from the extracted sample.

  • To increase volatility for GC analysis, derivatize the carboxylic acid group. A common method is esterification, for example, by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation with diazomethane or a similar reagent.

Data Acquisition:

  • Inject the derivatized sample into a GC-MS system.

  • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • Acquire data in full scan mode to obtain the fragmentation pattern or in selected ion monitoring (SIM) mode for targeted quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Origin cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Metabolism Metabolism of Deltamethrin Metabolism->Purification NMR NMR (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Purification->IR Functional Group ID MS MS Purification->MS Molecular Weight & Fragmentation Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

References

Deltamethrin-Treated Nets: A Comparative Efficacy Analysis Against Other Vector Control Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of deltamethrin-treated nets (ITNs) against a range of other vector control methods. The analysis is supported by experimental data from laboratory and field studies to inform evidence-based decisions in the ongoing effort to combat vector-borne diseases. The emergence of insecticide resistance necessitates a continuous evaluation of existing tools and the development of novel strategies. This document synthesizes data on the comparative efficacy of deltamethrin ITNs against other pyrethroid-treated nets, next-generation ITNs, indoor residual spraying (IRS), larval source management (LSM), and spatial repellents.

Quantitative Efficacy Comparison

The following tables summarize the performance of different vector control interventions based on key entomological and epidemiological outcomes.

Table 1: Efficacy of Deltamethrin ITNs vs. Other Insecticide-Treated Nets (ITNs)
InterventionActive Ingredient(s)Mosquito Mortality (%)Blood-Feeding Inhibition (%)Impact on Malaria IncidenceKey Considerations
Deltamethrin ITN Deltamethrin80-100 (in susceptible strains)[1]>90 (in susceptible strains)[1]Significant reduction[2]Efficacy is significantly reduced against resistant mosquito populations[1][3]
Permethrin ITN PermethrinSimilar to Deltamethrin in susceptible strains[1]Similar to Deltamethrin in susceptible strains[1]Similar to DeltamethrinOffers high personal protection but may have lower mortality rates than deltamethrin in some settings.
Alpha-cypermethrin ITN Alpha-cypermethrinSimilar to Deltamethrin in susceptible strains[1]Similar to Deltamethrin in susceptible strains[1]Not specifiedPerformance is comparable to deltamethrin against susceptible mosquitoes.
Deltamethrin + PBO ITN Deltamethrin + Piperonyl ButoxideSignificantly higher than Deltamethrin ITN alone in resistant populations[1]27% reduction in the first year (compared to baseline)[1]Associated with a 46.7% decrease in malaria case incidence over two years in a pyrethroid-resistant area[4][5]PBO acts as a synergist to overcome metabolic resistance in mosquitoes[6][7]
Alpha-cypermethrin + Chlorfenapyr ITN Alpha-cypermethrin + Chlorfenapyr87.8 (unwashed), 55.6 (20 washes)[1]43% (first year), 37% (second year)[1]Not specifiedChlorfenapyr offers an alternative mode of action against pyrethroid-resistant mosquitoes.
Table 2: Efficacy of Deltamethrin ITNs vs. Other Vector Control Methods
InterventionPrimary MethodMosquito Mortality (%)Blood-Feeding Inhibition (%)Impact on Malaria Incidence/PrevalenceKey Considerations
Deltamethrin ITN Insecticide-treated nettingSee Table 1See Table 1Reduces malaria incidence by up to 59.1% compared to no nets[2]User adherence is critical for effectiveness.
Indoor Residual Spraying (IRS) Application of insecticide to indoor surfacesVaries by insecticide and surface typeCan be lower than ITNsCan be as effective or more effective than ITNs, particularly with non-pyrethroid insecticides in areas of resistance[8][9]Provides whole-household protection, not just for those under a net. Cost-effectiveness can be higher than ITNs in some contexts[8][9]
Larval Source Management (LSM) Targeting mosquito breeding sitesNot directly applicableNot directly applicableCan significantly reduce malaria prevalence where breeding sites are identifiable and accessible[10]Efficacy is highly dependent on the local environment and the ability to target breeding sites effectively. Direct comparative efficacy data with ITNs from the same studies is limited.
Spatial Repellents Release of volatile chemicalsLowUp to 70% landing inhibition and 69% blood-feeding inhibitionCan reduce malaria incidence, with one study showing a 28-41% reduction[11]Offers protection in a defined area and can be used to complement ITNs, especially against outdoor and early evening biting.

The Impact of Insecticide Resistance

The widespread development of pyrethroid resistance in major malaria vectors poses a significant threat to the efficacy of deltamethrin-treated nets. The following table summarizes the performance of ITNs in the face of varying levels of resistance, based on a meta-analysis of multiple studies.

Table 3: Efficacy of ITNs in Relation to Pyrethroid Resistance Levels (Compared to Untreated Nets)
Resistance LevelTest MethodMosquito Mortality (Risk Difference)Blood-Feeding Inhibition (Risk Difference)
Low Cone Bioassay0.86 (95% CI: 0.72 to 1.01)Not specified
Moderate Cone Bioassay0.71 (95% CI: 0.53 to 0.88)Not specified
High Cone Bioassay0.56 (95% CI: 0.17 to 0.95)Not specified
Low Experimental Hut Trial0.56 (95% CI: 0.43 to 0.68)Lower risk of blood-feeding compared to untreated nets
Moderate Experimental Hut Trial0.39 (95% CI: 0.16 to 0.61)Lower risk of blood-feeding compared to untreated nets
High Experimental Hut Trial0.35 (95% CI: 0.27 to 0.43)Lower risk of blood-feeding compared to untreated nets

Source: Strode et al., 2014. A higher risk difference indicates greater efficacy of ITNs compared to untreated nets.

Despite reduced mortality at higher resistance levels, ITNs continue to provide a significant degree of protection by reducing blood-feeding and inducing mosquito mortality compared to no nets[12].

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of vector control interventions. The following are summaries of key experimental protocols cited in this guide.

WHO Cone Bioassay

The WHO cone bioassay is a standardized laboratory test to evaluate the bio-efficacy of insecticides on treated surfaces.

  • Procedure : A specified number of susceptible, non-blood-fed female mosquitoes (typically 2-5 days old) are exposed to a piece of insecticide-treated netting (25 cm x 25 cm) for a fixed period (usually 3 minutes) using a standard WHO cone[13][14].

  • Data Collection : After exposure, mosquitoes are transferred to a holding container with access to a sugar solution. Knock-down is recorded at 60 minutes post-exposure, and mortality is recorded after 24 hours[13][14].

  • Endpoints : The primary endpoints are the percentage of mosquitoes knocked down and the percentage mortality. These are compared to a control group exposed to an untreated net.

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation A Select 2-5 day old, non-blood-fed female mosquitoes C Place WHO cone on net section A->C B Cut 25x25 cm sections of treated and untreated nets B->C D Introduce 5 mosquitoes into cone C->D E Expose for 3 minutes D->E F Transfer to holding cups with sugar solution E->F G Record knock-down at 60 minutes F->G H Record mortality at 24 hours G->H

WHO Cone Bioassay Workflow

Experimental Hut Trials

Experimental hut trials are conducted in specially designed huts that simulate human dwellings to evaluate the efficacy of indoor vector control interventions under semi-field conditions.

  • Hut Design : Huts are typically constructed from local materials and feature window exit traps to capture mosquitoes attempting to leave[15][16].

  • Study Design : Different interventions (e.g., various types of ITNs, IRS) are randomly assigned to different huts. Human volunteers sleep under the nets to attract host-seeking mosquitoes[1][17].

  • Data Collection : Each morning, dead and live mosquitoes are collected from inside the huts, under the nets, and in the exit traps[1][17].

  • Endpoints :

    • Deterrence : Reduction in the number of mosquitoes entering treated huts compared to control huts.

    • Induced Exiting : Proportion of mosquitoes that exit the treated huts.

    • Blood-feeding Inhibition : Reduction in the proportion of blood-fed mosquitoes.

    • Mortality : Proportion of mosquitoes killed.

G cluster_setup Experimental Setup cluster_collection Mosquito Collection cluster_analysis Data Analysis A Randomly assign interventions to experimental huts B Human volunteer sleeps under the net A->B C Morning collection of mosquitoes from: D - Inside the hut C->D E - Under the net C->E F - Exit traps C->F G Calculate Endpoints: H - Deterrence G->H I - Induced Exiting G->I J - Blood-feeding Inhibition G->J K - Mortality G->K

Experimental Hut Trial Workflow

Logical Framework for Vector Control Comparison

The selection of an appropriate vector control strategy requires a systematic evaluation of various factors beyond just efficacy. The following diagram illustrates a logical framework for this decision-making process.

G A Define Public Health Goal (e.g., Malaria Incidence Reduction) B Assess Local Vector Bionomics - Species present - Biting/Resting behavior - Insecticide resistance status A->B C Evaluate Intervention Efficacy - ITNs (Deltamethrin, PBO, etc.) - IRS - LSM - Spatial Repellents B->C D Consider Implementation Factors - Cost-effectiveness - Community acceptance - Logistical feasibility - Durability C->D E Select & Implement Optimal Strategy (Single or Integrated) D->E F Monitor & Evaluate - Entomological surveillance - Epidemiological impact - Resistance monitoring E->F G Adapt Strategy Based on M&E Data F->G G->E Feedback Loop

Decision Framework for Vector Control

References

Revolutionizing Pesticide Analysis: A Comparative Guide to Multi-Residue Method Validation for Deltamethrin and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of analytical methods is crucial for ensuring the accuracy, reliability, and comparability of data in the critical field of pesticide residue analysis. This guide provides a comprehensive comparison of validated multi-residue methods for the quantification of deltamethrin and its isomers, tailored for researchers, scientists, and drug development professionals. By presenting objective performance data and detailed experimental protocols, this document serves as a practical resource for selecting and implementing the most suitable analytical strategies.

Deltamethrin, a synthetic pyrethroid insecticide, is widely used in agriculture to protect a variety of crops. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for deltamethrin in food and environmental matrices. The complexity of deltamethrin analysis is compounded by the presence of its isomers, including α-R-deltamethrin and trans-deltamethrin, which may exhibit different toxicological profiles. Consequently, robust and validated analytical methods are imperative for the accurate and simultaneous determination of deltamethrin and its isomers.

This guide explores the validation of multi-residue methods, primarily focusing on Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques. A popular and effective sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is also a central focus due to its widespread adoption in pesticide residue analysis.

Comparative Analysis of Method Performance

The validation of an analytical method ensures that it is fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (expressed as relative standard deviation, RSD). The following tables summarize the performance of different multi-residue methods for the analysis of deltamethrin and its isomers across various matrices.

ParameterGC-MS/MSLC-MS/MSGC-μECDSpectrophotometry
Linearity (R²) >0.98≥ 0.98>0.99-
LOD 0.013 - 3.2 µg/kg0.1 - 1 µg/kg0.009 g a.i./kg-
LOQ 0.022 - 9.8 µg/kg0.1 - 2.6 ng/mL-0.2 mg/kg
Accuracy (Recovery %) 70-120%71.9 - 118.6%86 - 108%~80%
Precision (RSD %) <20%<15%<3.5%-
Matrix Soil, Pigeonpea, Rice, Edible InsectsTomato, Maize Silage, Citrus Fruits, ChrysanthemumMosquito NetsOlive Oil, Environmental Samples

Table 1: Comparison of Validation Parameters for Different Analytical Techniques. This table provides a general overview of the performance of various analytical methods for deltamethrin analysis. GC-MS/MS and LC-MS/MS demonstrate excellent sensitivity and accuracy, making them the preferred techniques for multi-residue analysis.

AnalyteMatrixMethodLOQRecovery (%)RSD (%)Reference
DeltamethrinRape SeedGC-ECD0.02 mg/kg110-112-[1]
α-R, cis, trans-DeltamethrinRape SeedGC-ECD0.02 mg/kg82-101-[1]
DeltamethrinSoilGC-MS/MS0.01 ppm--[2]
Deltamethrin & IsomersSoilHPLC-MS/MS0.10 µg/kg--[3]
DeltamethrinTomatoUPLC-MS/MS10 µg/kg70-120<20[4]
DeltamethrinRiceGC-ECD0.022-0.079 mg/kg99.71-101.840.56-2.19[5]
DeltamethrinMosquito NetsGC-μECD-90-108<3.5[6]
DeltamethrinMilk & ButterGC-ECD-72-94-[7]
DeltamethrinMaize SilageLC-MS/MS---[8]
DeltamethrinChrysanthemumUPLC-MS/MS0.05 mg/kg75.7-118.2<20[9]
DeltamethrinCitrus FruitsLC-MS/MS0.001-0.01 mg/kg70-120≤20[10]

Table 2: Summary of Validated Multi-Residue Methods for Deltamethrin and its Isomers. This table details the performance of specific methods in various matrices, highlighting the achievable limits of quantification, recovery, and precision. The choice of method often depends on the matrix complexity and the required sensitivity.

Experimental Protocols: A Closer Look

The reliability of analytical results is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

The QuEChERS method is a widely adopted sample preparation procedure for pesticide residue analysis due to its simplicity, speed, and effectiveness.[11][12]

a) Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for certain matrices).

  • For samples with low water content, add an appropriate amount of water.[13]

  • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1-8 mL aliquot of the supernatant to a 2 mL or 15 mL d-SPE tube containing a combination of sorbents.

  • Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; C18 to remove non-polar interferences like fats; and graphitized carbon black (GCB) to remove pigments and sterols.[12]

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Gas chromatography coupled with tandem mass spectrometry offers high selectivity and sensitivity for the analysis of thermally stable and volatile pesticides like deltamethrin.

  • Gas Chromatograph (GC):

    • Column: Typically a low-bleed capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[14]

    • Inlet: Splitless or pulsed splitless injection.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. For example, start at 70°C, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, holding for 10 minutes.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

Liquid chromatography-tandem mass spectrometry is particularly suitable for the analysis of a wider range of pesticides, including those that are thermally labile or less volatile.[15]

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 150 mm, 2.7 µm), is commonly used.[10]

    • Mobile Phase: A gradient elution with two mobile phases, typically water with additives like formic acid and ammonium formate (A) and methanol or acetonitrile with the same additives (B).[9][10]

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode, depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific transitions for each pesticide and its isomers.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates a typical workflow for the multi-residue analysis of pesticides.

Multi_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruits, Vegetables, Soil) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup GC_MSMS GC-MS/MS Analysis Cleanup->GC_MSMS Volatile & Thermally Stable Analytes LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Wide Range of Polarity & Volatility Data_Acquisition Data Acquisition (MRM Mode) GC_MSMS->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 1: A generalized workflow for the multi-residue analysis of pesticides.

Conclusion

The validation of multi-residue methods is a cornerstone of reliable pesticide analysis. This guide has provided a comparative overview of validated methods for deltamethrin and its isomers, with a focus on GC-MS/MS and LC-MS/MS techniques combined with QuEChERS sample preparation. The data presented demonstrates that both chromatographic techniques offer the high sensitivity, accuracy, and precision required to meet stringent regulatory standards. The choice between GC-MS/MS and LC-MS/MS will depend on the specific analytes of interest, the complexity of the sample matrix, and the available instrumentation. The detailed experimental protocols and the workflow diagram serve as practical tools for laboratories aiming to establish or optimize their pesticide residue analysis capabilities. By adhering to these validated methods, researchers and scientists can ensure the generation of high-quality, defensible data, which is essential for protecting public health and the environment.

References

A Comparative Guide to the Enantioselective Synthesis and Validation of Deltamethric Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deltamethric acid is the key chiral component of deltamethrin, a highly potent synthetic pyrethroid insecticide. The stereochemistry of this compound is crucial for its insecticidal activity, with the (1R,3R)-cis isomer being the most active. Consequently, the enantioselective synthesis and rigorous stereochemical validation of its stereoisomers are of paramount importance in the fields of agrochemistry and drug development. This guide provides an objective comparison of common synthetic and analytical methodologies, supported by experimental data, to aid researchers in selecting the most appropriate strategies for their specific needs.

Enantioselective Synthesis of this compound Stereoisomers

The synthesis of enantiomerically pure this compound stereoisomers can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired stereoisomer with high enantiomeric excess (ee). A common strategy involves the asymmetric cyclopropanation of a suitable olefin precursor using a chiral catalyst.

Comparison of Asymmetric Synthesis Strategies

Synthetic StrategyChiral Catalyst/AuxiliarySubstrateDiastereomeric Excess (de)Enantiomeric Excess (ee)Overall YieldReference
Asymmetric Cyclopropanation Chiral Rh(II) or Cu(I) complexesDienes and diazoacetatesModerate to HighUp to >95%Variable[General literature on asymmetric cyclopropanation]
Chiral Auxiliary-Mediated Synthesis Evans' chiral auxiliariesα,β-unsaturated carbonyl compoundsHighHighGood[General literature on chiral auxiliary methods]
Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of this compound or its esters into individual enantiomers. This is a widely used industrial method. Common techniques include diastereomeric salt formation with a chiral resolving agent and enzymatic resolution.

Comparison of Chiral Resolution Strategies

Resolution StrategyResolving Agent/EnzymeSubstrateEnantiomeric Excess (ee)Yield of Desired IsomerReference
Diastereomeric Salt Formation Chiral amines (e.g., N-benzyl-D-2-aminobutanol)Racemic cis/trans-cypermethric acid (a this compound precursor)High~40-45% (per cycle)[1]
Enzymatic Resolution Lipases (e.g., Candida antarctica lipase B)Racemic this compound esters>96%~45-50%[2][3]

Experimental Protocols: Synthesis

Chiral Resolution of (±)-cis-Deltamethric Acid via Diastereomeric Salt Formation

This protocol is a general representation based on the resolution of similar cyclopropanecarboxylic acids using chiral amines.[1][4][5]

Materials:

  • (±)-cis-Deltamethric acid

  • Chiral amine resolving agent (e.g., (R)-1-phenylethylamine)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve one equivalent of (±)-cis-deltamethric acid in methanol.

  • Add one equivalent of the chiral amine resolving agent to the solution.

  • Stir the mixture to allow the formation of diastereomeric salts. One diastereomeric salt will be less soluble and precipitate out of the solution.

  • Filter the mixture to isolate the precipitated diastereomeric salt.

  • Wash the collected salt with a small amount of cold methanol.

  • To recover the enantiomerically enriched this compound, treat the isolated salt with an aqueous acid solution (e.g., HCl) to protonate the carboxylic acid and liberate the free acid from the amine salt.

  • Extract the aqueous solution with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The chiral amine can be recovered from the aqueous layer by basification with NaOH and extraction.

Enzymatic Resolution of (±)-Deltamethric Acid Ester

This protocol is based on the general principles of lipase-catalyzed kinetic resolution of esters.[2][3]

Materials:

  • (±)-Deltamethric acid ethyl ester

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Phosphate buffer (pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a suspension of the racemic this compound ethyl ester in a phosphate buffer.

  • Add the immobilized lipase to the mixture.

  • Incubate the reaction under controlled temperature and agitation. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Stop the reaction by filtering off the immobilized enzyme.

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Separate the unreacted ester (one enantiomer) from the hydrolyzed carboxylic acid (the other enantiomer) by extraction with an aqueous base or by column chromatography.

  • Isolate the desired enantiomer from the respective fraction.

Validation of this compound Stereoisomers

Accurate determination of the stereoisomeric purity of this compound and its derivatives is critical. The primary analytical techniques employed for this purpose are chiral chromatography (HPLC and GC) and NMR spectroscopy.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying stereoisomers.

Comparison of Chiral Chromatography Methods

Analytical MethodStationary Phase (Column)Mobile/Carrier PhaseDetectionPerformance MetricsReference
Chiral HPLC Chiral stationary phase (e.g., Lichrospher Si60)Normal Phase: Benzene-Hexane mixturesUV, PolarimetricBaseline resolution of enantiomers and diastereomers.[6][7]
Chiral GC-MS Chiral capillary columnHeliumMass Spectrometry (MS), Electron Capture (ECD)LOQ: ~0.1-0.2 µg/kg for isomers in soil and biological matrices.[8][9][10]
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral solvating agents or after derivatization with a chiral derivatizing agent, can be used to differentiate and quantify enantiomers.

Comparison of NMR-based Validation Methods

NMR MethodChiral AuxiliaryPrincipleKey ObservationReference
Chiral Solvating Agents (CSAs) e.g., (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphateFormation of transient diastereomeric complexes with different NMR spectra.Splitting of signals for the different enantiomers in the presence of the CSA.[11][12][13]
Chiral Derivatizing Agents (CDAs) e.g., Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)Covalent bonding to form stable diastereomers with distinct NMR spectra.Different chemical shifts for corresponding protons/carbons in the diastereomeric derivatives.[General NMR literature]

Experimental Protocols: Validation

Chiral HPLC Method for Deltamethrin Stereoisomers

This protocol is based on a reported method for the resolution of deltamethrin isomers.[6][7]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV or polarimetric detector.

  • Column: Lichrospher Si60 (Normal Phase)

  • Mobile Phase: A mixture of benzene and hexane. The exact ratio should be optimized to achieve the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 230 nm) or a polarimetric detector.

  • Sample Preparation: Dissolve the deltamethrin sample in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the chromatogram and record the data.

  • Identify the peaks corresponding to the different stereoisomers based on their retention times (previously determined with standards if available).

  • Quantify the relative amounts of each isomer by integrating the peak areas.

NMR Analysis using a Chiral Solvating Agent

This is a general protocol for determining enantiomeric excess using a chiral solvating agent (CSA).[11][12][13][14]

Materials:

  • Sample of this compound or its ester of unknown enantiomeric purity.

  • Chiral Solvating Agent (e.g., a commercially available chiral phosphate or alcohol).

  • Deuterated NMR solvent (e.g., CDCl₃).

  • NMR spectrometer.

Procedure:

  • Dissolve a known amount of the this compound sample in the deuterated NMR solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample alone.

  • To the same NMR tube, add a specific amount of the chiral solvating agent (typically in a 1:1 molar ratio to the analyte).

  • Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • In the presence of the CSA, specific proton signals of the two enantiomers should be resolved into two separate peaks or multiplets.

  • Integrate the areas of these resolved signals to determine the ratio of the enantiomers and calculate the enantiomeric excess (ee%).

Visualizing Workflows and Pathways

Enantioselective Synthesis via Chiral Resolution

G Workflow for Enantioselective Synthesis via Chiral Resolution racemate Racemic this compound (or ester) diastereomers Formation of Diastereomers (or selective reaction) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., Chiral Amine or Enzyme) resolving_agent->diastereomers separation Separation (Crystallization or Extraction) diastereomers->separation isomer1 Desired Stereoisomer separation->isomer1 isomer2 Unwanted Stereoisomer separation->isomer2 racemization Racemization of Unwanted Isomer (optional) isomer2->racemization racemization->racemate recycle Recycle

Caption: Workflow for obtaining a single stereoisomer through chiral resolution.

Stereochemical Validation Workflow

G General Workflow for Stereochemical Validation sample Synthesized this compound Stereoisomer chiral_hplc Chiral HPLC Analysis sample->chiral_hplc chiral_gc Chiral GC-MS Analysis sample->chiral_gc nmr NMR with Chiral Auxiliary sample->nmr purity Determination of Enantiomeric/Diastereomeric Purity chiral_hplc->purity chiral_gc->purity nmr->purity structure Confirmation of Absolute Stereochemistry purity->structure

Caption: A typical workflow for the validation of stereochemical purity and identity.

References

A Comparative Analysis of the Efficacy of Deltamethrin, Permethrin, and Alpha-Cypermethrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal efficacy of three commonly used synthetic pyrethroids: deltamethrin, permethrin, and alpha-cypermethrin. The information presented is supported by experimental data to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

Deltamethrin, permethrin, and alpha-cypermethrin are potent neurotoxic insecticides that target the voltage-gated sodium channels of insects, leading to paralysis and death. While all three are effective, their efficacy varies depending on the target insect species, resistance mechanisms, and specific application. Generally, deltamethrin and alpha-cypermethrin, both Type II pyrethroids containing an alpha-cyano group, exhibit higher toxicity and faster knockdown effects compared to permethrin, a Type I pyrethroid. This guide presents a detailed comparison of their performance based on key efficacy parameters.

Data Presentation: Efficacy Comparison

The following tables summarize quantitative data from various studies, offering a comparative overview of the efficacy of the three pyrethroids against several medically important mosquito species.

Table 1: Comparative Mortality Rates (%)

InsecticideAnopheles arabiensisCulex quinquefasciatusAnopheles gambiae (Resistant)
Deltamethrin33.0%[1]18.9%[1]< 98%[2]
Permethrin15.2%[1]9.2%[1]< 98%[2]
Alpha-cypermethrin32.8%[1]19.4%[1]< 98%[2]

Table 2: Comparative Knockdown Times (KT50 in minutes)

InsecticideAedes aegypti (Susceptible Strain)Aedes aegypti (Resistant Strain - Rayong)Aedes aegypti (Resistant Strain - Chanthaburi)
Deltamethrin< 10.1[3]14.75[3]15.33[3]
PermethrinNot AvailableNot AvailableNot Available
Alpha-cypermethrin (as Cypermethrin)< 20.7[3]Not AvailableNot Available

Table 3: Comparative Personal Protection (% Reduction in Fed Mosquitoes)

InsecticideAnopheles arabiensisCulex quinquefasciatus
Deltamethrin46.4%[1]No Protection[1]
Permethrin61.6%[1]25.0%[1]
Alpha-cypermethrin45.6%[1]No Protection[1]

Table 4: Comparative Lethal Concentrations (LC50)

InsecticideSpeciesLC50 Value
DeltamethrinDrosophila melanogaster (adults, 192h exposure)4.8 mg/L[4]
DeltamethrinCeriodaphnia dubiaNot directly provided, but compared to alpha-cypermethrin
Alpha-cypermethrinParatya australiensis (shrimp, 96h)0.019 µg/L
Alpha-cypermethrinAnopheles sinensis (larvae, 96h)60 µg/L
PermethrinCulicoides furensDiagnostic dose of 10.75 µg resulted in 100% mortality[5]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: WHO Susceptibility Tests and Experimental Hut Trials.

WHO Susceptibility Test (Tube and Bottle Bioassays)

Objective: To determine the susceptibility or resistance of a vector population to a specific insecticide.

Methodology:

  • Preparation: Insecticide-impregnated filter papers (for tube tests) or coated bottles are prepared with a standard diagnostic concentration of the insecticide. Control papers/bottles are treated with the solvent alone.

  • Mosquito Collection and Rearing: Adult female mosquitoes (non-blood-fed, 3-5 days old) are collected from the field or from a laboratory colony.

  • Exposure: A batch of 20-25 mosquitoes is introduced into each test and control tube/bottle.

  • Knockdown Assessment: The number of knocked-down mosquitoes is recorded at regular intervals during a one-hour exposure period.

  • Recovery Period: After the exposure period, mosquitoes are transferred to a clean holding container with access to a sugar solution.

  • Mortality Reading: Mortality is recorded 24 hours post-exposure.

Experimental Hut Trials

Objective: To evaluate the performance of insecticide-treated products (e.g., bed nets, indoor residual sprays) under semi-field conditions that simulate a domestic environment.

Methodology:

  • Hut Design: Specially designed experimental huts are constructed to allow for the entry of wild, free-flying mosquitoes. The huts are fitted with traps to collect mosquitoes that exit.

  • Treatment Application: Insecticide-treated bed nets are hung in the huts, or the interior walls are sprayed with the test insecticide. Control huts with untreated materials are also used.

  • Human Volunteers: Human volunteers sleep in the huts to attract mosquitoes.

  • Mosquito Collection: In the morning, all mosquitoes inside the hut (on the floor, walls, in traps) are collected.

  • Data Collection: Collected mosquitoes are scored for their status (alive or dead, fed or unfed). The numbers of mosquitoes entering the treated and control huts are also compared to assess any deterrent effect.

  • Efficacy Endpoints: The key endpoints measured are:

    • Mortality: The proportion of mosquitoes killed.

    • Blood-feeding inhibition: The reduction in the proportion of mosquitoes that have successfully taken a blood meal.

    • Induced exophily: The proportion of mosquitoes that exit the hut.

    • Personal protection: The overall reduction in the number of blood-fed mosquitoes in the treated hut compared to the control.

Mandatory Visualization

Signaling Pathway of Pyrethroid Neurotoxicity

The primary target of deltamethrin, permethrin, and alpha-cypermethrin is the voltage-gated sodium channel (VGSC) on the nerve cell membranes of insects. The following diagram illustrates the mechanism of action.

Pyrethroid_Mechanism cluster_neuron Neuron Pyrethroid Pyrethroid (Deltamethrin, Permethrin, Alpha-cypermethrin) VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds to open state of the channel Na_ion Na+ Ions VGSC->Na_ion Prolongs channel opening Depolarization Prolonged Membrane Depolarization Na_ion->Depolarization Continuous influx Repetitive_Firing Repetitive Neuronal Discharges Depolarization->Repetitive_Firing Paralysis Paralysis Repetitive_Firing->Paralysis Death Death Paralysis->Death

Caption: Mechanism of pyrethroid action on insect voltage-gated sodium channels.

Experimental Workflow for Insecticide Efficacy Testing

The following diagram outlines a typical experimental workflow for comparing the efficacy of different insecticides.

Efficacy_Workflow cluster_prep Preparation cluster_testing Efficacy Testing cluster_data Data Collection & Analysis cluster_output Output Insect_Rearing Insect Rearing (e.g., Mosquitoes) WHO_Test WHO Susceptibility Test Insect_Rearing->WHO_Test Hut_Trial Experimental Hut Trial Insect_Rearing->Hut_Trial Insecticide_Prep Insecticide Preparation (Deltamethrin, Permethrin, Alpha-cypermethrin) Insecticide_Prep->WHO_Test Insecticide_Prep->Hut_Trial Knockdown Knockdown Assessment (KT50) WHO_Test->Knockdown Mortality 24h Mortality Assessment WHO_Test->Mortality LC50_Calc LC50 Calculation WHO_Test->LC50_Calc Hut_Trial->Mortality Feeding Blood-feeding Inhibition Hut_Trial->Feeding Analysis Statistical Analysis Knockdown->Analysis Mortality->Analysis Feeding->Analysis LC50_Calc->Analysis Comparison Comparative Efficacy Report Analysis->Comparison

Caption: Generalized workflow for comparative insecticide efficacy evaluation.

References

A Comparative Guide to the Validation of LC/MS/MS and GC-MS/MS Methods for Deltamethrin Isomer Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), for the quantitative determination of deltamethrin and its isomers in soil. Deltamethrin, a synthetic pyrethroid insecticide, exists as several isomers, with the cis-deltamethrin, trans-deltamethrin, and alpha-R-deltamethrin being of primary environmental and toxicological concern. Accurate and validated analytical methods are crucial for monitoring their presence and persistence in the soil.

This document presents a detailed overview of validated methodologies for both LC/MS/MS and GC-MS/MS, supported by experimental data to facilitate an objective comparison of their performance.

Methodology Comparison: LC/MS/MS vs. GC-MS/MS

Both LC/MS/MS and GC-MS/MS are powerful techniques for the trace-level analysis of pesticides. However, they differ in their principles of separation and ionization, leading to distinct advantages and limitations for the analysis of deltamethrin isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is often preferred for its ability to analyze thermally labile and less volatile compounds without the need for derivatization. The separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) excels in the separation of volatile and thermally stable compounds. The separation occurs as the analytes, in a gaseous state, interact with a stationary phase within a capillary column. For some less volatile compounds, a derivatization step may be necessary to improve their thermal stability and volatility.

Quantitative Performance Data

The following tables summarize the key performance parameters of validated LC/MS/MS and GC-MS/MS methods for the analysis of deltamethrin isomers in soil.

Table 1: LC/MS/MS Method Performance

ParameterTypical Performance
Linearity (Range) 0.05 - 5.0 µg/kg
Correlation Coefficient (r²) > 0.99
Accuracy (Recovery) 85 - 110%
Precision (RSD) < 15%
Limit of Detection (LOD) 0.03 µg/kg[1]
Limit of Quantification (LOQ) 0.10 µg/kg[1]

Table 2: GC-MS/MS Method Performance

ParameterTypical Performance
Linearity (Range) 0.001 - 0.1 mg/kg
Correlation Coefficient (r²) > 0.995
Accuracy (Recovery) 70 - 120%
Precision (RSD) < 20%
Limit of Detection (LOD) ~0.01 mg/kg (as deltamethrin)[2]
Limit of Quantification (LOQ) ≤ 0.005 mg/kg (for various pesticides)

Experimental Protocols

LC/MS/MS Method Protocol

This protocol is based on a validated method employing microwave-assisted extraction followed by LC/MS/MS analysis.

1. Sample Preparation (Microwave-Assisted Extraction)

  • Weigh 10 g of homogenized soil into a microwave extraction vessel.

  • Add 20 mL of a mixture of acetonitrile and water (e.g., 90:10 v/v) containing 10 mM ammonium acetate.

  • Add a known amount of an isotopically labeled internal standard (e.g., ¹³C₆-deltamethrin).

  • Microwave the sample according to a validated time and power program.

  • Allow the sample to cool, then centrifuge to separate the soil particles.

  • Filter the supernatant through a 0.22 µm filter before analysis.

2. LC/MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each deltamethrin isomer and the internal standard.

GC-MS/MS Method Protocol

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.

1. Sample Preparation (QuEChERS Extraction)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a known amount of an appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge.

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm filter before analysis.

2. GC-MS/MS Analysis

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: A programmed temperature ramp to separate the isomers.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-to-product ion transitions for each isomer.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and their key distinctions, the following diagrams are provided.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis soil Soil Sample (10g) extraction Microwave-Assisted Extraction (Acetonitrile/Water) soil->extraction is Internal Standard (¹³C₆-Deltamethrin) centrifuge Centrifugation extraction->centrifuge is->extraction filter Filtration (0.22 µm) centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Figure 1. Experimental workflow for LC/MS/MS analysis of deltamethrin isomers in soil.

Method_Comparison cluster_lcmsms LC/MS/MS cluster_gcmsms GC-MS/MS lc_prep Microwave-Assisted Extraction lc_sep Liquid Chromatography lc_prep->lc_sep lc_ion Electrospray Ionization (ESI) lc_sep->lc_ion gc_ion Electron Ionization (EI) lc_adv Advantages: - No derivatization needed - Suitable for thermally labile compounds - High sensitivity gc_adv Advantages: - High separation efficiency - Robust and widely available - Good for volatile compounds gc_prep QuEChERS Extraction gc_sep Gas Chromatography gc_prep->gc_sep gc_sep->gc_ion

Figure 2. Comparison of LC/MS/MS and GC-MS/MS for deltamethrin isomer analysis.

Conclusion

Both LC/MS/MS and GC-MS/MS are highly capable and validated methods for the determination of deltamethrin isomers in soil.

  • LC/MS/MS offers the significant advantage of direct analysis without the need for derivatization, making it particularly suitable for the potentially thermally sensitive deltamethrin isomers. The use of an isotopically labeled internal standard effectively mitigates matrix effects, leading to high accuracy and precision.

  • GC-MS/MS , when coupled with an efficient extraction method like QuEChERS, provides a robust and high-throughput alternative. It is a well-established technique in many laboratories and demonstrates excellent separation efficiency.

The choice between the two methods will depend on the specific requirements of the study, including the available instrumentation, desired sample throughput, and the potential for thermal degradation of the target analytes. For routine monitoring with high sample loads, the QuEChERS-based GC-MS/MS method can be very effective. For analyses requiring the highest certainty in avoiding thermal degradation and potentially higher sensitivity, the LC/MS/MS method is an excellent choice.

References

Safety Operating Guide

Proper Disposal of Deltamethric Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of deltamethric acid, a key intermediate in the synthesis of the pyrethroid insecticide deltamethrin. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound and its related compounds are classified as hazardous materials and are toxic to aquatic life; therefore, they must be disposed of as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact and absorption.
Eye Protection Safety goggles or face shieldProtects against splashes and aerosols.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodAvoids inhalation of dust or vapors.

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. Never discharge this compound or its containers into drains, soil, or water bodies.

Step 1: Waste Identification and Classification

  • This compound waste, including pure substance, reaction mixtures, and contaminated materials, must be classified as hazardous waste.

  • While a specific RCRA (Resource Conservation and Recovery Act) code is not explicitly assigned to this compound, it should be handled as a toxic chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for the precise waste codes to be used. Deltamethrin, the derivative, is classified under UN3349 as a pyrethroid pesticide, solid, toxic.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weigh boats, contaminated paper towels), and spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid"), and a clear indication of the associated hazards (e.g., "Toxic").

Step 3: On-site Storage

  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA must be under the control of the laboratory personnel, at or near the point of generation.

  • Ensure that this compound waste is not stored with incompatible materials.

Step 4: Container Decontamination and Disposal

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[1]

  • Triple Rinsing: To decontaminate a container, rinse it three times with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from this process is also hazardous waste and must be collected in the designated liquid hazardous waste container.

  • After triple rinsing, puncture or crush the container to prevent reuse.

  • Dispose of the decontaminated and punctured container as directed by your institution's EHS department, which may be as non-hazardous solid waste or according to specific protocols.

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

  • This compound waste must be transported by a licensed hazardous waste contractor to an approved waste disposal plant, which typically involves industrial incineration.[2]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from the point of waste generation to its final, compliant disposal.

Deltamethric_Acid_Disposal_Workflow This compound Disposal Workflow start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container? start->empty_container classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste (Solid vs. Liquid) classify->segregate solid_container Collect in Labeled Solid Waste Container segregate->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container segregate->liquid_container Liquid storage Store in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup and Final Disposal storage->ehs_contact end Disposed via Approved Waste Facility ehs_contact->end empty_container->classify No (Residual Product) triple_rinse Triple Rinse Container with Suitable Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate in Liquid Waste Container triple_rinse->collect_rinsate puncture Puncture/Crush Rinsed Container triple_rinse->puncture collect_rinsate->liquid_container dispose_container Dispose of Container per EHS Guidance puncture->dispose_container

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory.

References

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